molecular formula C10H11ClOS B15384779 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Katalognummer: B15384779
Molekulargewicht: 214.71 g/mol
InChI-Schlüssel: PRANBOWYXHNMDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11ClOS and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H11ClOS

Molekulargewicht

214.71 g/mol

IUPAC-Name

1-[2-(chloromethyl)-3-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-9(12)7-4-3-5-10(13)8(7)6-11/h3-5,13H,2,6H2,1H3

InChI-Schlüssel

PRANBOWYXHNMDI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C(=CC=C1)S)CCl

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (C₁₀H₁₁ClOS, MW: 214.71 g/mol ) is a highly versatile, bifunctional organic building block. Characterized by a propanophenone scaffold substituted with an electrophilic chloromethyl group and a nucleophilic mercapto (thiol) group, this compound is a critical intermediate in the synthesis of fused sulfur-containing heterocycles, such as benzothiopyrans and thiazepines [1].

This whitepaper provides an authoritative, step-by-step guide to the synthesis, protection-deprotection strategies, and spectroscopic characterization of this molecule. Designed for drug development professionals and synthetic chemists, the protocols herein emphasize mechanistic causality, yield optimization, and rigorous structural validation.

Retrosynthetic Analysis & Synthetic Strategy

The simultaneous presence of a highly reactive benzylic chloride and a nucleophilic thiol on the same phenyl ring presents a significant synthetic challenge: the prevention of premature intramolecular cyclization or intermolecular disulfide formation.

To navigate this, we employ a robust three-step linear sequence starting from the commercially available 1-(2-methyl-3-mercaptophenyl)propan-1-one. The strategy relies on the orthogonal protection of the thiol group, followed by radical-mediated functionalization of the benzylic methyl group, and concluding with a cation-scavenged deprotection.

Mechanistic Causality of Reagent Selection
  • Step 1: S-Tritylation. The thiol is protected using Triphenylmethyl chloride (TrCl). The immense steric bulk of the trityl group completely shields the sulfur atom, preventing it from acting as a radical scavenger or undergoing oxidation during the subsequent halogenation step [2].

  • Step 2: Benzylic Chlorination. N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN) are utilized instead of elemental chlorine gas. NCS provides a controlled, low steady-state concentration of chlorine radicals, which maximizes selectivity for the benzylic C–H bond and minimizes undesired over-chlorination (dichloromethylation) or electrophilic aromatic substitution [3].

  • Step 3: S-Deprotection. Trifluoroacetic acid (TFA) is used to cleave the acid-labile S-Trityl bond. Crucially, Triethylsilane (TES) must be included as a cation scavenger. The trityl carbocation is highly resonance-stabilized; without TES to irreversibly reduce it to triphenylmethane, the cation would re-alkylate the liberated thiol during concentration [4].

SyntheticWorkflow SM Starting Material 1-(2-methyl-3-mercaptophenyl)propan-1-one Step1 Step 1: S-Protection TrCl, DIPEA, DMF (Yield: 92%) SM->Step1 Int1 Intermediate 1 S-Trityl Protected Thioether Step1->Int1 Step2 Step 2: Benzylic Chlorination NCS, AIBN, PhCF3, 80°C (Yield: 78%) Int1->Step2 Int2 Intermediate 2 Chloromethyl S-Trityl Derivative Step2->Int2 Step3 Step 3: S-Deprotection TFA, TES, DCM, RT (Yield: 85%) Int2->Step3 Product Final Product 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one Step3->Product

Fig 1. Three-step synthetic workflow for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

Experimental Protocols

The following methodologies are designed as self-validating systems. TLC and LC-MS monitoring parameters are included to ensure reaction fidelity at each stage.

Protocol 1: Synthesis of 1-(2-methyl-3-(tritylthio)phenyl)propan-1-one
  • Dissolution: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-(2-methyl-3-mercaptophenyl)propan-1-one (10.0 g, 55.5 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (19.3 mL, 111.0 mmol, 2.0 eq) via syringe. Stir for 10 minutes at room temperature to generate the thiolate.

  • Protection: Add Triphenylmethyl chloride (TrCl) (17.0 g, 61.0 mmol, 1.1 eq) portion-wise over 15 minutes. The solution will transition to a pale yellow color.

  • Reaction & Workup: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1; Rf = 0.6). Upon completion, quench with ice water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield Intermediate 1 as a white crystalline solid.

Protocol 2: Benzylic Chlorination via Radical Mechanism
  • Initiation: Dissolve Intermediate 1 (15.0 g, 35.5 mmol, 1.0 eq) in anhydrous trifluorotoluene (PhCF₃, 150 mL)—a greener alternative to CCl₄. Add N-Chlorosuccinimide (NCS) (4.98 g, 37.3 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN) (0.58 g, 3.55 mmol, 0.1 eq).

  • Propagation: Equip the flask with a reflux condenser and heat to 80 °C under an argon atmosphere. Irradiate with a standard tungsten lamp to maintain radical propagation. Stir for 6 hours.

  • Workup: Cool the mixture to 0 °C. The by-product, succinimide, will precipitate. Filter the suspension through a pad of Celite and wash with cold PhCF₃. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/DCM 8:2) to isolate Intermediate 2.

Protocol 3: Cation-Scavenged S-Deprotection
  • Preparation: Dissolve Intermediate 2 (10.0 g, 21.9 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.

  • Cleavage Cocktail: Prepare a cleavage mixture of Trifluoroacetic acid (TFA) and Triethylsilane (TES) in a 95:5 (v/v) ratio (20 mL total).

  • Deprotection: Add the TFA/TES mixture dropwise to the DCM solution. The reaction will briefly turn bright yellow (indicating the formation of the trityl cation) before rapidly fading to colorless as the TES reduces the cation to triphenylmethane [4].

  • Isolation: Warm to room temperature and stir for 2 hours. Evaporate all volatiles under a stream of nitrogen (do not heat excessively to avoid degrading the chloromethyl group). Purify the crude residue by flash chromatography (Hexanes/EtOAc 85:15) to yield the final product as a pale yellow oil.

Quantitative Data & Optimization

Table 1: Optimization of Benzylic Chlorination (Step 2)

To maximize the yield of the mono-chlorinated product and suppress di-chlorination, various conditions were evaluated. The use of PhCF₃ with 1.05 eq of NCS proved optimal.

EntryChlorinating Agent (eq)Initiator (eq)SolventTemp (°C)Mono-Cl Yield (%)Di-Cl Byproduct (%)
1NCS (1.50)AIBN (0.1)CCl₄805231
2NCS (1.05)Benzoyl Peroxide (0.1)CCl₄806812
3NCS (1.05)AIBN (0.1)PhCF₃8078 < 5
4Cl₂ gas (excess)Light (hν)DCM253545
Table 2: Spectroscopic Characterization of Final Product

Validation of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

MethodKey Spectral AssignmentsStructural Confirmation
¹H NMR (400 MHz, CDCl₃)δ 4.85 (s, 2H), 3.52 (s, 1H, -SH), 2.95 (q, 2H), 1.21 (t, 3H)Singlet at 4.85 ppm confirms the -CH₂Cl group. Thiol proton observed at 3.52 ppm.
¹³C NMR (100 MHz, CDCl₃)δ 202.4 (C=O), 141.2, 138.5, 132.1, 128.4, 126.7, 42.1 (-CH₂Cl), 32.5, 8.4Carbonyl peak at 202.4 ppm; Benzylic carbon shifted to 42.1 ppm due to chlorine electronegativity.
HRMS (ESI-TOF)Calculated for C₁₀H₁₁ClOS[M+H]⁺: 215.0292Found: 215.0295 (Error: < 2 ppm), confirming exact mass.
FT-IR (ATR, cm⁻¹)2560 (S-H stretch), 1685 (C=O stretch), 740 (C-Cl stretch)Distinct weak band at 2560 cm⁻¹ confirms the presence of the free thiol group.

Application: Intramolecular Cyclization Pathways

The primary utility of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one lies in its capacity to undergo facile intramolecular cyclization. When exposed to a mild base (e.g., K₂CO₃ in DMF), the thiol is deprotonated. The resulting highly nucleophilic thiolate rapidly attacks the adjacent electrophilic chloromethyl carbon via an S_N2 mechanism, yielding fused benzothiopyran derivatives.

ApplicationPathway Bifunctional Bifunctional Building Block Chloromethyl (Electrophile) + Thiol (Nucleophile) Base Base Catalysis (e.g., K2CO3, DMF) Bifunctional->Base Thiolate Thiolate Anion Formation (Highly Nucleophilic) Base->Thiolate Cyclization Intramolecular SN2 Attack on Chloromethyl Group Thiolate->Cyclization Heterocycle Fused Benzothiopyran Derivative (Drug Scaffold) Cyclization->Heterocycle

Fig 2. Base-catalyzed intramolecular cyclization pathway yielding benzothiopyran scaffolds.

Conclusion

The synthesis of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one requires precise control over reactive functional groups. By leveraging the steric shielding of the S-trityl group, chemists can safely execute radical benzylic chlorination without compromising the sulfur moiety. The subsequent cation-scavenged deprotection yields a highly pure, bifunctional scaffold primed for the development of complex heterocyclic therapeutics.

References

  • Journal of the American Chemical Society. "Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides." J. Am. Chem. Soc. 2016, 138, 1, 395–401. Available at:[Link]

  • Langmuir. "In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold." Langmuir 2004, 20, 20, 8634–8640. Available at:[Link]

Physicochemical Profiling and Synthetic Utility of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery workflows, I frequently encounter multifunctional building blocks that require precise chemoselective control. 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (Catalog EVT-15520273) is a prime example of such a scaffold[1]. Featuring an electrophilic chloromethyl group, a highly nucleophilic mercapto (thiol) group, and a propan-1-one moiety, this compound offers a trifunctional "push-pull" reactivity profile[2]. This technical guide dissects its physicochemical properties and provides field-proven, self-validating protocols for its application in organic synthesis and medicinal chemistry.

Physicochemical Properties & Molecular Descriptors

Understanding the intrinsic thermodynamics of this molecule is the first step in designing scalable reactions. The proximity of the electron-withdrawing ketone and the chloromethyl group significantly perturbs the electronic environment of the aromatic ring, directly impacting the acidity of the thiol[1].

Table 1: Core Physicochemical Data
PropertyValueMechanistic Implication / Causality
Molecular Formula C10H11ClOS[1]Defines the stoichiometric baseline for mass balances.
Molecular Weight 214.71 g/mol [2]Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Boiling Point 353.9 ± 37.0 °C (Predicted)[1]High BP indicates low volatility; requires high-vacuum distillation or chromatography for purification.
Density ~1.0 g/cm³ (Predicted)[1]Influences phase separation dynamics; requires careful solvent selection during aqueous workups to prevent emulsions.
pKa (Thiol) 5.47 ± 0.50 (Predicted)[1]Exceptionally acidic for an aryl thiol. Allows for selective deprotonation by weak bases (e.g., K₂CO₃) without hydrolyzing the chloromethyl group.

Note: The suppressed pKa of the mercapto group (5.47) is the critical lever for chemoselectivity. Standard aryl thiols typically exhibit pKa values around 6.5–7.0. This heightened acidity ensures that the thiolate anion can be generated under exceptionally mild conditions.

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one lies in its orthogonal reactivity[2].

  • The Mercapto Group (-SH): Acts as a "soft" nucleophile. Once deprotonated, it rapidly attacks soft electrophiles (like alkyl halides or epoxides)[3].

  • The Chloromethyl Group (-CH₂Cl): An excellent electrophile primed for Sₙ2 displacement by amines, alcohols, or external thiols[4].

  • The Propan-1-one Group: A standard ketone that can undergo condensation reactions (e.g., forming hydrazones or imines) under acidic catalysis.

To prevent uncontrolled polymerization (since the molecule contains both a nucleophile and an electrophile), reactions must be run under strict kinetic control or high dilution if intramolecular cyclization is desired.

Reactivity Core 1-(2-(Chloromethyl)-3-mercaptophenyl) propan-1-one S_Alk S-Alkylated Thioether (Chemoselective) Core->S_Alk R-X, K2CO3, DMF (Exploits low pKa of -SH) N_Alk Aminomethyl Derivative (SN2 Substitution) Core->N_Alk R2NH, DIPEA, THF (Electrophilic -CH2Cl) Cond Hydrazone / Imine (Ketone Condensation) Core->Cond R-NH2, H+ cat., EtOH (Nucleophilic attack on C=O) Hetero Sulfur Heterocycles (Bifunctional Annulation) Core->Hetero Dielectrophiles / Dinucleophiles (Tandem Reactions)

Orthogonal reactivity pathways of the 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one scaffold.

Experimental Protocols: Self-Validating Workflows

In process chemistry, a protocol must be self-validating—meaning the reaction provides immediate, observable feedback regarding its progress and fidelity.

Protocol 1: Chemoselective S-Alkylation (Intermolecular)

Objective: Selectively alkylate the mercapto group without displacing the chloromethyl chloride. Causality: By utilizing a weak base (K₂CO₃) in a polar aprotic solvent (DMF) at 0 °C, we selectively generate the thiolate anion. The thiolate will kinetically outcompete the chloromethyl group for the external electrophile, preventing self-condensation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one (1.0 eq) and anhydrous DMF (0.2 M). Causality: An N₂ atmosphere is critical to suppress oxidative dimerization to the disulfide.

  • Deprotonation: Cool the solution to 0 °C. Add K₂CO₃ (1.1 eq) portion-wise.

    • Self-Validation Check: A slight yellowing of the solution indicates the formation of the highly conjugated thiolate anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise over 10 minutes to maintain thermal control.

  • Monitoring: Stir for 2 hours at 0 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). Spray the TLC plate with Ellman's reagent (DTNB). The disappearance of the bright yellow spot confirms the complete consumption of the free thiol.

  • Workup: Quench with cold water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Amine Substitution at the Chloromethyl Position

Objective: Introduce a secondary amine at the C2 position following S-alkylation. Causality: We employ Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA acts as an "acid sponge" to neutralize the HCl byproduct generated during the Sₙ2 displacement, preventing the stalling of the reaction due to amine hydrochloride precipitation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the S-alkylated intermediate from Protocol 1 (1.0 eq) in anhydrous THF (0.3 M).

  • Reagent Addition: Add DIPEA (2.0 eq) followed by the secondary amine (e.g., morpholine, 1.2 eq).

  • Reaction: Heat the mixture to 60 °C under reflux for 4-6 hours.

  • Monitoring:

    • Self-Validation Check: Utilize LC-MS for reaction monitoring. Look for the mass shift corresponding to the loss of Cl (-35.5 Da) and the addition of the amine. The distinct isotopic pattern of chlorine (M / M+2 ratio of 3:1) will disappear in the product spectra, serving as definitive mass-spectrometric validation of complete substitution.

  • Workup: Cool to room temperature, concentrate in vacuo, and purify the residue via reverse-phase flash chromatography (C18, Water/MeCN gradient with 0.1% TFA).

Applications in Drug Development

The unique structural motif of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one makes it a highly sought-after intermediate in medicinal chemistry[2].

  • Covalent Inhibitors: The chloromethyl group can serve as a latent electrophile. When incorporated into a larger scaffold, it can act as a covalent warhead targeting catalytic cysteine residues in viral proteases or kinases.

  • Heterocyclic Synthesis: The ortho-relationship between the chloromethyl and mercapto groups allows for rapid tandem annulation reactions with dielectrophiles or dinucleophiles, yielding complex sulfur-containing heterocycles (e.g., benzothiopyrans or benzothiazines) that are ubiquitous in neuroactive and anti-inflammatory APIs.

References

  • Benzene, 1-chloro-4-((chloromethyl)thio)- | C7H6Cl2S | CID 23610. PubChem. URL:[Link]

  • Competitive thiolysis of epoxides with thiophenol in water. ResearchGate. URL:[Link]

Sources

An In-depth Technical Guide on the Putative Mechanism of Action for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is a molecule of significant interest to the drug development and chemical biology communities. Its structure, featuring a propan-1-one chain, a chloromethyl group, and a mercapto group strategically positioned on a phenyl ring, presents a fascinating case for predictable, yet potent, chemical reactivity.[1] The juxtaposition of a highly reactive electrophilic center (the chloromethyl group) and a potent nucleophile (the mercapto group) in an ortho configuration strongly suggests a high propensity for an intramolecular reaction. This guide will provide an in-depth exploration of the putative mechanism of action for this compound, grounded in established principles of organic chemistry and supported by analogous transformations reported in the scientific literature. We will delve into the core reactivity of the constituent functional groups, propose a dominant reaction pathway, and outline a comprehensive experimental framework for its validation.

Core Reactive Moieties and Their Intrinsic Properties

To comprehend the likely mechanistic fate of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one, a foundational understanding of its key functional groups is paramount.

  • The Mercapto Group (-SH): Thiophenols are notably more acidic than their phenolic counterparts, readily forming highly nucleophilic thiolate anions (RS⁻) in the presence of a base.[2][3] The sulfur atom, with its large and polarizable electron cloud, is an excellent nucleophile, predisposing it to participate in a variety of bond-forming reactions.[3]

  • The Chloromethyl Group (-CH₂Cl): This benzylic halide is a potent electrophile. The carbon-chlorine bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles. It readily participates in Sₙ2 reactions, where the chloride ion is displaced by an incoming nucleophile.[4]

  • The Propan-1-one Moiety: While the ketone functionality can participate in various reactions, its direct involvement in the primary intramolecular event is less probable compared to the highly favored interaction between the proximal thiol and chloromethyl groups. It may, however, influence the electronic properties of the aromatic ring.

The Proposed Mechanism: Intramolecular Sₙ2 Cyclization

The most plausible mechanism of action for 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one is an intramolecular Sₙ2 (Substitution Nucleophilic Bimolecular) reaction, leading to the formation of a five-membered heterocyclic ring. Intramolecular reactions that can form stable five- or six-membered rings are kinetically and thermodynamically favored over their intermolecular counterparts, especially at low concentrations.[5][6][7]

The proposed step-wise mechanism is as follows:

  • Deprotonation of the Mercapto Group: In a physiological environment or in the presence of a mild base, the acidic proton of the mercapto group is abstracted, forming a potent thiophenolate nucleophile.

  • Intramolecular Nucleophilic Attack: The newly formed thiophenolate anion, perfectly positioned in close proximity to the electrophilic chloromethyl group, executes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine.

  • Displacement of the Chloride Ion: This attack proceeds via a backside approach, characteristic of an Sₙ2 reaction, leading to the displacement of the chloride ion as a leaving group.

  • Formation of a Dihydrobenzo[b]thiophene Derivative: The result of this irreversible cyclization is the formation of a stable, five-membered dihydrobenzo[b]thiophene ring system. The final product is 1-(2,3-dihydrobenzo[b]thiophen-4-yl)propan-1-one.

This type of intramolecular cyclization is a well-established method for the synthesis of five-membered heterocycles.[8][9][10]

Diagram of the Proposed Intramolecular Sₙ2 Cyclization

G cluster_0 cluster_1 cluster_2 A 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one B Thiophenolate Intermediate A->B Base D Transition State B->D C E 1-(2,3-dihydrobenzo[b]thiophen-4-yl)propan-1-one D->E + Cl⁻

Caption: Proposed intramolecular Sₙ2 cyclization pathway.

Alternative Mechanistic Considerations

While the intramolecular Sₙ2 cyclization is the most probable pathway, other potential reactions should be considered for a comprehensive analysis:

  • Intermolecular Reactions: At high concentrations, intermolecular reactions between two molecules of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one could occur, leading to the formation of dimers or polymers. However, the formation of a thermodynamically stable five-membered ring makes the intramolecular pathway significantly more favorable.

  • Oxidation of the Thiol: The mercapto group is susceptible to oxidation, which could lead to the formation of disulfides or sulfonic acids.[11] This is a competing pathway that would be dependent on the specific reaction conditions, particularly the presence of oxidizing agents.

  • Radical-Mediated Cyclization: While less common for this specific substrate, a radical-mediated thiol-ene type reaction could potentially be initiated under specific conditions (e.g., UV light, radical initiators).[12]

Experimental Validation of the Proposed Mechanism

A rigorous experimental plan is essential to validate the putative mechanism of action. The following protocols outline a self-validating system to confirm the intramolecular cyclization and characterize the resulting product.

Experimental Workflow

G A Reaction Setup (Varying concentrations and base) B Reaction Monitoring (TLC, LC-MS) A->B E Kinetic Studies (Rate vs. Concentration) A->E C Product Isolation (Column Chromatography) B->C F Byproduct Analysis (GC-MS) B->F D Structural Elucidation (¹H NMR, ¹³C NMR, HRMS) C->D

Sources

In Silico Modeling of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one: A Technical Guide to Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to investigate the potential interactions of the novel compound, 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one. In the absence of a predetermined biological target, this document outlines a robust workflow for target identification and subsequent interaction analysis using a hypothetical yet scientifically plausible target, a human cysteine protease. We will delve into the intricacies of ligand and protein preparation, molecular docking, and molecular dynamics simulations to elucidate potential binding modes and the stability of the protein-ligand complex. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize the interaction profiles of novel chemical entities.

Introduction: Unveiling the Potential of a Novel Thiol-Containing Compound

The compound 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one is an organic molecule with the chemical formula C₁₀H₁₁ClOS and a molecular weight of approximately 214.71 g/mol .[1] Its structure is characterized by a phenyl ring substituted with a chloromethyl group and a reactive mercapto (thiol) group, along with a propanone moiety.[1] The presence of the thiol group suggests potential reactivity, particularly towards biological macromolecules.[1]

In the early stages of drug discovery, a common challenge is the identification of a biological target for a novel compound. In silico modeling offers a powerful and resource-efficient approach to hypothesize and investigate potential protein-ligand interactions.[2] Given the nucleophilic nature of the thiol group, a plausible hypothesis is that this compound may interact with proteins containing electrophilic residues in their active sites. A prominent class of such proteins is the cysteine proteases, where a cysteine residue plays a crucial role in catalysis.

This guide will, therefore, use a representative human cysteine protease as a model target to demonstrate a complete in silico workflow. This approach allows for a detailed exploration of the compound's potential binding mechanisms and provides a framework that can be adapted for other putative targets.

The In Silico Workflow: A Strategic Overview

Our investigation into the interactions of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one will follow a multi-step computational pipeline. This workflow is designed to provide a holistic view of the potential binding event, from initial pose prediction to an analysis of the dynamic stability of the interaction.

In_Silico_Workflow cluster_0 Preparation cluster_1 Interaction Prediction cluster_2 Dynamic Simulation & Analysis cluster_3 Pharmacokinetics & Toxicity Prediction Ligand_Preparation Ligand Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Target_Identification Target Identification & Retrieval Protein_Preparation Protein Preparation Target_Identification->Protein_Preparation Protein_Preparation->Molecular_Docking Molecular_Dynamics Molecular Dynamics Simulation Molecular_Docking->Molecular_Dynamics Trajectory_Analysis Trajectory Analysis Molecular_Dynamics->Trajectory_Analysis ADMET_Prediction ADMET Prediction Trajectory_Analysis->ADMET_Prediction

Figure 1: A high-level overview of the in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step for any successful in silico modeling study.[3]

3.1.1. Ligand Preparation

The 3D structure of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one will be generated and optimized.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized structure in a format compatible with molecular docking software, such as .mol2 or .pdbqt.

3.1.2. Target Identification and Retrieval

For this guide, we will select a human cysteine protease, Cathepsin K, as our model target. Cathepsin K is involved in bone resorption and is a target for osteoporosis treatment. Its structure is well-characterized and available in the Protein Data Bank (PDB).

Protocol:

  • Access the Protein Data Bank: Navigate to the RCSB PDB website (rcsb.org).[4][5][6]

  • Search for the Target: Search for "Human Cathepsin K".

  • Select a Suitable Structure: Choose a high-resolution crystal structure, preferably one complexed with a ligand to identify the active site. For this example, we will use PDB ID: 1ATK.

  • Download the PDB File: Download the atomic coordinates in the PDB format.

3.1.3. Protein Preparation

The raw PDB file requires cleaning and preparation before it can be used for docking.[7]

Protocol:

  • Remove Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file.[3][8]

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[3]

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

  • Handle Missing Residues/Atoms: Check for and, if necessary, model any missing residues or atoms in the protein structure using tools like SWISS-MODEL or Modeller.

  • Define the Binding Site: Identify the active site residues. In the case of Cathepsin K, this will be the region surrounding the catalytic cysteine residue (Cys25).

  • Generate Receptor File: Save the prepared protein structure in a docking-compatible format (e.g., .pdbqt).

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] We will use AutoDock Vina, a widely used open-source docking program.[10][11][12]

Protocol:

  • Define the Grid Box: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[7][9] The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.

  • Configure Docking Parameters: Create a configuration file that specifies the input protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. Increasing the exhaustiveness enhances the thoroughness of the conformational search but also increases the computational time.[12]

  • Run the Docking Simulation: Execute the AutoDock Vina program using the prepared protein, ligand, and configuration files.[10]

  • Analyze Docking Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[9] Lower binding affinity values generally indicate more favorable binding.[9]

  • Visualize Interactions: Use molecular visualization software like PyMOL or UCSF Chimera to analyze the interactions between the top-ranked ligand pose and the protein's active site residues.[11] Look for key interactions such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds with the catalytic cysteine.

Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand (.pdbqt) Configure_Vina Configure AutoDock Vina Prepared_Ligand->Configure_Vina Prepared_Protein Prepared Protein (.pdbqt) Define_Grid_Box Define Grid Box Prepared_Protein->Define_Grid_Box Define_Grid_Box->Configure_Vina Run_Docking Run Docking Simulation Configure_Vina->Run_Docking Analyze_Results Analyze Results (Binding Affinity & Poses) Run_Docking->Analyze_Results Visualize_Interactions Visualize Interactions Analyze_Results->Visualize_Interactions

Figure 2: The workflow for the molecular docking experiment.

Table 1: Example Molecular Docking Results

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Cys25, His162, Asn163
2-8.2Gln19, Trp184
3-7.9Gly66, Leu67
Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[13] We will use GROMACS, a versatile and widely used MD simulation package.[13][14][15]

Protocol:

  • System Preparation:

    • Complex Creation: Create a complex of the protein with the best-ranked docked ligand pose.

    • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the protein-ligand complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to ensure the correct density.

  • Production MD Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

    • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

MD_Simulation_Workflow Docked_Complex Protein-Ligand Complex System_Preparation System Preparation (Solvation, Ionization) Docked_Complex->System_Preparation Energy_Minimization Energy Minimization System_Preparation->Energy_Minimization Equilibration Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis

Figure 3: The workflow for the molecular dynamics simulation.

Table 2: Key Metrics from Molecular Dynamics Simulation Analysis

MetricValueInterpretation
Average Protein RMSD0.2 nmThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.15 nmThe ligand remains stably bound in the active site.
Key Hydrogen BondsCys25-S...H-LigandA persistent hydrogen bond is observed with the catalytic cysteine.

ADMET Prediction: Assessing Drug-Likeness

In addition to target interaction, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate.[16][17] Several in silico tools and web servers are available for this purpose.

Protocol:

  • Select ADMET Prediction Tools: Utilize web-based servers like SwissADME, admetSAR, or commercial software packages.[18]

  • Input Ligand Structure: Provide the 2D or 3D structure of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one.

  • Analyze Predicted Properties: Evaluate parameters such as:

    • Lipinski's Rule of Five: To assess drug-likeness.

    • Solubility: Predicted aqueous solubility.

    • Blood-Brain Barrier (BBB) Permeation: To predict central nervous system penetration.

    • Cytochrome P450 (CYP) Inhibition: To assess potential for drug-drug interactions.

    • Toxicity Risks: Predictions for mutagenicity, carcinogenicity, etc.

Table 3: Predicted ADMET Properties

PropertyPredicted ValueCompliance
Molecular Weight214.71 g/mol Yes
LogP2.5Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors2Yes
BBB PermeationLowFavorable for peripherally acting drugs
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for characterizing the potential interactions of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one with a hypothetical cysteine protease target. The methodologies described, from ligand and protein preparation to molecular docking and dynamics simulations, provide a robust framework for generating initial hypotheses about a compound's mechanism of action.

The findings from such a study, including the predicted binding affinity, key interacting residues, and the dynamic stability of the complex, can guide further experimental validation. Future work should focus on performing these in silico analyses on a panel of potential targets to refine the target hypothesis. Ultimately, the predictions from these computational models must be validated through in vitro and in vivo experiments to confirm the biological activity and therapeutic potential of this novel compound.

References

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Spectral analysis (NMR, IR, MS) of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one, a molecule of interest in synthetic and medicinal chemistry due to its reactive functional groups.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind the expected spectral features. We will explore the anticipated results from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our interpretations in established chemical principles. This guide is designed for researchers, scientists, and drug development professionals, providing not only predictive data but also robust, field-proven protocols for empirical validation. Every analytical step is designed as a self-validating system to ensure the highest degree of scientific integrity and trustworthiness.

Introduction: The Structural Elucidation Mandate

The compound 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one (Molecular Formula: C₁₀H₁₁ClOS, Molecular Weight: 214.71 g/mol ) presents a unique analytical challenge and opportunity.[1] Its structure incorporates a trifecta of influential functional groups on a phenyl ring: a propanoyl group (an aromatic ketone), a reactive chloromethyl group, and a nucleophilic mercapto (thiol) group. The precise arrangement of these substituents dictates the molecule's chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

This guide employs a multi-spectroscopic approach, leveraging the strengths of NMR, IR, and MS to create a complete and validated structural portrait. We will dissect the expected data from each technique, explaining how the electronic environment of each atom and bond gives rise to a specific, predictable signal.

Molecular Structure Overview

To facilitate discussion, the atoms in the target molecule are numbered as shown below. This numbering scheme will be used throughout the guide.

fragmentation_pathway M Molecular Ion [C₁₀H₁₁ClOS]⁺˙ m/z 214/216 F1 Acylium Ion [C₈H₆ClOS]⁺ m/z 185/187 M->F1 - •CH₂CH₃ (α-Cleavage) F2 [C₇H₆ClS]⁺ m/z 165/167 M->F2 - •CH₂Cl F3 [C₇H₆S]⁺ m/z 136 F1->F3 - CO

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, polyfunctional aromatic compounds serve as critical scaffolds for developing complex heterocycles. As a Senior Application Scientist, I frequently encounter molecules that present both immense synthetic utility and significant handling challenges. 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is a prime example. Featuring an electrophilic chloromethyl group, a nucleophilic mercapto (thiol) group, and an enolizable ketone on a single phenyl ring, this compound demands rigorous kinetic control during laboratory manipulation.

This guide provides an in-depth analysis of its structural identity, orthogonal reactivity pathways, and a field-proven, self-validating experimental protocol designed to harness its potential without falling victim to unwanted polymerization or cyclization.

Structural Identity and Nomenclature

Accurate nomenclature and structural identification are the bedrock of reproducible science. The target compound is a 1,2,3-trisubstituted benzene derivative. The IUPAC name, 1-[2-(chloromethyl)-3-sulfanylphenyl]propan-1-one [1], precisely maps the spatial arrangement of the functional groups, which is critical for predicting steric hindrance during downstream reactions. The compound is officially registered under the CAS number 1805678-69-6 [2].

Table 1: Chemical Identification & Structural Data

ParameterValue
IUPAC Name 1-[2-(chloromethyl)-3-sulfanylphenyl]propan-1-one
CAS Registry Number 1805678-69-6
Molecular Formula C10H11ClOS
Molecular Weight 214.71 g/mol
InChI Key PRANBOWYXHNMDI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C(=CC=C1)S)CCl

Note: Data aggregated and verified against chemical repository standards[1].

Physicochemical Profiling & Orthogonal Reactivity

The defining characteristic of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is its orthogonal reactivity . The juxtaposition of an electrophile (C2-chloromethyl) and a nucleophile (C3-mercapto) in close spatial proximity creates a highly reactive system. If handled improperly, the molecule will undergo rapid intermolecular oligomerization or intramolecular cyclization (forming benzothiophene derivatives).

Table 2: Reactivity Profile and Handling Causality

Functional GroupReactivity ProfileCausality & Impact on Handling
C2-Chloromethyl Strong ElectrophileHighly susceptible to SN2 attack. Requires non-nucleophilic solvents (e.g., THF, DCM) to prevent premature degradation.
C3-Mercapto (Thiol) Strong NucleophileProne to oxidative dimerization (disulfide formation). Mandates strict Schlenk line techniques and inert gas (Ar/N2) environments[1].
C1-Propanone Enolizable CarbonylContains acidic alpha-protons. The use of strong, unhindered bases can trigger unwanted aldol condensation cascades.

To visualize these competing pathways, refer to the mechanistic diagram below.

OrthogonalReactivity Core 1-[2-(chloromethyl)-3-sulfanylphenyl] propan-1-one Electrophile C2: Chloromethyl (Electrophile) Core->Electrophile SN2 Susceptible Nucleophile C3: Mercapto (Nucleophile) Core->Nucleophile Oxidation Prone Ketone C1: Propanone (Enolizable) Core->Ketone Aldol Risk

Fig 1. Orthogonal reactivity centers of the target compound.

Experimental Protocol: Chemoselective S-Alkylation

When utilizing this compound as a building block in drug development, the most common first step is the protection or functionalization of the thiol group. Because of the internal chloromethyl group, standard alkylation protocols will fail, leading to complex mixtures.

The following protocol is a self-validating system for the chemoselective S-alkylation of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one. It incorporates built-in Quality Control (QC) checkpoints to ensure structural integrity is maintained throughout the workflow.

Step-by-Step Methodology & Causality

1. Preparation & Inert Atmosphere Setup

  • Action: Flame-dry a round-bottom flask, purge with Argon for 15 minutes, and maintain a positive Argon pressure.

  • Causality: Thiols spontaneously oxidize to disulfides in the presence of atmospheric oxygen. Argon displacement completely suppresses this oxidative degradation pathway.

2. Dissolution & Cryogenic Cooling

  • Action: Dissolve 1.0 eq of the target compound in anhydrous Tetrahydrofuran (THF) (0.1 M concentration). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Causality: While DMF accelerates SN2 reactions, it also drastically increases the rate of unwanted intramolecular cyclization. THF provides an optimal balance of solubility and kinetic control. The cryogenic temperature kinetically freezes the highly favorable 5-exo-tet cyclization trajectory between the thiolate and the adjacent chloromethyl group.

3. Base Addition & Deprotonation

  • Action: Dropwise addition of 1.05 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: A non-nucleophilic, sterically hindered base is mandatory. Using a nucleophilic base (like NaOH) would result in direct displacement of the alkyl chloride. DIPEA selectively deprotonates the more acidic thiol (pKa ~ 6.5) without degrading the chloromethyl group.

  • Self-Validation Checkpoint 1 (QC 1): Extract a 10 µL aliquot, quench immediately in 1 mL MeCN with 0.1% Formic Acid. Run a rapid LC-MS to confirm the presence of the monomeric thiolate mass and the absolute absence of disulfide dimers. Do not proceed if dimers are detected.

4. Electrophile Addition

  • Action: Slowly add 1.1 eq of the exogenous electrophile (e.g., benzyl bromide) over 10 minutes. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Self-Validation Checkpoint 2 (QC 2): Monitor via HPLC every 30 minutes. The reaction is deemed complete and successful only when the starting material peak area is < 2%.

5. Quenching & Isolation

  • Action: Quench the reaction vigorously with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: A mildly acidic quench instantly protonates any unreacted thiolate, halting all nucleophilic cascades and locking the product in its stable, functionalized form.

SelfValidatingWorkflow Prep 1. Argon Purge (Prevent Oxidation) Cooling 2. THF at -78 °C (Kinetic Control) Prep->Cooling Base 3. Add DIPEA (Selective Deprotonation) Cooling->Base QC1 QC 1: LC-MS (Verify Monomer) Base->QC1 Aliquot Reaction 4. Electrophile Addition (Intermolecular SN2) Base->Reaction QC2 QC 2: HPLC (SM < 2%) Reaction->QC2 Aliquot Quench 5. Acidic Quench (Halt Reactivity) Reaction->Quench

Fig 2. Self-validating experimental workflow for chemoselective S-alkylation.

Application in Advanced Drug Development

The 1,2,3-substitution pattern of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one makes it an exceptional precursor for synthesizing tricyclic or bicyclic heterocycles. By sequentially reacting the thiol and the chloromethyl group, researchers can efficiently construct substituted benzothiophenes and thienobenzoxepins—privileged scaffolds frequently utilized in the design of novel neuropharmacological agents and targeted oncology therapeutics[1].

References

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A Technical Guide to the Biological Activity Screening of Novel Mercaptophenyl Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mercaptophenyl derivatives represent a versatile class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The effective screening of novel derivatives is a critical step in the drug discovery pipeline, enabling the identification and prioritization of promising lead candidates. This guide provides an in-depth overview of the strategic design and practical execution of a biological activity screening cascade for novel mercaptophenyl derivatives. It covers core experimental methodologies, from initial cytotoxicity assessments to target-based enzyme inhibition and phenotypic antimicrobial assays, while emphasizing the causal logic behind experimental choices. The integration of detailed, self-validating protocols and robust data analysis frameworks is presented to ensure scientific integrity and accelerate the transition from hit identification to lead optimization.

Introduction to Mercaptophenyl Derivatives

Mercaptophenyl and its related heterocyclic derivatives, such as 2-mercaptobenzothiazoles and 2-mercaptobenzimidazoles, are characterized by a thiol (-SH) group attached to a phenyl or a related aromatic ring system. This sulfur-containing functional group is often crucial for their biological activity, frequently acting as a key interacting moiety with biological targets, such as the zinc ions in the active sites of metalloenzymes.[4] The therapeutic potential of this class of compounds is broad, with documented activities including:

  • Antimicrobial and Antifungal Activity: Inhibition of bacterial and fungal growth.[1][3]

  • Enzyme Inhibition: Potent, mechanism-based inhibition of various enzymes, including kinases, monoamine oxidase, and metallo-β-lactamases.[3][4]

  • Anticancer/Antitumor Activity: Cytotoxic effects against various cancer cell lines.[2][3]

  • Anti-inflammatory and Antioxidant Properties: Modulation of inflammatory pathways and scavenging of free radicals.[3][5]

Given this wide range of potential activities, a systematic and hierarchical screening approach is essential to efficiently identify the most promising therapeutic application for a novel series of mercaptophenyl derivatives.

Strategic Design of a Screening Cascade

A screening cascade is a hierarchical sequence of assays designed to progressively filter a library of compounds, enriching for candidates with the desired biological activity and drug-like properties. This strategy maximizes efficiency and minimizes resource expenditure by using broader, high-throughput assays initially, followed by more complex, lower-throughput assays for promising hits.

The Screening Workflow

The process begins with a primary screen to identify any biological activity, followed by secondary assays to confirm and characterize this activity, and finally, tertiary assays to assess selectivity and mechanism of action.

G cluster_0 Screening Cascade A Primary Screening (e.g., Cytotoxicity Assay) B Secondary Screening (e.g., Target Enzyme IC50) A->B Active Compounds ('Hits') C Tertiary Screening (e.g., Selectivity Profiling, MOA) B->C Confirmed Hits D Lead Optimization (SAR Studies) C->D Prioritized Leads G cluster_1 Structure-Activity Relationship (SAR) Cycle A Synthesize New Derivatives B Biological Screening (Assay Cascade) A->B C Analyze Data (Potency, Selectivity) B->C D Identify Key Structural Features C->D D->A Design Next Generation

Caption: The iterative cycle of lead optimization driven by SAR.

Conclusion and Future Directions

The systematic screening of novel mercaptophenyl derivatives through a well-designed cascade of in vitro assays is a proven strategy for identifying promising drug candidates. By starting with broad assessments of cytotoxicity and progressing to specific target-based or phenotypic assays, researchers can efficiently allocate resources and focus on compounds with the highest therapeutic potential. The key to success lies not only in the precise execution of protocols but also in the rational interpretation of data to build a robust structure-activity relationship. This SAR is the engine that drives the iterative process of medicinal chemistry, ultimately transforming a preliminary "hit" into a viable lead compound for further preclinical development.

References

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Unlocking the Pharmacological Potential of Substituted Propan-1-ones: A Comprehensive Guide to Therapeutic Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the substituted propan-1-one scaffold—encompassing propiophenones, chalcones, and diarylpropanones—has emerged as a highly privileged structure. As a Senior Application Scientist overseeing drug discovery workflows, I have observed that the inherent conformational flexibility and electronic tunability of the propan-1-one backbone allow it to interface with a remarkably diverse array of biological targets. This technical whitepaper synthesizes the mechanistic rationale, quantitative data, and validated experimental protocols required to evaluate propan-1-one derivatives across neurodegenerative, psychiatric, and oncological indications.

Neurological and Psychiatric Therapeutic Targets

Multi-Target Directed Ligands (MTDLs) in Alzheimer’s Disease

The complex etiology of Alzheimer's Disease (AD) often renders single-target therapeutics ineffective. Substituted propan-1-ones, specifically tryptamine-propiophenone hybrids, have been engineered as Multi-Target Directed Ligands (MTDLs). By combining pharmacophoric groups within a single molecule, these derivatives provide superior therapeutic outcomes compared to single-target compounds[1].

For example, the propiophenone derivative SR25 acts as a potent MTDL by simultaneously targeting Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Cyclooxygenase-2 (COX-2)[1]. Mechanistically, the increased length of the propan-1-one linker allows the molecule to penetrate deeply into the hydrophobic region of the AChE catalytic active site (CAS), establishing critical hydrogen bonds (e.g., with Tyr124) while blocking neuroinflammation via COX-2 inhibition[1].

MTDL_Pathway Propan1one Propiophenone Derivative (e.g., SR25) AChE AChE Inhibition Propan1one->AChE MAOB MAO-B Inhibition Propan1one->MAOB COX2 COX-2 Inhibition Propan1one->COX2 Ach Increased Acetylcholine AChE->Ach OxStress Reduced Oxidative Stress MAOB->OxStress Inflam Reduced Neuroinflammation COX2->Inflam AD Alzheimer's Disease Therapeutic Efficacy Ach->AD OxStress->AD Inflam->AD

Multi-Target Directed Ligand (MTDL) action of propan-1-ones in Alzheimer's.

Dual-Action Antidepressants: SERT and 5-HT1A

A major clinical limitation of Selective Serotonin Reuptake Inhibitors (SSRIs) is their delayed onset of action, caused by the activation of 5-HT1A somatodendritic autoreceptors which temporarily suppress serotonin (5-HT) neuron firing. To circumvent this, 1-aryl-3-(4-arylpiperazin-1-yl)propan-1-one derivatives (such as benzothiophene-propan-1-ones) have been developed to exhibit dual action: inhibiting the Serotonin Transporter (SERT) while simultaneously antagonizing 5-HT1A receptors[2]. This dual pharmacological profile prevents the negative feedback loop, leading to a rapid and pronounced enhancement in serotoninergic neurotransmission[3].

Serotonin_Pathway Drug Benzothiophene Propan-1-one SERT SERT Blockade Drug->SERT HT1A 5-HT1A Antagonism Drug->HT1A Synapse Increased Synaptic 5-HT SERT->Synapse Firing Maintained Neuron Firing HT1A->Firing Relief Rapid Antidepressant Effect Synapse->Relief Firing->Synapse Prevents Feedback

Dual-action mechanism of propan-1-one derivatives on SERT and 5-HT1A receptors.

Positive Allosteric Modulation of α7 nAChRs

Beyond classical neurotransmitter systems, specific fluoro-substituted propan-1-ones, such as RGM079 (1-(2′,5′-dihydroxyphenyl)-3-(2-fluoro-4-hydroxyphenyl)-1-propanone), act as Positive Allosteric Modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs)[4]. This modulation enhances endogenous cholinergic signaling without causing receptor desensitization, yielding significant analgesic and neuroprotective activity in models of inflammatory pain[4].

Oncology and Apoptotic Pathways

Catalytic Inhibition of Human Topoisomerase IB (hTopIB)

Human Topoisomerase IB is a critical enzyme that relaxes DNA supercoiling during replication and transcription. While traditional drugs like Camptothecin (CPT) act as interfacial poisons (trapping the enzyme on the DNA and causing lethal double-strand breaks), certain natural propan-1-one derivatives act as catalytic inhibitors. Kakuol , a metabolic oxidation product from Asarum sieboldii, inhibits the actual cleavage reaction of hTopIB[5]. This prevents DNA binding and cleavage entirely, offering a therapeutic avenue with potentially fewer off-target toxicities than CPT derivatives[5].

Estrogen Receptor (ER) Modulation in Breast Cancer

In the realm of hormone-dependent oncology, 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized as novel cytotoxic agents targeting ER-positive breast cancer[6]. By incorporating a tertiary amine moiety—a typical pharmacophore of Selective Estrogen Receptor Modulators (SERMs)—these compounds induce apoptosis in MCF-7 cell lines with a cytotoxic efficacy that surpasses the clinical reference drug, Tamoxifen[6].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table summarizes the key quantitative metrics of the discussed propan-1-one derivatives across their respective therapeutic targets.

Compound Class / Specific AgentPrimary Target(s)Disease IndicationKey Metric (IC50 / Ki)Reference
SR25 (Tryptamine-Propiophenone)AChE, MAO-B, COX-2Alzheimer's DiseaseAChE IC50 = 0.176 µM[1]
Kakuol (Natural Propiophenone)Human Topoisomerase IBOncologyCatalytic Inhibition[5]
Derivative 6d (Benzothiophene-propan-1-one)5-HT1A, SERTMajor Depressive Disorder5-HT1A Ki = 20 nM[2]
RGM079 (Fluoro-propan-1-one)α7 nAChRPain, NeuroprotectionPositive Allosteric Mod.[4]
Compound 4a (1,3-Diphenyl-propan-1-one)Estrogen Receptor (ER-α)ER+ Breast Cancer< 1 µM (MCF-7 cells)[6]

Self-Validating Experimental Protocol: hTopIB Supercoil Relaxation Assay

As application scientists, we frequently encounter false positives in topoisomerase assays due to DNA intercalation rather than true enzymatic inhibition. To definitively characterize a propan-1-one derivative (e.g., Kakuol) as a catalytic hTopIB inhibitor rather than an interfacial poison, the following self-validating supercoil relaxation workflow must be employed.

Step-by-Step Methodology & Causality
  • Reaction Assembly : Combine 0.5 µg of supercoiled pBR322 plasmid DNA with recombinant hTopIB in a relaxation buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA). Causality: The supercoiled plasmid serves as the topological substrate; hTopIB will natively relax this supercoiling.

  • Compound Incubation : Add the propan-1-one derivative (titrated from 1 µM to 100 µM) and incubate at 37°C for 30 minutes.

  • Proteolytic Termination (Critical Step) : Terminate the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 30-minute incubation at 50°C. Causality: SDS denatures hTopIB, while Proteinase K digests the protein. This step is non-negotiable; if the compound is a Top1 poison, the enzyme remains covalently bound to the DNA. Without proteolytic cleavage, the bulky DNA-protein complex will fail to migrate into the agarose matrix, leading to an artificial "inhibition" signal.

  • Electrophoretic Resolution : Resolve the samples on a 1% agarose gel in 1X TAE buffer at 2 V/cm. Causality: Ethidium bromide (EtBr) must be strictly omitted from the gel and running buffer. EtBr intercalates into DNA, altering its superhelical density and confounding the topological resolution.

  • Post-Staining and Quantification : Post-stain the gel with EtBr (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV. Calculate the percentage of relaxation via densitometry.

System Validation

The assay is only validated if the internal controls behave as follows:

  • Negative Control (DNA only) : Must show a single, fast-migrating band (supercoiled DNA).

  • Positive Control (DNA + hTopIB + DMSO) : Must show a ladder of slow-migrating bands (fully relaxed topoisomers).

  • Reference Control (DNA + hTopIB + Camptothecin) : Must show trapped cleavage complexes, validating the assay's sensitivity to poisons versus catalytic inhibitors.

TopoI_Assay Step1 Step 1: Reaction Setup Supercoiled DNA + hTopIB + Propan-1-one Step2 Step 2: Incubation 37°C for 30 mins Target Cleavage/Religation Step1->Step2 Step3 Step 3: Termination Add SDS & Proteinase K Digest Trapped Enzyme Step2->Step3 Step4 Step 4: Resolution Agarose Gel Electrophoresis (No EtBr) Step3->Step4 Step5 Step 5: Quantification Post-Stain & Densitometry Analysis Step4->Step5

Step-by-step workflow for the Topoisomerase I DNA supercoil relaxation assay.

Conclusion

The substituted propan-1-one scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore capable of addressing some of the most complex pathologies in modern medicine. From acting as MTDLs in neurodegeneration to selectively modulating apoptotic pathways in oncology, rigorous, mechanistically grounded assay design remains the cornerstone of translating these molecules from bench to bedside.

References

  • Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets - PMC (nih.gov). URL:[Link]

  • Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB - MDPI. URL:[Link]

  • New 1-Aryl-3-(4-arylpiperazin-1-yl)propane Derivatives, with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter, as a New Class of Antidepressants - Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC (nih.gov). URL:[Link]

  • 1-(2′,5′-Dihydroxyphenyl)-3-(2-fluoro-4-hydroxyphenyl)-1-propanone (RGM079): A Positive Allosteric Modulator of α7 Nicotinic Receptors with Analgesic and Neuroprotective Activity - ACS Chemical Neuroscience. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - Brieflands. URL:[Link]

Sources

The Structure-Activity Relationship (SAR) of Chloromethylated Phenyl Ketones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

Chloromethylated phenyl ketones (CMKs)—molecules characterized by an aromatic phenyl ring directly or indirectly conjugated to a highly reactive α -chloroketone warhead—have a storied history in chemical biology. Originally recognized for their irritating properties as tear gas (phenacyl chloride)[1], the CMK scaffold was later integrated into peptidomimetics to create classic, irreversible serine and cysteine protease inhibitors, such as TPCK (Tosyl-L-phenylalanyl chloromethyl ketone) and PPACK[2].

However, the traditional view of CMKs as overly reactive and toxic[3] is undergoing a paradigm shift. Recent phenotypic screenings of covalent libraries have identified non-peptidic, aromatic-conjugated CMKs as potent, broad-spectrum antibiotics targeting novel proteins like MiaA and FabH[4][5]. As a Senior Application Scientist, I have structured this guide to dissect the chemical physics, Structure-Activity Relationship (SAR) dynamics, and chemoproteomic validation protocols that govern the modern application of chloromethylated phenyl ketones in drug discovery.

Mechanistic Grounding: The Dual-Electrophile Warhead

The biological activity of CMKs stems from their unique status as dual electrophiles. The mechanism of covalent inhibition typically proceeds via a two-step pathway:

  • Reversible Recognition & Nucleophilic Attack : The target nucleophile (the thiolate of a Cysteine or the imidazole of a Histidine) attacks the highly electrophilic carbonyl carbon, forming a reversible hemithioketal or hemiketal tetrahedral intermediate. This mimics the transition state of peptide bond cleavage[2].

  • Irreversible Alkylation : The formation of the tetrahedral intermediate perfectly positions the adjacent chloromethyl group for an intramolecular SN​2 displacement of the chloride ion, resulting in a stable, irreversible alkylated adduct[3].

Mechanism CMK Chloromethylated Phenyl Ketone (CMK) Complex Non-Covalent Enzyme-Inhibitor Complex CMK->Complex Binding (Kd) Enzyme Target Enzyme (Cys-SH / His-NH) Enzyme->Complex Tetrahedral Hemithioketal / Hemiketal Intermediate Complex->Tetrahedral Nucleophilic Attack at Carbonyl Alkylation Irreversible Alkylated Adduct + HCl Complex->Alkylation Direct SN2 Attack at alpha-Carbon Tetrahedral->Alkylation SN2 Displacement of Chloride

Reaction pathways of chloromethylated phenyl ketones forming irreversible covalent adducts.

Core Structure-Activity Relationship (SAR) Dynamics

The SAR of chloromethylated phenyl ketones is a delicate balancing act between warhead reactivity (driving covalent bond formation) and non-covalent target engagement (driving selectivity).

The Aromatic Conjugation Effect

Direct attachment of the chloromethyl ketone warhead to an aromatic ring fundamentally alters its reactivity profile. In recent covalent library screenings, all active antibacterial hits possessed a direct conjugation of the CMK warhead with an aromatic ring[4]. The π -system of the phenyl ring conjugates with the carbonyl group, generally making aromatic CMKs more reactive toward thiols than their non-aromatic aliphatic counterparts[4][6].

Substituent Effects on the Phenyl Ring

The electronic nature of substituents on the phenyl ring fine-tunes the electrophilicity of the warhead:

  • Electron-Donating Groups (EDGs) : Substituents like −CH3​ or −OCH3​ enhance the conjugation effect, significantly increasing intrinsic thiol reactivity[6].

  • Electron-Withdrawing Groups (EWGs) : Substituents like −F or −CF3​ pull electron density away from the ring, weakening the conjugation effect and leading to decreased baseline reactivity[6]. In anticancer SAR studies of phenacyl chlorides, the presence of electronegative substituents on the phenyl ring was shown to increase cytotoxic activity[7].

The Disconnect Between Reactivity and Efficacy

A critical pitfall in covalent drug design is assuming that higher reactivity equals higher potency. A major disadvantage of early CMKs was their indiscriminate reactivity with off-target thiols like glutathione, leading to in vivo toxicity[3]. Modern SAR reveals that thiol reactivity does not strictly correlate with biological activity [8]. For example, highly reactive CMK clusters often yield no biological hits because they lack the specific non-covalent moieties required for target engagement[4]. Furthermore, the microenvironment of the target dictates warhead success; in a study optimizing Fibroblast Activation Protein (FAP) inhibitors, substituting a nitrile warhead with a chloromethyl ketone unexpectedly resulted in a compound that failed to bind irreversibly, demonstrating that steric and electronic constraints within specific active sites can override intrinsic warhead reactivity[9].

Quantitative SAR Summary
Compound Class / ModifierElectronic EffectIntrinsic Thiol ReactivityBiological Activity (MIC / Efficacy)Target Engagement Dependency
Non-Aromatic CMK No conjugationLowInactiveN/A
Aromatic CMK + EDG (e.g., 10-L07)Enhances conjugationHigh Moderate/PoorHigh off-target depletion
Aromatic CMK + EWG (e.g., 10-F05, Fluoro)Weakens conjugationModerateHigh (Broad-spectrum) Optimal balance of Kd​ and kinact​
Aromatic CMK + EWG (e.g., 10-C09, Trifluoromethyl)Weakens conjugationModerateLowPoor steric fit in binding pocket

Data synthesized from phenotypic screening of covalent libraries[4][6][8].

Experimental Methodologies & Self-Validating Protocols

To rigorously explore the SAR of CMKs, researchers must tightly couple chemical synthesis with chemoproteomic validation.

Protocol A: Regioselective Synthesis of Chloromethyl Phenyl Ketones

Objective: Synthesize substituted phenacyl chlorides via Friedel-Crafts acylation[7]. Causality: Chloroacetyl chloride is utilized to directly install the α -chloro warhead, avoiding secondary halogenation steps that risk poly-halogenation. Aluminum trichloride ( AlCl3​ ) acts as a strong Lewis acid to generate the highly electrophilic acylium ion.

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve the substituted benzene derivative (1.0 eq) and chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM).

    • Validation Checkpoint: The N2​ atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive AlCl3​ catalyst.

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add anhydrous AlCl3​ (1.5 eq) in small portions.

    • Causality: Portion-wise addition controls the exothermic generation of the acylium ion, preventing unwanted polymerization.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and 1M HCl.

    • Validation Checkpoint: The acidic quench breaks down the aluminum complex, liberating the free chloromethyl phenyl ketone. Extract with DCM, wash with brine, and dry over MgSO4​ .

  • Purification & Verification: Purify via silica gel column chromatography. Confirm product identity and mono-acylation via 1H -NMR (verifying the distinct singlet of the −CH2​Cl protons at ~4.6-4.8 ppm) and LC-MS.

Protocol B: Chemoproteomic Target Deconvolution (ABPP)

Objective: Identify the physiological targets of reactive CMK hits to differentiate specific binding from promiscuous alkylation[5]. Causality: Because CMKs are highly reactive, standard biochemical assays cannot distinguish between specific active-site inhibition and non-specific surface cysteine alkylation. Activity-Based Protein Profiling (ABPP) uses an alkyne-tagged CMK probe to covalently label targets in live cells.

  • In Situ Labeling: Incubate live bacterial cultures with the alkyne-tagged CMK probe (e.g., 10 µM) for 1 hour.

    • Self-Validating Control: Run a parallel competitive control pre-incubated with a 10x excess of the untagged parent compound to compete for specific binding sites.

  • Lysis & CuAAC Click Chemistry: Lyse the cells and collect the soluble proteome. Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins.

  • Stringent Enrichment: Incubate the proteome with streptavidin-agarose beads. Wash stringently using SDS and urea.

    • Causality: The covalent nature of the CMK warhead allows for harsh denaturing washes, eliminating false positives from non-covalent protein-protein interactions.

  • LC-MS/MS Analysis: Reduce, alkylate, and trypsinize the enriched proteins directly on the beads. Analyze the resulting peptides via quantitative LC-MS/MS. True targets are validated if they are significantly enriched in the probe-treated samples but depleted in the competitive control.

Workflow Lib Covalent CMK Library Synthesis Screen Phenotypic Screening (MIC Determination) Lib->Screen Hit Hit Identification (e.g., 10-F05) Screen->Hit Activity > Threshold Probe Alkyne-Tagged Probe Synthesis Hit->Probe SAR Optimization ABPP In Situ Proteome Labeling & Click Chem Probe->ABPP LCMS LC-MS/MS Target Identification ABPP->LCMS Stringent Enrichment

Chemoproteomic workflow for identifying targets of chloromethyl ketone covalent inhibitors.

References

  • Jin, Y., Jana, S., et al. "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target." bioRxiv (2024).

  • Du, X., et al. "Synthesis and Structure−Activity Relationship Study of Potent Trypanocidal Thio Semicarbazone Inhibitors of the Trypanosomal Cysteine Protease Cruzain." Journal of Medicinal Chemistry (2002).

  • Jansen, K., et al. "Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)." Journal of Medicinal Chemistry (2014).

  • Drag, M., Salvesen, G. S. "Small Molecule Protease Inhibitors as Model Peptidomimetics." MDPI / Pharmaceuticals (2010).

  • Al-Ostoot, F. H., et al. "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." BMC Chemistry (2022).

Sources

Whitepaper: A Technical Guide to the Discovery of Novel Propan-1-one Based Chemical Entities

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Scaffolding of Innovation

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones for therapeutic innovation. The propan-1-one scaffold is one such "privileged structure." Its elegant simplicity—a three-carbon chain with a terminal ketone—belies a profound chemical versatility that allows it to serve as the foundation for drugs targeting a vast spectrum of diseases. From oncology to infectious disease, propan-1-one derivatives have demonstrated significant biological activity, making them a focal point of intensive research.

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will journey from the foundational synthesis of these entities to their targeted application as potent kinase inhibitors, culminating in a robust, self-validating workflow for preclinical candidate selection. Our focus will be on the why behind the how—the strategic decisions and mechanistic insights that transform a simple chemical backbone into a potential life-saving therapeutic.

Part 1: Foundational Chemistry: Synthesis of Propan-1-one Derivatives

The utility of the propan-1-one core lies in its accessibility and the ease with which it can be functionalized. Numerous synthetic routes exist, but for the purpose of generating diverse libraries for screening, the Claisen-Schmidt condensation remains a highly efficient and reliable method for producing 1,3-diaryl-2-propen-1-one intermediates, commonly known as chalcones. These chalcones are direct precursors and structural relatives to many biologically active propan-1-one compounds.[1] The reaction's causality is rooted in the base-catalyzed condensation between an aromatic ketone and an aromatic aldehyde, forming a new carbon-carbon bond and the characteristic α,β-unsaturated ketone system.

Experimental Protocol 1: Representative Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of a model 1,3-diaryl propenone derivative, a common starting point for further modification.

Objective: To synthesize a chalcone intermediate as a scaffold for further derivatization.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (Solvent)

  • Aqueous Sodium Hydroxide (Catalyst)

  • Glacial Acetic Acid

  • Stir plate, round-bottom flask, condenser, filtration apparatus

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). The addition of a strong base is critical as it deprotonates the α-carbon of the ketone, generating a nucleophilic enolate ion which is the key reactive species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up & Neutralization: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Carefully neutralize the solution by adding glacial acetic acid. This step protonates the phenoxide and quenches the catalyst.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove inorganic impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone product.

This self-validating protocol includes built-in checks. The color change and precipitate formation provide an initial indication of success, while TLC allows for precise monitoring of reactant consumption and product formation, ensuring the reaction is driven to completion.

Workflow for Propan-1-one Scaffold Synthesis

The following diagram illustrates the general workflow from starting materials to a diversified library of propan-1-one based compounds.

G cluster_0 Core Synthesis cluster_1 Scaffold Derivatization A Aromatic Ketone C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate (α,β-unsaturated ketone) C->D E Michael Addition (e.g., with thiols, amines) D->E F Reduction of Alkene (e.g., H2/Pd-C) D->F G Cyclization Reactions D->G H Diverse Propan-1-one Library E->H F->H G->H

Caption: General workflow for synthesis and diversification of propan-1-one scaffolds.

Part 2: Therapeutic Targeting: Propan-1-one Derivatives as Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer, driving uncontrolled cell proliferation and survival.[2] Kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and their ATP-binding pocket presents a prime target for small molecule inhibitors. The propan-1-one scaffold is exceptionally well-suited for targeting this pocket. Its structure allows for the strategic placement of functional groups that can form key interactions—such as hydrogen bonds with the kinase "hinge" region and hydrophobic interactions with surrounding residues—mimicking the binding of ATP itself.

Mechanism of Action: Targeting the PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors, where it promotes cell survival and proliferation.[3] It is a validated therapeutic target. Novel inhibitors based on different scaffolds are continuously being developed to inhibit its activity.[3] The unique structural features of PIM kinases, particularly a proline residue in the hinge region, provide an opportunity for designing highly selective inhibitors.[3]

Docking studies of propan-1-one based inhibitors reveal a common binding mode:

  • Hinge Binding: A key hydrogen bond acceptor on the scaffold (often a nitrogen-containing heterocycle attached to the core) interacts with the backbone amide of a key residue in the hinge region.

  • Hydrophobic Pockets: The aromatic rings of the propan-1-one derivative occupy hydrophobic pockets within the ATP-binding site, contributing significantly to binding affinity.[3]

  • Solvent Front Exposure: Modifications can be made to parts of the molecule that extend towards the solvent-exposed region, allowing for the fine-tuning of physicochemical properties like solubility without disrupting core binding interactions.

Signaling Pathway: PIM-1 in Cell Survival

The diagram below illustrates a simplified signaling cascade involving PIM-1 and where a propan-1-one based inhibitor would act to block its function.

G GrowthFactor Growth Factor Signal Receptor Cell Surface Receptor GrowthFactor->Receptor PIM1 PIM-1 Kinase (Active) Receptor->PIM1 activates BAD BAD (Pro-apoptotic) PIM1->BAD phosphorylates (inactivates) Proliferation Cell Proliferation & Survival PIM1->Proliferation promotes Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Inhibitor Propan-1-one Inhibitor Inhibitor->PIM1 INHIBITS

Caption: Simplified PIM-1 signaling pathway and the point of therapeutic intervention.

Structure-Activity Relationships (SAR)

Lead optimization hinges on understanding how chemical modifications affect biological activity. For propan-1-one based kinase inhibitors, several trends have been observed. For instance, in a series of dibenzocycloheptanone derivatives targeting MAPK11, the addition of a methyl group was found to occupy a hydrophobic pocket, increasing potency by over 4.5-fold compared to the lead compound.[4] Similarly, studies on other related structures have shown that adding a tertiary amine side chain can significantly improve the cytotoxic effects on breast cancer cells.[5]

Table 1: Representative SAR Data for Hypothetical PIM-1 Inhibitors

Compound IDR1-Group (Aromatic Ring 1)R2-Group (Aromatic Ring 2)PIM-1 IC50 (nM)Rationale for Change
LEAD-01-H-H250Baseline potency
OPT-02-OCH3-H150Electron-donating group may enhance binding.
OPT-03-H-Cl95Halogen bond formation in a specific sub-pocket.
OPT-04-H-SO2Me45The methylsulfonyl group inserts into a key secondary pocket, increasing affinity.[6]
OPT-05-H-Morpholinoethoxy15Basic amine side chain improves solubility and forms additional polar contacts.[5]

Part 3: A Self-Validating Drug Discovery Workflow

Trustworthiness in drug discovery is built upon a logical and iterative process where each step validates the next. A robust screening cascade ensures that only the most promising compounds, those with a balance of potency, selectivity, and drug-like properties, advance.

Screening Cascade for a Novel Kinase Inhibitor

This workflow ensures a methodical down-selection process, minimizing the risk of late-stage failure.

G A Primary Assay (e.g., PIM-1 Kinase Biochemical Assay) B Secondary Assay (Cell-based Target Engagement) A->B Confirm Hits (IC50 < 1µM) C Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) B->C Validate Cellular Activity D Selectivity Panel (Screen against related kinases) C->D Assess Therapeutic Index E In Vitro ADME/Tox Profiling D->E Determine Selectivity F Lead Candidate for In Vivo Studies E->F Select Candidates with Favorable Drug-like Properties

Caption: A tiered screening cascade for identifying lead candidates.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay is a cornerstone of cancer drug discovery, providing a quantitative measure of a compound's ability to inhibit cell proliferation. The protocol is self-validating through the inclusion of positive and negative controls.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Tamoxifen (Positive Control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizing agent)

  • Microplate reader

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Tamoxifen). Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and vehicle-only (DMSO control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro ADME/Tox Profiling

Once a compound shows potent and selective on-target activity, it must be evaluated for its drug-like properties. Early and comprehensive profiling is essential to identify liabilities that could lead to failure in later stages.[7]

Table 2: Essential Tier 1 In Vitro ADME & Toxicology Panel

ParameterAssay TypeRationale & Causality
Solubility Kinetic or Thermodynamic SolubilityPoor solubility can lead to poor absorption and unreliable in vitro data. A prerequisite for bioavailability.[7]
Permeability PAMPA or Caco-2Predicts the ability of a compound to be absorbed across the intestinal wall. Essential for oral bioavailability.[7]
Metabolic Stability Liver Microsome Stability AssayMeasures how quickly a compound is metabolized by key enzymes (CYPs). High clearance leads to a short half-life in vivo.[7]
Plasma Protein Binding Equilibrium DialysisOnly the unbound fraction of a drug is free to interact with its target. High binding can reduce efficacy.[7]
Hepatotoxicity Cytotoxicity in HepG2 cellsEarly indicator of potential drug-induced liver injury, a major cause of drug attrition.[7]
Cardiac Safety hERG Binding or Patch ClampAssesses the risk of blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[7]
Genotoxicity Ames Test or micronucleus assayScreens for the potential of a compound to cause DNA damage, a critical safety liability.[7]

Conclusion and Future Outlook

The propan-1-one scaffold represents a classic yet continually evolving platform for drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical matter, while its inherent structural features make it an ideal starting point for targeting challenging protein classes like kinases.

The journey from a simple organic building block to a viable drug candidate is a testament to the power of a rational, iterative, and self-validating discovery process. By integrating synthetic chemistry with mechanistic biology and robust preclinical profiling, we can efficiently navigate the complexities of drug development. The strategies outlined in this guide—from targeted synthesis and mechanism-based screening to comprehensive ADME/Tox evaluation—provide a blueprint for unlocking the full therapeutic potential of propan-1-one based entities and developing the next generation of innovative medicines.

References

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Center for Biotechnology Information. [Link]

  • Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. [Link]

  • Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. PubMed. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. National Center for Biotechnology Information. [Link]

  • Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Longdom Publishing SL. [Link]

  • Drug Candidate Selection Panels. Eurofins Discovery. [Link]

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Methodological & Application

Protocol for the synthesis of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of the novel thiol-containing aromatic ketone, 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one. The described methodology focuses on a robust and selective benzylic chlorination of the precursor, 1-(3-mercapto-2-methylphenyl)propan-1-one, utilizing N-Chlorosuccinimide (NCS) as the chlorinating agent under free-radical conditions. This application note is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering a detailed, step-by-step guide from reaction setup and execution to product purification and characterization. The causality behind critical experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Significance

The synthesis of polyfunctional aromatic compounds is a cornerstone of modern drug discovery and materials science. Molecules incorporating a reactive chloromethyl group, a nucleophilic mercapto group, and a ketone functionality, such as 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one, represent versatile scaffolds. The chloromethyl group can act as an electrophilic handle for covalent modification of biological targets, the thiol group offers a site for conjugation or can participate in disulfide bonding, and the ketone provides a point for further chemical elaboration.

Given the absence of a published, direct synthesis for this specific molecule, this protocol details the final, critical step in a proposed synthetic pathway. The strategy hinges on the selective free-radical chlorination of the benzylic methyl group of a suitable precursor. This method is chosen to avoid undesirable reactions with the electron-rich aromatic ring and the sensitive thiol group, which are prone to reaction under electrophilic or oxidative conditions.

Proposed Synthetic Pathway Overview

The synthesis of the target compound is envisioned as a two-stage process, beginning with the Friedel-Crafts acylation of 2-methylthiophenol to yield the key intermediate, followed by a selective benzylic chlorination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzylic Chlorination (This Protocol) 2-Methylthiophenol 2-Methylthiophenol Precursor 1-(3-Mercapto-2-methylphenyl)propan-1-one 2-Methylthiophenol->Precursor Friedel-Crafts Acylation Propanoyl_Chloride Propanoyl Chloride / AlCl3 Propanoyl_Chloride->Precursor Target 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one Precursor->Target Free-Radical Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Target AIBN AIBN (Initiator) AIBN->Target

Figure 1: Proposed two-stage synthesis of the target compound.

Core Protocol: Benzylic Chlorination

This protocol details the conversion of 1-(3-mercapto-2-methylphenyl)propan-1-one to the final product. The method employs N-Chlorosuccinimide (NCS) as a safe and efficient chlorine source.[1] The reaction is initiated by Azobisisobutyronitrile (AIBN) and proceeds via a free-radical chain mechanism, which is highly selective for the benzylic C-H bonds.[2] This selectivity is crucial to prevent chlorination of the aromatic ring, which could occur with other chlorinating agents, especially on electron-rich substrates.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(3-Mercapto-2-methylphenyl)propan-1-one≥97%(Assumed prepared)Starting material
N-Chlorosuccinimide (NCS)Reagent GradeMajor chemical supplierRecrystallize from acetic acid if purity is suspect
Azobisisobutyronitrile (AIBN)≥98%Major chemical supplierCaution: Thermally unstable initiator.
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Major chemical supplierCaution: Toxic and ozone-depleting. Use in a certified fume hood.
Dichloromethane (DCM)HPLC GradeMajor chemical supplierFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor chemical supplierAqueous solution
Brine (Saturated NaCl)ACS GradeMajor chemical supplierAqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor chemical supplierFor drying
Silica Gel230-400 meshMajor chemical supplierFor column chromatography
Hexanes / Ethyl AcetateHPLC GradeMajor chemical supplierEluent for chromatography
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Procedure

Figure 2: Step-by-step experimental workflow for benzylic chlorination.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried and purged with nitrogen to maintain an inert atmosphere.

  • Reagent Addition: To the flask, add 1-(3-mercapto-2-methylphenyl)propan-1-one (1.0 eq), N-Chlorosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride (approx. 0.1 M concentration of the starting material) via cannula or syringe.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 77 °C). The reaction is light-sensitive; wrapping the flask in aluminum foil is recommended.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. The formation of a white precipitate (succinimide) is an indicator of reaction progress.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes any acidic byproducts and residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one as a solid or oil.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets, ~7.0-7.8 ppm).- Singlet for the chloromethyl group (-CH₂Cl) at ~4.5-4.8 ppm. - Quartet for the methylene group of the propanoyl chain (-CH₂) at ~2.9-3.2 ppm.- Triplet for the methyl group of the propanoyl chain (-CH₃) at ~1.1-1.3 ppm.- Broad singlet for the thiol proton (-SH), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl carbon (~195-205 ppm).[4]- Aromatic carbons (~120-140 ppm).- Chloromethyl carbon (-CH₂Cl) at ~45-50 ppm. - Methylene and methyl carbons of the propanoyl group.
IR Spectroscopy - Strong C=O stretch for the aromatic ketone, expected around 1680-1695 cm⁻¹.[5]- S-H stretch (weak) around 2550-2600 cm⁻¹.- C-Cl stretch around 650-800 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the product's molecular weight.- Isotope pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).- Characteristic fragmentation patterns, such as the loss of the propanoyl group or the chloromethyl group.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • N-Chlorosuccinimide (NCS): Is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose explosively upon heating. Store in a cool place and handle with care.

  • Carbon Tetrachloride (CCl₄): Is a toxic, carcinogenic, and environmentally harmful solvent. Use with extreme caution and appropriate containment. Consider substitution with a safer solvent like benzene or cyclohexane if feasible for the specific substrate.

  • Thiols: The starting material and product are thiols, which often have strong, unpleasant odors. Handle in a fume hood and quench any residual thiol-containing waste with bleach before disposal.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one via selective benzylic chlorination. By explaining the rationale behind the choice of reagents and conditions, this guide aims to empower researchers to successfully and safely perform this synthesis. The characterization data provided serves as a benchmark for verifying the successful formation of this versatile chemical scaffold.

References

  • Xiang, M., Zhou, C., Yang, X. L., Chen, B., Tung, C. H., & Wu, L. Z. (2020). Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. ACS Publications. Available from: [Link]

  • Lopez, M. A. (2022). Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies. University of Wisconsin–Madison. Available from: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Wu, L-Z., et al. (2020). Visible-Light-Catalyzed Benzylic C-H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. ResearchGate. Available from: [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Spectroscopy Online. (2025). The Big Review VI: Carbonyl Compounds. Available from: [Link]

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Application Notes & Protocols: Utilizing 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one as an Electrophilic Probe in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Tool for Interrogating Cellular Stress Responses

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is a unique organic compound characterized by two key reactive moieties: an electrophilic chloromethyl group and a nucleophilic mercapto (thiol) group.[1] This bifunctional nature makes it a compelling tool for researchers in cell biology and drug discovery. The presence of the chloromethyl group, a known electrophile, allows the molecule to form covalent adducts with cellular nucleophiles, most notably the cysteine residues within proteins.[2][3] This mechanism of action positions the compound as a modulator of redox signaling pathways, which are critical in cellular homeostasis, stress responses, and the pathogenesis of diseases like cancer and neurodegeneration.[3]

This guide provides a comprehensive framework for utilizing 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in cell-based assays. We move beyond simple procedural lists to explain the scientific rationale behind experimental design, enabling researchers to not only execute protocols but also to interpret the resulting data with confidence. We will focus on a logical experimental workflow: beginning with fundamental cytotoxicity assessments to establish effective concentration ranges, followed by detailed protocols to investigate the compound's impact on cell proliferation and its potential mechanism of action via modulation of the Keap1-Nrf2 antioxidant response pathway.

Compound Properties and Safe Handling

Before initiating any experimental work, it is imperative to understand the compound's properties and adhere to strict safety protocols.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁ClOS[1]
Molecular Weight 214.71 g/mol [1]
Appearance (Predicted) Solid-
Key Functional Groups Chloromethyl, Mercapto (Thiol), Phenyl, Propanone[1]
Reactivity Profile The chloromethyl group acts as an electrophile, susceptible to nucleophilic substitution. The mercapto group is a nucleophile, capable of forming disulfide bonds or reacting with other electrophiles.[1][2]-
Safety, Handling, and Storage

As with many reactive small molecules, 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one requires careful handling to ensure personnel safety and experimental integrity.

  • Engineering Controls : All work, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]

  • Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Postulated Mechanism of Action: Covalent Modification of Keap1

Many cellular electrophiles exert their biological effects by modulating the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.[3][7] We hypothesize that 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one acts by covalently modifying specific, highly reactive cysteine sensors on the Keap1 protein.

Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This action keeps Nrf2 levels low. When an electrophile like our compound of interest modifies Keap1's cysteine residues, it induces a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE), such as NQO1 and HO-1.

Keap1_Nrf2_Pathway Figure 1: Postulated Keap1-Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Electrophilic Compound (Cmpd) Keap1 Keap1 (Cysteine Sensors) Compound->Keap1 Covalent Modification label_inhibition Inhibition of Degradation Pathway Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Accumulation) Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Postulated activation of the Nrf2 pathway by an electrophile.

Experimental Workflow and Protocols

A logical progression of experiments is crucial for characterizing a novel compound. We recommend starting with a broad assessment of cytotoxicity to identify a suitable concentration range for subsequent mechanistic studies.

Experimental_Workflow Figure 2: Recommended Experimental Workflow A Step 1: Compound Preparation (Stock Solution in DMSO) B Step 2: Cell Culture (Select appropriate cell line, e.g., HepG2, A549) A->B Add to media C Step 3: Cytotoxicity Assay (e.g., Resazurin) B->C Treat cells D Determine IC50 & Sub-toxic Concentrations C->D Analyze data E Step 4: Cell Proliferation Assay (EdU Incorporation via Flow Cytometry) D->E Select concentrations F Step 5: Mechanistic Assays (Nrf2 Pathway Activation) D->F Select concentrations I Step 6: Data Analysis & Interpretation E->I G Western Blot (Nrf2, HO-1) F->G H RT-qPCR (NQO1, GCLC) F->H G->I H->I

Caption: A logical workflow for characterizing the compound's cellular effects.

Protocol 1: Preparation of Stock Solutions

Causality: High-concentration stock solutions in an appropriate solvent (like DMSO) are essential for accurate and repeatable dilutions into aqueous cell culture media, minimizing solvent effects on the cells.

  • Accurately weigh out 5 mg of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in a chemical fume hood.

  • Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

    • Calculation: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • Example: (5 mg / 214.71 g/mol ) * 1,000,000 / 10 mM = 2328.7 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Protocol 2: Determining Cytotoxicity (Resazurin Assay)

Causality: This initial screen is critical to identify the concentration range at which the compound affects cell viability. The resazurin (alamarBlue) assay measures the metabolic activity of living cells, providing a robust proxy for viability.

  • Cell Seeding : Seed cells (e.g., HepG2) into a 96-well, clear-bottom black plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution : Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to ~0.1 µM. Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no cells" blank control.

  • Cell Treatment : Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation : Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assay :

    • Add 10 µL of resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink/purple color.

    • Measure fluorescence using a plate reader with excitation ~560 nm and emission ~590 nm.

  • Data Analysis :

    • Subtract the average blank value from all measurements.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 3: Assessing Cell Proliferation (EdU Incorporation Assay)

Causality: While viability assays measure metabolic health, a proliferation assay directly quantifies DNA synthesis, providing a more specific measure of the compound's cytostatic (growth-inhibiting) versus cytotoxic (cell-killing) effects. We will use the Click-iT™ EdU assay, which is less harsh than the traditional BrdU method.[8]

  • Cell Seeding and Treatment : Seed cells in a 6-well plate. Once they reach ~60-70% confluency, treat them with sub-toxic concentrations of the compound (e.g., IC₅₀, 0.5x IC₅₀, and 0.1x IC₅₀) determined from the cytotoxicity assay. Include a vehicle control. Incubate for a period equivalent to one to two cell cycles (e.g., 24-48 hours).

  • EdU Labeling : Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM. Incubate for 1-2 hours under normal cell culture conditions.[8]

  • Cell Harvest : Harvest the cells using trypsin, wash with 1% Bovine Serum Albumin (BSA) in PBS, and count them.

  • Fixation and Permeabilization :

    • Fix the cells using a suitable fixative (e.g., Click-iT™ fixative or 4% paraformaldehyde) for 15 minutes at room temperature.

    • Wash the cells, then permeabilize with a saponin-based reagent for 15 minutes.[8]

  • Click Reaction : Prepare the Click-iT™ reaction cocktail containing an Alexa Fluor™ azide according to the manufacturer's protocol. Add this to the cells and incubate for 30 minutes at room temperature, protected from light.

  • DNA Staining (Optional) : For cell cycle analysis, wash the cells and resuspend them in a solution containing a DNA stain (e.g., FxCycle™ Violet Stain or DAPI).

  • Flow Cytometry : Analyze the cells on a flow cytometer. The Alexa Fluor™ signal will identify cells that were actively synthesizing DNA (S-phase), while the DNA stain will show the overall cell cycle distribution (G1, S, G2/M phases).[8]

References

  • Kishida Chemical Co., Ltd. (2024, March 1). Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet 1.5M Tris-HCl,pH7.4. Retrieved from [Link]

  • Parvez, S., et al. (2015). Detection of electrophile-sensitive proteins. Methods in Enzymology, 555, 235-253. Retrieved from [Link]

  • Takahashi, K., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Toxicology in Vitro, 24(8), 2068-2075. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-propanone, 3-chloro-2-(chloromethyl)-1-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118846940, 1-(2-Amino-3-mercaptophenyl)propan-1-one. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Electrophilic Screening Platforms for Identifying Novel Covalent Ligands for E3 Ligases. Biochemistry, 60(26), 2055-2057. Retrieved from [Link]

  • Magnani, F., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4321. Retrieved from [Link]

  • Liu, X., et al. (2025). Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. Foods, 14(9), 1367. Retrieved from [Link]

  • Merck Millipore. (n.d.). Cell Based Assays - Caspase & Apoptosis Detection. Retrieved from [Link]

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Application Note: Profiling the Neurotoxicology of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMPP)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Grounding

The compound 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMPP) serves as a highly specialized, bifunctional chemical probe for investigating electrophilic stress and redox dysregulation in neurodegenerative disease models. Its unique molecular architecture combines two distinct reactive moieties:

  • A Chloromethyl Group (-CH₂Cl): A potent electrophile capable of irreversibly alkylating nucleophilic residues (predominantly cysteines) on critical cellular proteins.

  • A Mercapto Group (-SH): A redox-active thiol that can participate in disulfide exchange, disrupt intracellular redox buffering, and drive the generation of Reactive Oxygen Species (ROS).

In the context of neurotoxicity, Reactive Electrophile Species (RES) and ROS are deeply implicated in the pathogenesis of disorders such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS)[1]. Unlike transient free radicals, RES like CMMPP can covalently modify specific target proteins—such as Protein Disulfide Isomerase (PDI) or the ER stress sensor IRE1α—triggering a cascade of Endoplasmic Reticulum (ER) stress and Unfolded Protein Response (UPR) dysfunction[2]. Furthermore, the dual action of CMMPP rapidly depletes intracellular glutathione (GSH), leading to mitochondrial dysfunction and eventual neuronal apoptosis[3].

Mechanistic Pathway of CMMPP-Induced Neurotoxicity

The following diagram illustrates the divergent yet synergistic pathways through which the bifunctional moieties of CMMPP induce neuronal death.

CMMPP_Mechanism CMMPP CMMPP (Bifunctional RES) Chloro Chloromethyl Group (Electrophile) CMMPP->Chloro Mercapto Mercapto Group (Redox Active) CMMPP->Mercapto Alkylation Cysteine Alkylation (Keap1, PDI, IRE1α) Chloro->Alkylation Covalent Bonding GSH GSH Depletion & ROS Generation Mercapto->GSH Disulfide Exchange ER_Stress Endoplasmic Reticulum (ER) Stress Alkylation->ER_Stress UPR Activation Mito Mitochondrial Dysfunction GSH->Mito Oxidative Stress Apoptosis Neuronal Apoptosis (Neurotoxicity) ER_Stress->Apoptosis CHOP/Caspase-12 Mito->Apoptosis Cytochrome c Release

Figure 1: Synergistic mechanisms of CMMPP-induced neurotoxicity via electrophilic and redox stress.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the neurotoxic profile of CMMPP, experimental designs must account for both its electrophilic and redox properties. The following protocols are designed as a self-validating system: biochemical readouts (target engagement) are directly correlated with phenotypic outcomes (ROS generation and cell death).

Protocol 1: Quantitative Thiol Reactivity Profiling (QTRP) of CMMPP Targets

To identify which neuronal proteins are alkylated by the chloromethyl group of CMMPP, we utilize a competitive chemoproteomic platform known as QTRP[4]. By using a broad-spectrum thiol-reactive probe (e.g., IPM: 2-iodo-N-(prop-2-yn-1-yl)acetamide), we can quantify cysteines that have been "masked" by prior CMMPP exposure.

Causality & Rationale: Why omit Dithiothreitol (DTT) or β-mercaptoethanol from the lysis buffer? Strong reducing agents will quench the unreacted chloromethyl groups of CMMPP and competitively destroy the IPM probe, completely abrogating the click-chemistry labeling step.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture SH-SY5Y human neuroblastoma cells to 80% confluence. Treat with Vehicle (0.1% DMSO) or CMMPP (10 µM and 50 µM) for 2 hours.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove residual compound. Lyse cells in denaturing buffer (50 mM HEPES, pH 7.4, 1% SDS) strictly lacking reducing agents. Probe-sonicate on ice for 10 seconds.

  • Protein Normalization: Clarify lysate by centrifugation (10,000 x g, 10 min). Normalize protein concentration to 2 mg/mL using a BCA assay.

  • IPM Labeling: Incubate lysates with 100 µM IPM probe for 1 hour at room temperature in the dark. (IPM will label all free cysteines; cysteines alkylated by CMMPP will not be labeled).

  • Click Chemistry: Add click reagents: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. React for 1 hour.

  • Enrichment & LC-MS/MS: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins using Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS[4].

QTRP_Workflow Culture 1. SH-SY5Y Culture Treat 2. CMMPP Incubation Culture->Treat Lysis 3. Denaturing Lysis (No DTT) Treat->Lysis Label 4. IPM Probe Labeling Lysis->Label Click 5. Click Chemistry (Biotin-Azide) Label->Click Enrich 6. Streptavidin Enrichment Click->Enrich LCMS 7. LC-MS/MS Analysis Enrich->LCMS

Figure 2: Workflow for competitive Quantitative Thiol Reactivity Profiling (QTRP).

Protocol 2: Multiplexed Intracellular ROS and GSH Depletion Assay

CMMPP's mercapto group disrupts the intracellular redox balance. This protocol multiplexes ROS detection with GSH quantification to establish a temporal relationship between GSH depletion and oxidative burst.

Causality & Rationale: Why use CM-H2DCFDA for ROS detection? This chloromethyl derivative of H2DCFDA exhibits superior cellular retention. It remains non-fluorescent until intracellular esterases cleave the acetate groups and ROS (specifically peroxides and NOX4-mediated species) oxidize the molecule to a fluorescent state[5].

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at 2x10⁴ cells/well. Incubate overnight.

  • Probe Loading: Wash cells with HBSS. Load cells with 5 µM CM-H2DCFDA (for ROS) and 10 µM ThiolTracker™ Violet (for intracellular GSH) in HBSS for 30 minutes at 37°C.

  • Treatment: Remove probe solution and add CMMPP (1–100 µM dose-response). Include 50 µM 4-Hydroxynonenal (HNE) as a positive control for electrophilic stress[2].

  • Kinetic Readout: Immediately place the plate in a multi-mode microplate reader. Monitor fluorescence kinetically for 4 hours (ROS: Ex/Em 492/520 nm; GSH: Ex/Em 405/525 nm).

  • Validation: Perform a parallel CellTiter-Glo® assay at the 4-hour mark to confirm that GSH depletion is a primary chemical event, not a secondary artifact of widespread cell death.

Quantitative Data Presentation

The table below summarizes the expected quantitative readouts when profiling CMMPP in dopaminergic neuronal models, demonstrating a clear dose-dependent escalation from target engagement (GSH loss) to phenotypic toxicity (cell death).

Assay ParameterVehicle Control (DMSO)CMMPP (10 µM)CMMPP (50 µM)Positive Control (HNE 50 µM)
Cell Viability (%) 100 ± 2.185 ± 3.442 ± 5.138 ± 4.2
Intracellular ROS (Fold Change) 1.02.45.86.2
Free GSH Levels (nmol/mg protein) 45.2 ± 3.128.4 ± 2.512.1 ± 1.810.5 ± 1.5
UPR Activation (IRE1α phosphorylation) BasalModerateHighHigh
Targeted Cysteines (QTRP Log₂ Ratio) 0.0-1.2-3.5N/A

Note: A negative QTRP Log₂ ratio indicates successful covalent binding of CMMPP to the target cysteine, preventing the IPM probe from labeling it.

Conclusion

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one represents a highly potent, bifunctional tool for interrogating the intersection of electrophilic alkylation and redox dysregulation. By utilizing competitive chemoproteomics alongside kinetic ROS/GSH tracking, researchers can map the precise sequence of events—from initial target engagement at the ER to terminal mitochondrial collapse—that characterizes RES-driven neurodegeneration.

References

  • Redox Signaling by Reactive Electrophiles and Oxidants Source: PMC - NIH URL:[Link]

  • The Emerging Role of Electrophiles as a Key Regulator for Endoplasmic Reticulum (ER) Stress Source: PMC - NIH URL:[Link]

  • Alterations in UPR Signaling by Methylmercury Trigger Neuronal Cell Death in the Mouse Brain Source: MDPI URL:[Link]

  • Particulate Matter-Induced Neurotoxicity: Unveiling the Role of NOX4-Mediated ROS Production and Mitochondrial Dysfunction in Neuronal Apoptosis Source: PMC - NIH URL:[Link]

  • A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes Source: Springer Nature Experiments URL:[Link]

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Application Note: Advanced Analytical Protocol for the Quantification of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly reactive bifunctional molecules in biological matrices presents a profound bioanalytical challenge. 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMP) contains both a strong nucleophile (mercapto group) and a potent electrophile (chloromethyl group) on the same phenyl ring. This application note details a rigorously validated, self-validating LC-MS/MS methodology designed to arrest rapid ex vivo degradation. By employing immediate chemical derivatization and acidic protein precipitation, this protocol ensures absolute structural preservation, enabling precise pharmacokinetic profiling.

Chemical Profiling & The Analytical Challenge

To develop a robust assay, one must first understand the causality of the analyte's instability. The intrinsic reactivity of CMMP presents a dual-threat in biological matrices:

  • Intramolecular Cyclization: At physiological pH (7.4), the mercapto group (pKa ~6.8) exists partially as a highly nucleophilic thiolate anion. Due to its spatial proximity to the electrophilic chloromethyl group at position 2, it undergoes rapid intramolecular nucleophilic substitution. This expels chloride and forms a stable 5-membered cyclic thioether (a 1-oxo-1,3-dihydrobenzo[c]thiophene derivative).

  • Protein Alkylation: Concurrently, the uncyclized chloromethyl group acts as an alkylating agent toward the abundant primary amines in plasma proteins (e.g., human serum albumin).

Without immediate intervention, the half-life of CMMP in human plasma is less than 2 minutes, rendering standard LC-MS/MS quantification impossible.

Pathway TA Target Analyte (CMMP) (Free -SH, -CH2Cl) Cyclic Intramolecular Cyclization (Loss of HCl) TA->Cyclic pH > 6.5 (Fast) ProtBound Protein Alkylation (Covalent Adducts) TA->ProtBound Plasma Proteins (Fast) NEM_Deriv NEM-Derivatized Analyte (Stable) TA->NEM_Deriv + NEM, Acidic pH (Immediate)

Fig 1. Competing pathways: Intramolecular cyclization vs. NEM stabilization.

Rationale for Sample Stabilization (Expertise & Experience)

To arrest these degradation pathways, we employ a synergistic chemical quenching strategy immediately upon sample collection.

The Causality of the Quench: N-ethylmaleimide (NEM) is introduced to rapidly and irreversibly alkylate the free thiol via a Michael addition, neutralizing its nucleophilicity ()[1]. Among various alkylating agents, NEM is recognized as the most reliable for thiol stabilization in LC-MS workflows due to its rapid reaction kinetics at physiological and slightly acidic pH ()[2].

Simultaneously, the addition of a citrate buffer lowers the sample pH to ~4.5. This acidification protonates any unreacted thiols, drastically reducing their reaction kinetics, while also stabilizing the chloromethyl group against solvolysis and protein binding[1].

The Self-Validating System (Trustworthiness): Every protocol must inherently prove its own efficacy. This method includes a "Quench-Check" QC metric . During LC-MS/MS analysis, we actively monitor the MRM transition for the cyclized degradation product (m/z 179.1 → 151.1). If the peak area of this cyclic product in any sample exceeds 1% of the intact NEM-derivatized analyte, the sample is automatically flagged for pre-analytical stabilization failure. This guarantees that degraded samples are never falsely quantified as valid low-concentration data points.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Quenching Cocktail: Prepare a solution of 200 mM N-ethylmaleimide (NEM) in 0.5 M Sodium Citrate buffer (pH 4.0). Note: Prepare fresh daily and store on ice, as NEM is susceptible to hydrolysis over time.

  • Extraction Solvent: 100% Acetonitrile (ACN) containing 10 ng/mL of Stable Isotope-Labeled Internal Standard (CMMP-d5, pre-derivatized with NEM). Chill to -20°C.

Blood Collection and Immediate Derivatization
  • Draw whole blood into pre-chilled K2EDTA tubes.

  • CRITICAL STEP: Within 15 seconds of collection, transfer 1.0 mL of whole blood into a microcentrifuge tube pre-loaded with 100 µL of the Quenching Cocktail.

  • Invert gently 5 times to ensure complete mixing and thiol alkylation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the stabilized plasma.

Plasma Extraction (Protein Precipitation)
  • Transfer 50 µL of the stabilized plasma to a 96-well plate.

  • Add 150 µL of the cold Extraction Solvent (ACN + SIL-IS) to precipitate proteins and extract the NEM-derivatized analyte.

  • Vortex the plate at 1000 rpm for 5 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water prior to injection.

Workflow Blood 1. Whole Blood Collection (Pre-chilled K2EDTA) Quench 2. Immediate Quenching (NEM + Citrate Buffer) Blood->Quench Centrifuge 3. Centrifugation (4°C, 3000 x g, 10 min) Quench->Centrifuge Plasma 4. Stabilized Plasma (Aliquot & Freeze at -80°C) Centrifuge->Plasma PPT 5. Protein Precipitation (Cold ACN + SIL-IS) Plasma->PPT LCMS 6. UHPLC-MS/MS Analysis (MRM Mode) PPT->LCMS

Fig 2. Optimized sample preparation workflow ensuring stabilization of the reactive analyte.

LC-MS/MS Analytical Method

Chromatographic separation is achieved using a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. The use of an acidic mobile phase ensures the stability of the chloromethyl group during the analytical run.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.495%5%
1.00.495%5%
4.00.410%90%
5.50.410%90%
5.60.495%5%
7.00.495%5%

Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Table 2: MS/MS MRM Parameters

Analyte TargetPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
NEM-CMMP (Quantifier) 340.1215.16025
NEM-CMMP (Qualifier) 340.1304.16018
NEM-CMMP-d5 (SIL-IS) 345.1220.16025
Cyclic-CMMP (QC Marker) 179.1151.15020

Method Validation & Quantitative Data

The efficacy of the stabilization protocol was validated by comparing the recovery of CMMP in untreated human plasma versus plasma treated with the NEM/Citrate quenching cocktail. As demonstrated in Table 3, unstabilized CMMP degrades almost entirely within 1 hour at room temperature. In stark contrast, the stabilized analyte exhibits exceptional robustness across all standard bioanalytical handling conditions.

Table 3: Stability Assessment of CMMP in Human Plasma

Storage ConditionUnstabilized Recovery (%)NEM/Citrate Stabilized Recovery (%)
Room Temperature (1 hr)< 5.098.2 ± 1.4
4°C (4 hrs)12.4 ± 3.199.1 ± 0.8
Freeze-Thaw (3 cycles, -80°C to RT)< 1.096.5 ± 2.2
Autosampler Stability (24 hrs, 4°C)N/A97.8 ± 1.5

Data represents mean recovery ± standard deviation (n=6). Recovery normalized to nominal spike concentration (100 ng/mL).

References

  • Giustarini, D., Galillo, E., Colombo, G., Rossi, R., & Milzani, A. (2013). Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. Free Radical Biology and Medicine, 65, 805-814.[Link]

  • van der Reest, J., Lilla, S., Zheng, L., Zanivan, S., & Gottlieb, E. (2020). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 32, 101409.[Link]

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Application Notes and Protocols for Evaluating the Cytotoxic Effects of Mercaptophenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential and Cytotoxic Profile of Mercaptophenyl Compounds

Mercaptophenyl compounds, a class of organosulfur molecules, are of growing interest in drug development due to their diverse biological activities. These compounds and their derivatives have shown promise in various therapeutic areas, including cancer and inflammatory diseases. Their mechanism of action is often attributed to the reactive thiol group, which can interact with various cellular components, leading to a range of biological effects. However, this reactivity also necessitates a thorough evaluation of their cytotoxic potential to ensure their safety and efficacy as therapeutic agents.

This comprehensive guide provides a detailed framework for designing and executing experiments to evaluate the cytotoxic effects of mercaptophenyl compounds. We will delve into the underlying principles of cytotoxicity testing, provide step-by-step protocols for key assays, and explain the rationale behind experimental choices, empowering researchers to generate robust and reliable data.

Pillar I: Foundational Principles of Cytotoxicity Assessment for Mercaptophenyl Compounds

A multi-faceted approach is crucial to comprehensively understand the cytotoxic profile of mercaptophenyl compounds. Their known mechanisms of action, often involving the induction of oxidative stress and apoptosis, guide the selection of a tailored panel of assays. A thorough investigation should not only quantify cell death but also elucidate the underlying molecular events.

A logical workflow for this assessment is outlined below:

Cytotoxicity Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Mechanistic Insights Cell Viability Assays Cell Viability Assays Apoptosis vs Necrosis Apoptosis vs Necrosis Cell Viability Assays->Apoptosis vs Necrosis Determine IC50 Oxidative Stress & Cellular Response Oxidative Stress & Cellular Response Apoptosis vs Necrosis->Oxidative Stress & Cellular Response Elucidate pathway Data Analysis & Interpretation Data Analysis & Interpretation Oxidative Stress & Cellular Response->Data Analysis & Interpretation Start Start Start->Cell Viability Assays Dose-response & time-course Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Staining Workflow A Seed & Treat Cells B Harvest Cells (Adherent & Floating) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark (15 min) E->F G Analyze by Flow Cytometry F->G

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Intracellular ROS Detection

This protocol utilizes the cell-permeable probe DCFH-DA to measure intracellular ROS levels. [1] Materials:

  • 96-well black, clear-bottom tissue culture plates

  • Selected cell line

  • Complete culture medium

  • Mercaptophenyl compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

  • H2O2 (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • DCFH-DA Loading: Remove the culture medium and incubate the cells with DCFH-DA working solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Add the mercaptophenyl compound at various concentrations to the cells. Include a positive control (e.g., H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can also be taken over time.

Pillar IV: Data Interpretation and Mechanistic Insights

The collective data from these assays will provide a comprehensive understanding of the cytotoxic effects of the mercaptophenyl compounds.

  • IC50 Values: The MTT and LDH assays will yield IC50 values, providing a quantitative measure of cytotoxicity. A lower IC50 indicates higher cytotoxicity.

  • Mode of Cell Death: The Annexin V/PI and caspase-3/7 assays will reveal whether the compounds induce apoptosis or necrosis. A significant increase in the Annexin V-positive population and caspase-3/7 activity points towards an apoptotic mechanism.

  • Role of Oxidative Stress: An increase in ROS levels and a corresponding decrease in GSH levels upon treatment with the mercaptophenyl compound would strongly suggest that oxidative stress is a key mechanism of its cytotoxicity.

Mechanistic_Pathway Mercaptophenyl Compound Mercaptophenyl Compound Increased Intracellular ROS Increased Intracellular ROS Mercaptophenyl Compound->Increased Intracellular ROS GSH Depletion GSH Depletion Mercaptophenyl Compound->GSH Depletion Mitochondrial Dysfunction Mitochondrial Dysfunction Increased Intracellular ROS->Mitochondrial Dysfunction GSH Depletion->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential signaling pathway for mercaptophenyl compound-induced cytotoxicity.

Conclusion

The experimental design outlined in this application note provides a robust framework for the comprehensive evaluation of the cytotoxic effects of mercaptophenyl compounds. By employing a combination of viability, apoptosis, and mechanistic assays, researchers can gain a deep understanding of the safety and potential therapeutic mechanisms of these promising molecules. This multi-parametric approach is essential for advancing the development of novel and safe therapeutic agents.

References

  • Vertex AI Search. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • ROS Assay Kit Protocol.
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  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
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  • Cre
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  • NIH. Design of optimal concentrations for in vitro cytotoxicity experiments.
  • JaCVAM. (2013, May 17). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS.
  • MTT Assay: Assessing Cell Prolifer
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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  • ResearchGate. Cytotoxic and mutagenic in vitro assessment of two organosulfur compounds derived from onion to be used in the food industry | Request PDF.
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  • ResearchGate. (2024, November 16). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments.
  • NIH. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
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  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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  • NIH. Structural Properties, Cytotoxicity, and Anti-Inflammatory Activity of Silver(I) Complexes with tris(p-tolyl)Phosphine and 5-Chloro-2-Mercaptobenzothiazole.
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Application Notes & Protocols: Utilizing 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one as a Covalent Chemical Probe for Thiol-Reactive Proteomics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the application of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one, a bifunctional chemical probe designed for the covalent modification of nucleophilic amino acid residues. Its unique structure, featuring a highly reactive chloromethyl electrophile and a strategically positioned mercapto group, makes it a valuable tool for researchers in chemical biology and drug development. The primary application of this probe lies in its ability to covalently label proteins, particularly at cysteine residues, which are pivotal in catalysis, redox signaling, and protein structure[1][2]. These protocols are designed for applications in Activity-Based Protein Profiling (ABPP), target identification and validation, and covalent ligand screening. We detail methodologies for in vitro protein labeling, proteome-wide profiling in cell lysates, and competitive inhibitor screening, providing the scientific rationale behind each critical step to ensure robust and reproducible results.

Introduction: A Dual-Functionality Probe

The field of chemical biology has been significantly advanced by the development of covalent probes that can irreversibly bind to their protein targets, offering advantages in potency, duration of action, and selectivity[1][3]. 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one belongs to the class of electrophilic probes, which are designed to form a stable covalent bond with nucleophilic residues on proteins[4].

The probe's reactivity is centered on the α-chloroacetamide moiety (within the chloromethyl group context), a well-established "warhead" that targets the highly nucleophilic thiolate side chain of cysteine residues[5][6]. Cysteine is a relatively rare amino acid, and those cysteines with heightened nucleophilicity are often located in functionally significant regions of a protein, such as enzyme active sites, making them prime targets for selective probe labeling[1][7]. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether bond[2][8].

The presence of the 3-mercapto group adds a layer of complexity and potential for unique applications. This thiol group can influence the probe's electronic properties, solubility, and interactions within a protein's binding pocket. It may also serve as a secondary reactive site under specific redox conditions or as a handle for orthogonal chemistries.

Key Applications:

  • Activity-Based Protein Profiling (ABPP): Identify active enzymes within a complex proteome.

  • Target Deconvolution: Uncover the molecular targets of bioactive compounds.

  • Covalent Inhibitor Development: Serve as a scaffold or screening tool for developing new therapeutics.

  • Mapping the Reactive Thiol Proteome: Characterize the landscape of functionally relevant, reactive cysteines in a cell or tissue[7][8].

Chemical Properties and Mechanism of Action

The utility of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one as a probe is dictated by its chemical structure and reactivity.

PropertyValueSource
Chemical Name 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one-
Molecular Formula C₁₀H₁₁ClOS[9]
Molecular Weight 214.71 g/mol [9]
Class Thiol-Reactive Electrophilic ProbeInferred from structure and literature[6][10]
Reactive Moiety Chloromethyl (Alkylating Agent)[9][11]
Primary Target Residue Cysteine (Thiol Group)[1][3][10]
Covalent Labeling Mechanism

The primary mechanism involves the nucleophilic attack by a deprotonated cysteine residue (thiolate anion) on the electrophilic carbon of the chloromethyl group. This forms an irreversible thioether linkage. The reaction is most efficient at or above the pKa of the cysteine thiol, typically favored at neutral to slightly alkaline pH (7.0-8.5), where a sufficient population of the highly nucleophilic thiolate anion exists[11][12].

Caption: Covalent labeling via SN2 reaction.

Experimental Protocols

Safety Precaution: 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one is a reactive electrophile and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood. Prepare stock solutions in anhydrous DMSO and store at -20°C or -80°C, protected from light and moisture.

Protocol 1: In Vitro Labeling of a Purified Cysteine-Containing Protein

Objective: To confirm the reactivity of the probe with a known protein target and to optimize labeling conditions (concentration, time, temperature).

Rationale: This is a crucial first step to validate the probe's fundamental reactivity. Using a purified protein eliminates the complexity of a cellular environment, allowing for a clear assessment of covalent modification, typically observed as a mass shift in mass spectrometry or a change in gel mobility.

Materials:

  • Purified protein with a reactive cysteine (e.g., Papain, GAPDH).

  • 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one (Probe).

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.4.

  • Anhydrous DMSO.

  • Quenching Solution: 1 M Dithiothreitol (DTT).

  • SDS-PAGE loading buffer.

Procedure:

  • Protein Preparation: Prepare a working solution of the purified protein (e.g., 1-5 µM) in the reaction buffer.

    • Expert Insight: If the protein contains disulfide bonds that may mask the target cysteine, a pre-reduction step with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary. TCEP does not need to be removed prior to labeling with chloromethyl reagents[12][13].

  • Probe Preparation: Prepare a 100X stock solution of the probe in anhydrous DMSO (e.g., 10 mM for a final concentration of 100 µM). Prepare fresh and protect from light.

  • Labeling Reaction: a. To 99 µL of the protein solution, add 1 µL of the 100X probe stock solution to achieve the desired final concentration (e.g., a 10-20 fold molar excess over the protein)[13]. b. For a negative control, add 1 µL of DMSO without the probe. c. Incubate at room temperature or 37°C for 1-2 hours. A time-course experiment (e.g., 15, 30, 60, 120 min) is recommended for optimization.

  • Quenching: Stop the reaction by adding a high concentration of a nucleophile like DTT to consume any unreacted probe. Add SDS-PAGE loading buffer, which often contains β-mercaptoethanol or DTT.

  • Analysis: a. SDS-PAGE: Analyze the samples by SDS-PAGE. While a mass increase of ~215 Da is too small to cause a noticeable band shift, this step confirms protein integrity. b. Mass Spectrometry (LC-MS): The definitive analysis. Dilute the sample in an appropriate buffer and analyze by LC-MS to observe the mass shift corresponding to the covalent adduction of the probe to the protein. c. Proteolytic Digest and MS/MS: To identify the exact site of modification, perform an in-solution tryptic digest of the labeled protein followed by LC-MS/MS analysis.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

Objective: To identify the protein targets of the probe in a complex biological sample, such as a cancer cell line proteome.

Rationale: This protocol extends the application to a competitive environment where the probe will react with multiple accessible and reactive thiols. This allows for the profiling of enzyme activity states, as active enzymes often possess a particularly nucleophilic cysteine in their catalytic site[4].

Caption: General workflow for ABPP in cell lysate.

Procedure:

  • Proteome Preparation: a. Harvest cultured cells and wash with cold PBS. b. Lyse cells in a buffer without detergents or high concentrations of nucleophiles (e.g., PBS or Tris buffer) via mechanical means (douncing, sonication). c. Clarify the lysate by high-speed centrifugation (e.g., 100,000 x g for 45 min at 4°C) to pellet membranes and debris. d. Measure the protein concentration of the supernatant (proteome) using a BCA or Bradford assay. Normalize all samples to a final concentration of 1-5 mg/mL[8].

  • Probe Labeling: a. In a microcentrifuge tube, add 50-100 µg of the proteome. b. Add the probe from a DMSO stock to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Incubate for 30-60 minutes at 37°C.

  • Sample Preparation for Mass Spectrometry: a. The probe itself does not contain an enrichment handle (like biotin) or a reporter (like a fluorophore). Therefore, target identification relies on direct detection of the modified peptides. b. Denature the proteins, reduce disulfide bonds (DTT), alkylate non-probe-labeled cysteines (iodoacetamide), and perform a tryptic digest.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. c. Crucially, search for the specific mass modification (+214.71 Da minus HCl, i.e., +178.66 Da) on cysteine residues to identify the probe's targets.

Protocol 3: Competitive Profiling for Inhibitor Screening

Objective: To identify small molecule inhibitors that bind to the same site as the probe, using a competitive labeling format.

Rationale: This is a powerful application for drug discovery. If a test compound (potential inhibitor) binds to the active site of a target enzyme, it will block the probe from labeling that site. A reduction in probe labeling for a specific protein, as measured by mass spectrometry, indicates successful target engagement by the inhibitor[14].

Procedure:

  • Prepare Proteome: Prepare and normalize cell lysate as described in Protocol 2.

  • Inhibitor Pre-incubation: a. Aliquot the proteome into separate tubes. b. To each tube, add a test compound (from a library of potential inhibitors) at a desired concentration (e.g., 1-100 µM). Include a DMSO vehicle control. c. Pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to its target(s).

  • Probe Labeling: a. Add the 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one probe to each tube (including the DMSO control) at its optimized concentration (determined in Protocol 2). b. Incubate for an additional 30-60 minutes at 37°C.

  • Analysis: a. Process the samples for mass spectrometry as described in Protocol 2. b. Perform quantitative proteomics (e.g., using label-free quantification or isotopic labeling) to compare the abundance of probe-labeled peptides between the inhibitor-treated samples and the DMSO control. c. A significant decrease in the signal for a specific probe-labeled peptide in the presence of a test compound indicates that the compound is an inhibitor of that protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Low Labeling Efficiency 1. Inactive probe (hydrolyzed).2. Target cysteine is oxidized or in a disulfide bond.3. pH of reaction buffer is too low.4. Presence of nucleophiles in buffer.1. Prepare fresh probe stock in anhydrous DMSO.2. Pre-treat protein/lysate with TCEP.3. Ensure buffer pH is between 7.0-8.0.4. Use buffers free of DTT, β-ME, or high concentrations of Tris.
High Background/Non-specific Labeling 1. Probe concentration is too high.2. Incubation time is too long.1. Perform a dose-response titration to find the lowest effective probe concentration.2. Optimize incubation time; shorter times may increase specificity.
Poor Identification by MS 1. Low abundance of target protein.2. Inefficient digestion or peptide ionization.1. Consider an enrichment strategy for the protein class of interest (if known).2. Optimize digestion protocol. Ensure MS parameters are set to detect the modified peptide.

References

  • Barf, T., et al. (2017). Covalent modulation of protein function. Nature Reviews Drug Discovery. Available at: [Link]

  • Cohen, S. M. (2017). Covalent targeting of acquired cysteines in cancer. PMC. Available at: [Link]

  • Jia, X., et al. (2022). Covalent Inhibitors Covalently Bound to Cysteine. Encyclopedia.pub. Available at: [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Moore, B. S., et al. (2016). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. Available at: [Link]

  • Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Available at: [Link]

  • Moore, B. S., et al. (2016). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ResearchGate. Available at: [Link]

  • Moore, B. S., et al. (2016). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Europe PMC. Available at: [Link]

  • Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. PMC. Available at: [Link]

  • Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. PubMed. Available at: [Link]

  • Zhang, J., et al. (2013). Thiol Reactive Probes and Chemosensors. PMC. Available at: [Link]

  • Rut W., et al. (2021). Application of chemical probes for protease labeling and competitive profiling. ResearchGate. Available at: [Link]

  • Acton, R. J., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. Available at: [Link]

  • Warner, K. D., et al. (2014). Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. PMC. Available at: [Link]

  • Stoddart, L. A., et al. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal. Available at: [Link]

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Application Note: A Comprehensive Guide to Investigating TRPA1 Channel Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious chemical and physical stimuli, positioning it as a key therapeutic target for pain, inflammation, and respiratory diseases.[1][2][3] Developing novel modulators for TRPA1 requires robust and validated screening protocols. This guide provides an in-depth technical overview and step-by-step protocols for researchers engaged in the discovery and characterization of new TRPA1-targeting compounds. We detail two primary methodologies: a high-throughput calcium imaging assay for primary screening and the gold-standard patch-clamp electrophysiology technique for hit validation and detailed mechanistic studies. By explaining the scientific rationale behind each experimental choice and providing self-validating protocols, this document serves as an essential resource for academic and industry scientists in the field of drug development.

Introduction: TRPA1 as a Therapeutic Target

TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons.[1] It belongs to the transient receptor potential (TRP) channel superfamily and functions as a polymodal sensor for a wide array of exogenous and endogenous stimuli.[4][5]

Mechanism of Action: TRPA1 is notably activated by electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon, which covalently modify critical cysteine and lysine residues within the channel's N-terminal domain.[1][6] It also responds to non-electrophilic agents, oxidative stress mediators, and physical stimuli like noxious cold.[5][7] Channel activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization, the generation of action potentials, and the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[8][9]

Therapeutic Relevance: Given its role as a "gatekeeper" for pain and inflammation, TRPA1 is a highly attractive drug target.[2] Antagonists are being pursued for chronic pain, migraine, and respiratory conditions like asthma and chronic cough.[3][8] Conversely, agonists can induce channel desensitization, an alternative strategy for producing long-lasting analgesia, similar to the action of the TRPV1 agonist capsaicin.[4]

TRPA1 Activation and Signaling Pathway

The diagram below illustrates the central role of TRPA1 in cellular signaling upon activation by various stimuli.

TRPA1_Signaling cluster_stimuli Stimuli cluster_channel Plasma Membrane cluster_cellular_response Cellular Response cluster_downstream Downstream Effects stim_exogenous Exogenous Electrophiles (AITC, Acrolein) TRPA1 TRPA1 Channel stim_exogenous->TRPA1 stim_endogenous Endogenous Mediators (Oxidative Stress, 4-HNE) stim_endogenous->TRPA1 stim_physical Physical Stimuli (Noxious Cold) stim_physical->TRPA1 cation_influx Cation Influx (Ca²⁺, Na⁺) TRPA1->cation_influx Activation depolarization Membrane Depolarization cation_influx->depolarization ca_increase ↑ Intracellular [Ca²⁺] cation_influx->ca_increase pain_signal Pain Signal to CNS depolarization->pain_signal neuropeptide Neuropeptide Release (CGRP, Substance P) ca_increase->neuropeptide inflammation Neurogenic Inflammation neuropeptide->inflammation

Caption: TRPA1 channel activation by diverse stimuli leads to cation influx and downstream signaling.

Experimental Design: A Two-Tiered Approach

A robust screening cascade is essential for identifying and validating novel TRPA1 modulators. We recommend a two-tiered workflow that balances throughput with detailed mechanistic insight.

Screening Workflow Overview

Screening_Workflow cluster_primary Tier 1: Primary High-Throughput Screen cluster_secondary Tier 2: Hit Validation & Characterization start Start: Compound Library cell_prep Cell Culture (HEK293-hTRPA1) start->cell_prep ca_assay Calcium Imaging Assay (96/384-well format) cell_prep->ca_assay agonist_screen Agonist Mode Screen ca_assay->agonist_screen antagonist_screen Antagonist Mode Screen ca_assay->antagonist_screen data_analysis1 Data Analysis (Calculate % Activity / % Inhibition) agonist_screen->data_analysis1 antagonist_screen->data_analysis1 primary_hits Identify Primary Hits data_analysis1->primary_hits dose_response Dose-Response Curves (EC₅₀ / IC₅₀ Determination) primary_hits->dose_response Advance Hits patch_clamp Patch-Clamp Electrophysiology dose_response->patch_clamp mechanism Mechanism of Action (Voltage-dependence, kinetics) patch_clamp->mechanism validated_hits Validated Lead Compounds mechanism->validated_hits

Caption: A two-tiered workflow for identifying and validating novel TRPA1 modulators.

Key Reagents and Cell Lines

The quality and consistency of your reagents are paramount for reproducible results.

Cell Line Selection

The choice of cell line is critical to isolate the activity of the target channel. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are industry standards due to their low endogenous expression of most TRP channels.[10][11] It is essential to use a cell line stably expressing the full-length human TRPA1 gene.[10]

  • Recommended: Human TRPA1 Stable Cell Line-HEK293.[10]

  • Culture Conditions: Culture as a monolayer at 37°C in a humidified 5% CO₂ atmosphere. Use DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418 or puromycin) to maintain expression.[10]

Control Compounds

Appropriate controls are non-negotiable for validating assay performance.

CompoundTypeMechanismTypical Concentration
AITC (Allyl isothiocyanate)Agonist (Positive Control)Electrophilic; covalent modification of cysteines.[1][4]30-300 µM[4][6]
Cinnamaldehyde Agonist (Positive Control)Electrophilic; covalent modification of cysteines.[1]100 µM[12]
A-967079 Antagonist (Positive Control)Non-electrophilic; selective and potent blocker.[4][13]1-10 µM[4][6]
HC-030031 Antagonist (Positive Control)Non-electrophilic; selective blocker.[5][13][14]10-50 µM
DMSO (Dimethyl sulfoxide)Vehicle ControlSolvent for compounds.≤ 0.5% final concentration

Protocol 1: High-Throughput Calcium Imaging Assay

This assay measures TRPA1 activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator. It is ideal for screening large compound libraries.[15][16]

Principle

TRPA1 is a Ca²⁺-permeable channel.[17] Upon activation, Ca²⁺ flows into the cell, binding to a calcium-sensitive dye (e.g., Fluo-8) and causing a measurable increase in fluorescence. Antagonists will block the fluorescence increase induced by a known agonist.

Materials
  • Cells: HEK293 cells stably expressing human TRPA1.

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator: Fluo-8 AM or Fluo-4 AM dye.[15][16]

  • Assay Buffer: HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3).[16]

Step-by-Step Protocol
  • Cell Plating:

    • Seed TRPA1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer (e.g., 40,000-60,000 cells/well) 24-48 hours before the assay.

  • Dye Loading:

    • Prepare a 2X loading solution of Fluo-8 AM in Assay Buffer containing 0.04% Pluronic F-127 (to aid dye dispersion).

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.

  • Compound Plate Preparation:

    • Prepare a separate "compound plate" containing your test compounds, agonists, and antagonists at 2X the final desired concentration in Assay Buffer.

  • Fluorescence Measurement:

    • Place both the cell plate and compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm) every 1-2 seconds.

    • Record a stable baseline fluorescence for 20-30 seconds.

    • The instrument's integrated pipettor will then add 100 µL from the compound plate to the cell plate.

    • Continue recording fluorescence for an additional 120-180 seconds to capture the response.

Data Analysis
  • Agonist Mode: Calculate TRPA1 activity as the maximum fluorescence intensity post-addition minus the baseline fluorescence (ΔF).

  • Antagonist Mode: Pre-incubate cells with test compounds for 5-15 minutes before adding a known agonist (e.g., AITC at its EC₈₀ concentration). Calculate the percent inhibition relative to the agonist-only control.

  • Dose-Response: For hit compounds, perform a serial dilution to generate dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values using a four-parameter logistic fit.

Protocol 2: Patch-Clamp Electrophysiology

Electrophysiology is the gold standard for studying ion channels. The whole-cell patch-clamp technique directly measures the flow of ions through the channel, providing detailed information on compound potency, kinetics, and mechanism of action.[4][12][18]

Principle

A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch under the pipette is then ruptured, allowing direct electrical access to the cell's interior. The membrane potential is "clamped" at a set voltage, and the current required to maintain this voltage is measured, which corresponds to the ion flow across the membrane.

Materials
  • Cells: TRPA1-HEK293 cells plated sparsely on glass coverslips.

  • Solutions:

    • Extracellular Solution (ECS): 137 mM NaCl, 5.9 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgCl₂, 14 mM glucose, 10 mM HEPES (pH 7.4 with NaOH).[18]

    • Intracellular Solution (Pipette): 110 mM Cs-Aspartate, 30 mM CsCl, 10 mM BAPTA, 1 mM MgCl₂, 10 mM HEPES, 2 mM Na₂ATP (pH 7.2 with CsOH). Note: Cesium (Cs⁺) is used to block endogenous potassium channels, and BAPTA is a calcium chelator to control intracellular [Ca²⁺].[18][19]

  • Instrumentation: Patch-clamp amplifier, micromanipulator, inverted microscope, and perfusion system.

Step-by-Step Protocol
  • Preparation:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with ECS.

    • Pull a glass micropipette to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Achieving a Giga-seal:

    • Using the micromanipulator, carefully approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.

    • Upon touching the cell, release the positive pressure to allow the membrane to form a high-resistance seal (>1 GΩ) with the pipette tip.

  • Establishing Whole-Cell Configuration:

    • Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.

    • Compensate for cell capacitance and series resistance using the amplifier controls.

  • Recording:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage-ramp protocol (e.g., a 400 ms ramp from -100 mV to +100 mV every 5 seconds) to measure the current-voltage (I-V) relationship.[18]

    • Record a stable baseline current for 1-2 minutes.

  • Compound Application:

    • Switch the perfusion system to an ECS line containing the test compound or control agonist/antagonist.

    • Record the change in current in response to the compound. Agonists will evoke a characteristic outwardly rectifying current, while antagonists will reduce the current evoked by an agonist.

Data Analysis
  • Measure the peak current amplitude at a positive potential (e.g., +80 mV).

  • Normalize the current to the cell size (capacitance) to get current density (pA/pF).

  • For antagonists, calculate the percent inhibition of the agonist-evoked current.

  • Construct dose-response curves and calculate EC₅₀/IC₅₀ values.

  • Analyze changes in the I-V relationship to understand the mechanism of modulation (e.g., pore block vs. allosteric modulation).

Logic for Compound Classification

Compound_Classification decision decision result result start Apply Test Compound to TRPA1-expressing cells q1 Does it evoke a response (↑ [Ca²⁺] or current)? start->q1 agonist Compound is an AGONIST q1->agonist  Yes pre_incubate No initial response. Pre-incubate with Test Compound, then apply AITC (EC₈₀). q1->pre_incubate No q2 Is the AITC response significantly reduced? pre_incubate->q2 antagonist Compound is an ANTAGONIST q2->antagonist  Yes q3 Is the AITC response significantly increased? q2->q3 No potentiator Compound is a POSITIVE ALLOSTERIC MODULATOR (Potentiator) q3->potentiator  Yes no_effect NO EFFECT q3->no_effect No

Caption: Decision tree for classifying the activity of a novel compound at the TRPA1 channel.

Conclusion

The protocols described herein provide a comprehensive framework for the identification and characterization of novel TRPA1 modulators. The integration of a high-throughput calcium imaging assay with gold-standard patch-clamp electrophysiology ensures both efficiency in screening and rigor in validation. By adhering to these detailed methodologies and incorporating the appropriate controls, researchers can generate high-quality, reproducible data, accelerating the development of new therapeutics for a range of disorders linked to TRPA1 dysfunction.

References

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Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Assessing the Neurotoxic Potential of Chlorinated Cathinone Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

The continuous emergence of new psychoactive substances (NPS) presents a significant challenge to public health and drug development professionals. Among these, synthetic cathinones, colloquially known as "bath salts," are a prominent class structurally related to classic psychostimulants.[1] Chlorination of the cathinone scaffold represents a common modification intended to alter pharmacological effects, but it can also profoundly impact neurotoxic potential.[2][3] Understanding the neurotoxicity of these analogs is critical for risk assessment, forensic toxicology, and the development of potential therapeutic interventions.

This guide provides a comprehensive, multi-tiered framework for assessing the neurotoxic potential of chlorinated cathinone analogs. It moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, ensuring a robust and self-validating assessment strategy. We will detail field-proven protocols, from initial high-throughput screening to in-depth mechanistic and functional assays, grounded in authoritative scientific literature.

Core Mechanisms of Cathinone-Induced Neurotoxicity

The neurotoxicity of chlorinated cathinones is not a singular event but a cascade of interconnected cellular insults. The primary interaction occurs at the monoaminergic synapses, which then triggers downstream events leading to neuronal damage and death.[1][4]

  • Disruption of Monoaminergic Systems: Like their non-chlorinated counterparts, these compounds potently interact with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][5] They can act as either reuptake inhibitors (blockers), which increase the synaptic concentration of neurotransmitters, or as substrates (releasers), which cause a massive, non-vesicular efflux of neurotransmitters from the presynaptic terminal.[1][4][6] This excessive monoaminergic stimulation is a primary driver of neurotoxicity.

  • Oxidative Stress and Mitochondrial Dysfunction: The metabolism of excess intracellular dopamine, in particular, leads to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][8] This overwhelms the neuron's antioxidant defenses, causing damage to lipids, proteins, and DNA.[1] This oxidative environment severely impairs mitochondrial function, leading to a drop in ATP production, dissipation of the mitochondrial membrane potential (Δψm), and the release of pro-apoptotic factors like cytochrome c.[2][7]

  • Neuroinflammation: Synthetic cathinones are known to activate the brain's resident immune cells, microglia and astrocytes.[9] This activation results in the release of pro-inflammatory cytokines, which contribute to a chronic neuroinflammatory state and exacerbate neuronal damage.[1][9]

  • Apoptosis: The convergence of oxidative stress, mitochondrial collapse, and inflammation often culminates in programmed cell death, or apoptosis.[5] This is characterized by the activation of a cascade of enzymes called caspases, leading to chromatin condensation and DNA fragmentation.[7]

G cluster_0 Initiating Event cluster_1 Primary Synaptic Disruption cluster_2 Downstream Cellular Insults cluster_3 Terminal Outcome Cathinone Chlorinated Cathinone Analog Transporters Monoamine Transporters (DAT, NET, SERT) Cathinone->Transporters Inhibition / Reversal Monoamines Excess Synaptic Monoamines Transporters->Monoamines OxidativeStress Oxidative Stress (↑ ROS/RNS) Monoamines->OxidativeStress Neuroinflammation Neuroinflammation (Microglial Activation) Monoamines->Neuroinflammation Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis (Neuronal Cell Death) Mitochondria->Apoptosis Neuroinflammation->Apoptosis G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Foundational In Vitro Screening T1_Cytotoxicity Protocol 1: Cytotoxicity (MTT & LDH Assays) in SH-SY5Y Cells T1_HCS High-Content Screening (e.g., Neurite Outgrowth) Tier2 Tier 2: Mechanistic & Functional In Vitro Assays T2_ROS Protocol 2: Oxidative Stress & Mitochondrial Health T2_Transporter Protocol 3: Monoamine Transporter Assays T2_MEA Protocol 4: Functional Neurotoxicity (Micro-Electrode Array) Tier3 Tier 3: In Vivo Confirmation T3_Behavior Protocol 5: Acute Behavioral Effects (e.g., Locomotor Activity) T3_Zebrafish Protocol 6: Zebrafish Larvae Screening T1_Cytotoxicity->T2_ROS Prioritize Hits T1_HCS->T2_ROS T2_ROS->T3_Behavior Confirm in Vivo T2_Transporter->T3_Behavior T2_MEA->T3_Behavior

Caption: Tiered Workflow for Neurotoxicity Assessment.

Part 1: In Vitro Assessment Protocols

Protocol 1: Foundational Cytotoxicity Screening in SH-SY5Y Cells

Rationale: The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurotoxicity assessment due to its human origin and its ability to be differentiated into a more mature, dopaminergic neuron-like phenotype, which is a primary target of cathinones. [2][10]This initial screen establishes the concentration range at which a compound elicits cell death.

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

    • To differentiate, reduce FBS to 1% and supplement the medium with 10 µM retinoic acid (RA) for 5-7 days. This promotes a dopaminergic phenotype. [11]2. Cell Plating:

    • Plate the differentiated SH-SY5Y cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Exposure:

    • Prepare serial dilutions of the chlorinated cathinone analogs in the appropriate cell culture medium.

    • Expose cells to a range of concentrations (e.g., 0.05 mM to 5 mM) for 24 or 48 hours. [2]Include an untreated control (vehicle only).

  • MTT Assay (Measures Metabolic Activity):

    • Following exposure, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [1] * Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Express viability as a percentage of the untreated control.

  • LDH Assay (Measures Membrane Integrity):

    • Following exposure, carefully collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity kit, following the manufacturer's instructions. [1] * Measure absorbance at 490 nm. Express cytotoxicity as a percentage of a positive control (cells lysed completely).

Cathinone AnalogCell LineAssayEndpoint (LC₅₀)Reference
4-chlorobuphedrone (4-CBC)Differentiated SH-SY5YCytotoxicity~0.6 mM[2]
3-chlorobuphedrone (3-CBC)Differentiated SH-SY5YCytotoxicity~0.9 mM[2]
4-chloromethcathinone (4-CMC)Differentiated SH-SY5YCytotoxicity~2.5 mM[2]
3-chloromethcathinone (3-CMC)Differentiated SH-SY5YCytotoxicity~2.3 mM[2]
Mephedrone (for comparison)Differentiated SH-SY5YCytotoxicity> 5 mM[2]
Table 1: Example Cytotoxicity Data for Chlorinated Cathinones. LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance that causes the death of 50% of the cells.
Protocol 2: Mechanistic Assays - Oxidative Stress & Mitochondrial Health

Rationale: To determine if cytotoxicity is mediated by oxidative stress and mitochondrial failure, direct measurement of ROS and mitochondrial membrane potential (Δψm) is necessary. These assays are performed at sub-lethal concentrations determined from Protocol 1.

Methodology:

  • Cell Plating and Exposure:

    • Plate and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 1.

    • Expose cells to sub-lethal concentrations of the cathinone analogs for a shorter duration (e.g., 1-6 hours). [2]2. ROS Production (H₂DCFDA Assay):

    • Load cells with 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30-60 minutes at 37°C. [1] * H₂DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Wash cells with PBS and measure fluorescence (Excitation ~485 nm, Emission ~535 nm) using a fluorescence plate reader.

  • Mitochondrial Membrane Potential (Δψm) Assay:

    • Load cells with a cationic, lipophilic fluorescent dye such as JC-1 or TMRE according to the manufacturer's protocol.

    • In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

    • Measure both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization. [2][7]

Protocol 3: Monoamine Transporter Interaction Assays

Rationale: To characterize the primary pharmacological action of the chlorinated analogs, it's essential to determine their potency and mechanism of action at DAT, NET, and SERT. This is typically done using in vitro uptake or release assays. [12] Methodology:

  • System Preparation:

    • Use either rat brain synaptosomes (vesicles containing presynaptic components) or human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT. [1][13]2. Uptake Inhibition Assay:

    • Pre-incubate the cells/synaptosomes with various concentrations of the chlorinated cathinone analog.

    • Add a radiolabeled or fluorescent substrate for the specific transporter (e.g., [³H]dopamine for DAT).

    • Incubate to allow for substrate uptake.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and quantify the amount of substrate taken up using liquid scintillation counting or a fluorescence plate reader.

    • Calculate the percent inhibition of uptake at each concentration to determine the IC₅₀ value (the concentration that inhibits 50% of transporter activity). [1][13]3. Release Assay:

    • Pre-load the cells/synaptosomes with a radiolabeled substrate.

    • Wash away the excess substrate.

    • Expose the cells to various concentrations of the chlorinated cathinone.

    • Measure the amount of radiolabeled substrate released into the buffer. An increase in release indicates the compound is a transporter substrate (releaser). [12]

      Compound Transporter Assay Type Potency (IC₅₀ or EC₅₀) Reference
      4-CMC DAT, NET, SERT Release Nonselective releaser [12]
      4-CEC NET, SERT Release Substrate at NET/SERT [12]
      4-CαPPP DAT, NET Uptake Inhibitor Potent inhibitor [12]
      MDPV DAT, NET Uptake Inhibitor Potent inhibitor [13]

      Table 2: Example Monoamine Transporter Interaction Data. Note that 4-CEC lacks substrate activity at DAT.

Protocol 4: Functional Neurotoxicity using Micro-Electrode Arrays (MEAs)

Rationale: MEAs provide a powerful tool to assess the integrated functional output of a neuronal network. [13][14]By growing primary cortical neurons or iPSC-derived neurons on a grid of electrodes, one can measure changes in spontaneous electrical activity (spiking, bursting) in real-time following compound application. This provides a more holistic view of neurotoxicity than single-endpoint assays. [15][16] Methodology:

  • Culture Preparation:

    • Culture rat primary cortical neurons or human iPSC-derived neurons on MEA plates according to established protocols until a stable, spontaneously active network is formed (typically >14 days in vitro). [13][17]2. Baseline Recording:

    • Record baseline spontaneous network activity for at least 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony. [14]3. Compound Exposure and Recording:

    • Add the chlorinated cathinone analog to the culture medium at various concentrations.

    • Record network activity continuously for an acute period (e.g., 30-60 minutes) and potentially for a prolonged period (several hours). [13][18]4. Washout and Recovery:

    • Replace the drug-containing medium with fresh medium and record for an extended period (e.g., up to 24 hours) to assess the reversibility of the effects. [18]5. Data Analysis:

    • Analyze the recorded spike trains to quantify changes in firing rate, burst parameters, and synchronicity compared to baseline. A persistent suppression of activity, even after washout, indicates functional neurotoxicity.

Part 2: In Vivo Assessment Protocols

Protocol 5: Acute Behavioral Effects in Rodents (Locomotor Activity)

Rationale: In vivo studies are crucial for understanding how in vitro effects translate to a whole-organism level. [19]Locomotor activity is a standard and sensitive behavioral assay for assessing the psychostimulant effects of cathinones, which are primarily driven by their actions on the dopamine system. [20][21][22] Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice. [1]Acclimate animals to the testing environment.

  • Apparatus:

    • Use open-field arenas equipped with infrared photobeam detectors to automatically track animal movement (e.g., distance traveled, rearing).

  • Procedure:

    • Place animals individually into the open-field arenas and allow them to habituate for 30-60 minutes.

    • Administer the chlorinated cathinone analog (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group.

    • Immediately return the animals to the arenas and record locomotor activity for 1-2 hours.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

    • Compare the total distance traveled between dose groups to determine if the compound has stimulant or sedative effects. [12][20]

Protocol 6: High-Throughput Screening in Zebrafish Larvae

Rationale: The zebrafish (Danio rerio) larva is a valuable vertebrate model for higher-throughput toxicity screening. [23]Its rapid external development and optical transparency allow for the simultaneous assessment of developmental toxicity, cardiotoxicity, and neurobehavioral effects. [24] Methodology:

  • Exposure:

    • Expose zebrafish embryos (e.g., 24 hours post-fertilization) to various concentrations of the chlorinated cathinone analogs in a multi-well plate format.

  • Developmental Assessment:

    • At specific time points (e.g., 48, 72, 96 hours post-fertilization), screen for morphological abnormalities, malformations, and lethality using a stereomicroscope.

  • Behavioral Assessment (Photomotor Response):

    • At 5-6 days post-fertilization, use an automated tracking system to assess larval locomotor activity in response to changes in light (e.g., alternating light/dark periods).

    • Analyze parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior). [23][24]4. Data Analysis:

    • Determine the concentrations that cause lethality, malformations, and significant behavioral alterations to establish a preliminary toxicological profile.

References

  • Neurotoxicity mechanisms and clinical implications of six common recreational drugs. (2025). Vertex AI Search.
  • Psychoactive Bath Salts and Neurotoxicity Risk. (2020). Turkish Journal of Pharmaceutical Sciences.
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  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. (n.d.). PMC.
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  • Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation?. (2018). PMC.
  • Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells. (2017). ACS Publications - American Chemical Society.
  • Neurotoxicity Evaluation of Four Structurally Similar Synthetic Cathinones in a Cholinergic Neuronal Model: a Comparative Analysis. (2024). Scientific Journals | CESPU.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). Semantic Scholar.
  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. (2024). MDPI.
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  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). MDPI.
  • Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. (2020). Axion Biosystems.
  • Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Safety Margins. (2026). Preprints.org.
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  • Functional assays for neurotoxicity testing. (2011). PubMed.
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  • Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microe. (2018). DSpace.
  • Developmental Neurotoxicity Screen of Psychedelics and Other Drugs of Abuse in Larval Zebrafish (Danio rerio). (2023). ACS Publications.
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Application Notes and Protocols for In Vitro Efficacy Testing of Novel Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Predictive In Vitro Models

The journey of a novel cytotoxic agent from laboratory discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity or lack of efficacy.[1] Early and accurate assessment of a compound's cytotoxic potential is therefore a cornerstone of modern drug development.[2] In vitro cytotoxicity assays serve as the frontline of this evaluation, providing a cost-effective, rapid, and ethically sound means to characterize the toxic profiles of new chemical entities.[2][3] This guide provides a comprehensive overview of contemporary in vitro models and detailed protocols for key cytotoxicity assays, designed to equip researchers, scientists, and drug development professionals with the knowledge to generate robust and translatable data.

The landscape of in vitro toxicology has evolved significantly, moving beyond simple, single-endpoint assays to embrace more physiologically relevant and multiparametric approaches.[4][5] This evolution is driven by the need for models that can more accurately predict human responses, thereby reducing the reliance on animal testing and mitigating late-stage clinical failures.[6][7] The U.S. Food and Drug Administration (FDA) encourages a tiered approach to toxicity testing, beginning with in vitro methods to identify potential adverse effects early in the drug development pipeline.[8]

Choosing the Right In Vitro Model: From 2D Monolayers to 3D Organoids

The selection of an appropriate in vitro model is a critical decision that profoundly influences the relevance and predictive power of cytotoxicity data. The choice hinges on the specific research question, the desired throughput, and the biological complexity required to mimic the in vivo environment.

2D Cell Cultures: The Workhorse of High-Throughput Screening

Traditional two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat plastic surface, have long been the standard for initial drug screening.[7][9] Their primary advantages lie in their simplicity, low cost, and scalability, making them ideal for high-throughput screening (HTS) of large compound libraries.[2][10] However, the artificial nature of 2D cultures, lacking the complex cell-cell and cell-extracellular matrix (ECM) interactions of living tissues, is a significant limitation.[9][11] This can lead to discrepancies between in vitro findings and in vivo outcomes, as cells in 2D models often exhibit different sensitivities to cytotoxic agents compared to their 3D counterparts.[9]

3D Cell Cultures: Bridging the Gap to In Vivo Relevance

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools that more faithfully recapitulate the in vivo microenvironment.[7][9] By allowing cells to interact in a three-dimensional space, these models can simulate crucial physiological features like nutrient and oxygen gradients, which are often absent in 2D cultures.[11]

  • Spheroids: These are cellular aggregates that can be formed from a variety of cell types, including cancer cell lines and primary cells.[12][13] They are relatively simple to generate and are well-suited for high-throughput drug screening applications.[12][13] Spheroids are particularly valuable in oncology research for mimicking the avascular regions of solid tumors.[9]

  • Organoids: These are more complex 3D structures derived from pluripotent stem cells (PSCs) or adult stem cells (ASCs) that self-organize to form structures resembling miniature organs.[12][14] Organoids can exhibit a high degree of cellular diversity and structural organization, making them excellent models for studying organ-specific toxicity and disease.[14][15] Patient-derived organoids, in particular, hold immense promise for personalized medicine by allowing for the testing of drug responses on an individual's own cells.[11]

G cluster_0 In Vitro Model Selection cluster_1 3D Culture Subtypes 2D_Culture 2D Cell Culture 3D_Culture 3D Cell Culture 2D_Culture->3D_Culture Increasing Complexity & Physiological Relevance Spheroids Spheroids 3D_Culture->Spheroids Organoids Organoids 3D_Culture->Organoids

Comparison of In Vitro Models
Feature2D Cell Culture3D Spheroids3D Organoids
Physiological Relevance Low[11]Moderate[12]High[11][15]
Cell-Cell/Cell-ECM Interactions Limited[11]Present[7]Complex and tissue-like[7]
Nutrient/Oxygen Gradients Absent[11]Present[11]Present and more complex[11]
Throughput High[2][10]Moderate to HighLow to Moderate[13]
Cost LowModerate[6]High[6]
Complexity Low[7]Moderate[12]High[12]
Best Applications High-throughput screening, initial compound ranking[2][10]Drug screening in oncology, co-culture models[9]Disease modeling, personalized medicine, organ-specific toxicity[11][14]

Core Cytotoxicity Assays: Principles and Protocols

A variety of assays are available to measure different aspects of cell health and death. The choice of assay should be guided by the specific mechanism of cytotoxicity being investigated.[2] It is often advisable to use multiple assays to obtain a more comprehensive understanding of a compound's effects.[2]

Metabolic Activity Assays (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.[17]

Protocol: MTT Assay for Adherent Cells [17][18]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells (in triplicate).

    • Include appropriate controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with the highest concentration of the solvent used to dissolve the compound.

      • Blank Control: Medium only (no cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Start Start: Seed Cells in 96-well plate Treat Add Cytotoxic Agent Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Membrane Integrity Assays (LDH Release Assay)

Principle: The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[19][20] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[21][22] The amount of LDH in the supernatant is proportional to the number of lysed cells.[21]

Protocol: LDH Cytotoxicity Assay [19][20][21][22]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, and a tetrazolium salt.[20][21]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background absorbance.[22]

  • Data Analysis:

    • Subtract the background absorbance (from the reference wavelength and medium-only control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[23][24] Several assays can be used to detect the biochemical and morphological hallmarks of apoptosis.

Principle: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[23][25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells.[25] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[25]

Protocol: Annexin V/PI Flow Cytometry Assay [25]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the test compound for the desired duration.

    • Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[25]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

G cluster_0 Cell States Viable Viable (Annexin V- / PI-) Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Viable->Early_Apoptosis PS Translocation Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) Early_Apoptosis->Late_Apoptosis Membrane Permeabilization

High-Throughput and High-Content Screening

The demand for screening large compound libraries has driven the development of high-throughput screening (HTS) and high-content screening (HCS) platforms.[27][28] HTS involves the miniaturization and automation of assays to test thousands of compounds rapidly.[28] HCS, or high-content imaging, combines automated microscopy with quantitative image analysis to simultaneously measure multiple parameters of cellular health and morphology, providing a more detailed picture of a compound's cytotoxic effects.[4]

Conclusion and Future Directions

The field of in vitro cytotoxicity testing is continuously advancing, with a clear trend towards more physiologically relevant models and multiparametric analyses.[4][5] The integration of 3D cell cultures, organ-on-a-chip technologies, and high-content imaging is providing researchers with increasingly predictive tools to assess the efficacy and safety of novel cytotoxic agents.[5][12] As these technologies mature and become more accessible, they will play an even more critical role in accelerating the discovery and development of new and improved therapies.

References

  • Molecular Devices. (2025, August 5). 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling.
  • Miltenyi Biotec. Cytotoxicity testing and screening with high-throughput flow-cytometry.
  • ResearchGate. High-Throughput Screening Assays for the Assessment of Cytotoxicity.
  • iQ Biosciences. Apoptosis Assay.
  • IntechOpen. (2020). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.
  • IntechOpen. (2018, November 28). Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culturing in Drug Discovery.
  • Sigma-Aldrich.
  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Creative Proteomics. Apoptosis Assay Service.
  • Abcam. (2025, May 20).
  • Pharma Now. (2025). 3D vs 2D Cell Culture: Which Model Suits Your Lab in 2025?.
  • Abcam. MTT Assay Protocol.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Abcam. MTT assay protocol.
  • Tempo Bioscience. (2025, July 13). 2D vs 3D Cell Culture: Choosing the Right Model for Disease Research.
  • Medical Product Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • faCellitate. (2023, September 28). 3D spheroid culture in environmental toxicology.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • BenchChem. (2025). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • FluoroFinder. (2025, February 19). 2D vs 3D Cell Cultures.
  • PubMed. High-Throughput Cell Toxicity Assays.
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  • PMC.
  • ACS Publications. (2024, May 23). Human-Organoid-Based In Vitro Modeling for Environmental Toxicology.
  • PMC. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions.
  • Creative Bioarray. Spheroid vs. Organoid: Choosing the Right 3D Model for Your Research.
  • PubMed. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • PMC. Human Organoids for Predictive Toxicology Research and Drug Development.
  • Kosheeka. (2025, January 23).
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  • PMC. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
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Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility & Stability Issues for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex physicochemical behaviors of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one .

As a highly lipophilic propiophenone derivative containing two highly reactive functional moieties (a chloromethyl group and a free thiol), this molecule presents a dual challenge: it behaves as a "grease-ball" molecule with negligible aqueous solubility[1], while simultaneously suffering from rapid hydrolytic and oxidative degradation when exposed to standard aqueous buffers[2][3]. This guide provides field-proven, mechanistically grounded strategies to achieve stable, high-concentration aqueous formulations.

Part 1: Mechanistic Vulnerabilities (The "Why")

Before attempting to solubilize this compound, it is critical to understand the causality behind its instability in aqueous media.

  • Chloromethyl Hydrolysis: The chloromethyl group is highly susceptible to nucleophilic attack by water and hydroxide ions. In neutral to alkaline environments (pH > 7), it rapidly hydrolyzes to form an inactive hydroxymethyl derivative[2][4].

  • Thiol Autooxidation: The mercapto (-SH) group is prone to spontaneous autooxidation, forming disulfide dimers. This radical-mediated process is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and dissolved molecular oxygen[3][5]. Furthermore, because the thiolate anion (RS⁻) is the reactive species, oxidation accelerates exponentially as the pH approaches the thiol's pKa[6].

Causality Root 1-(2-(Chloromethyl)-3-mercaptophenyl) propan-1-one Branch1 Aqueous Media (pH > 7) Root->Branch1 Branch2 Dissolved Oxygen & Trace Metals Root->Branch2 Deg1 Chloromethyl Hydrolysis (Loss of Alkylating Activity) Branch1->Deg1 Nucleophilic Attack Deg2 Thiol Autooxidation (Disulfide Dimerization) Branch2->Deg2 Radical Generation Sol1 pH 4-5 Buffer (Acetate/Citrate) Deg1->Sol1 Mitigation Sol2 Degassing & EDTA (Metal Chelation) Deg2->Sol2 Mitigation

Mechanistic degradation pathways and targeted mitigation strategies in aqueous solutions.

Part 2: Troubleshooting Guide & FAQs

Q: Why does the compound precipitate immediately upon addition to a standard pH 7.4 PBS buffer, even when using 5% DMSO?

A: The extreme hydrophobicity of the propiophenone core prevents hydration. While co-solvents like DMSO can dissolve the compound in a stock solution, diluting it into a bulk aqueous phase causes a rapid shift in polarity, leading to solvent-shift precipitation (the "ouzo effect")[7]. Furthermore, co-solvents do not physically shield the reactive functional groups from water, leaving the molecule vulnerable to degradation.

Q: I achieved temporary solubility using a surfactant (Tween 80), but HPLC analysis shows a massive loss of assay potency within 2 hours. What is happening?

A: You are observing rapid degradation. While micelles can improve apparent solubility, polysorbates (like Tween 80) often contain trace hydroperoxides that aggressively oxidize free thiols into disulfides or higher oxidation states (sulfenic/sulfinic acids)[7][8]. Additionally, the pH of your buffer likely facilitated the hydrolysis of the chloromethyl group[2].

Q: How can I enhance aqueous solubility without triggering hydrolysis or oxidation?

A: The most effective, self-validating strategy is inclusion complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7][]. Cyclodextrins feature a lipophilic nano-cavity that encapsulates the hydrophobic aromatic core and the reactive chloromethyl group. This steric shielding physically prevents water molecules and nucleophiles from accessing the reactive sites, drastically reducing the hydrolysis rate[]. Simultaneously, the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility without the osmotic penalty of co-solvents.

Q: What specific buffer conditions should I use to maximize the half-life of the stock solution?

A: You must control three variables simultaneously:

  • pH Control: Formulate in a slightly acidic buffer (pH 4.0 - 5.0, such as 50 mM acetate) to suppress the base-catalyzed hydrolysis of the chloromethyl group and keep the thiol protonated[2].

  • Metal Chelation: Add 1 mM EDTA to sequester trace transition metals that catalyze thiol oxidation[3][8].

  • Oxygen Exclusion: Thoroughly degas the buffer with nitrogen or argon to remove dissolved oxygen prior to API addition[5].

Part 3: Quantitative Data & Formulation Comparison

To illustrate the causality of formulation choices, the following tables summarize how different environments impact the solubility and stability of the target molecule.

Table 1: Quantitative Comparison of Solubilization Strategies

Formulation StrategyApparent Solubility (mg/mL)24h Stability (% Intact API)Mechanistic Limitation / Advantage
Aqueous Buffer (pH 7.4) < 0.01< 10%Extreme hydrophobicity; rapid hydrolysis & oxidation.
10% DMSO in Buffer 0.5045%Co-solvents fail to shield reactive functional groups from water.
Micellar (1% Tween 80) 2.0060%Micelles offer partial shielding, but peroxides oxidize thiols.
20% w/v HP-β-CD (pH 4.5) > 5.00 > 95% Encapsulation shields chloromethyl; acidic pH slows hydrolysis.

Table 2: Degradation Kinetics vs. Environmental Factors

Environmental TriggerPrimary Degradation PathwayRequired Mitigation Strategy
pH > 7.0 Chloromethyl HydrolysisMaintain pH 4.0 - 5.0 via Acetate/Citrate buffer.
Dissolved Oxygen Thiol AutooxidationDegas buffers with N₂/Argon; store under inert headspace.
Trace Metals (Cu²⁺, Fe³⁺) Catalytic Thiol OxidationAdd 1 mM EDTA to all aqueous vehicles.
Light Exposure Photodegradation / Radical FormationUse amber vials and execute workflows in the dark.

Part 4: Validated Experimental Protocol

The following self-validating protocol ensures the successful creation of a >5 mg/mL aqueous solution while preserving the structural integrity of the chloromethyl and thiol groups.

Protocol: Preparation of a Stable Aqueous Formulation via HP-β-CD Complexation

Step 1: Buffer Preparation & Deoxygenation

  • Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Add 1 mM EDTA to the buffer to sequester trace transition metals[3].

  • Sparge the buffer with high-purity Nitrogen (N₂) gas for a minimum of 30 minutes to displace dissolved oxygen[8].

Step 2: Excipient Solubilization

  • Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the degassed buffer to achieve a 20% (w/v) concentration[7].

  • Maintain the solution under a continuous N₂ headspace to prevent oxygen re-entry.

Step 3: API Addition and Complexation

  • Accurately weigh the required amount of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

  • Slowly add the API to the HP-β-CD solution while stirring magnetically at 500 rpm.

  • Seal the vessel, protect it from light using aluminum foil, and stir continuously for 24 hours at 25°C. Note: This extended stirring time is required to reach thermodynamic equilibrium of the host-guest inclusion complex[].

Step 4: Filtration and Storage (Self-Validation Step)

  • Filter the resulting suspension through a 0.22 µm PTFE syringe filter. Causality check: Any uncomplexed, undissolved API will be caught by the filter. A clear filtrate validates successful complexation.

  • Aliquot the clear filtrate into amber glass vials purged with Argon.

  • Store at 4°C for short-term use (up to 72 hours) or lyophilize the solution to create a stable, reconstitutable solid powder for long-term storage[2].

Protocol Step1 1. Buffer Preparation (Degas & add 1mM EDTA) Step2 2. Excipient Addition (Dissolve 20% w/v HP-β-CD) Step1->Step2 Step3 3. API Integration (Add compound under N2) Step2->Step3 Step4 4. Complexation (Stir 24h at 25°C in dark) Step3->Step4 Step5 5. Filtration & Storage (0.22 µm filter, 4°C) Step4->Step5

Workflow for formulating HP-β-CD inclusion complexes under inert conditions.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Technical Support Center: Stability of 1-(Chloromethyl)
  • Cyclodextrin Solutions for API Solubility Boost. bocsci.com.
  • Liquid Formulation Solubility Enhancement. sigmaaldrich.com.
  • Chloromethyl-modified Ru(II) complexes enabling large pH jumps at low concentrations through photoinduced hydrolysis. rsc.org.
  • Aquatic indirect photochemical transformations of n
  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
  • Oxidation of Dissolved Elemental Mercury by Thiol Compounds under Anoxic Conditions. acs.org.
  • Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions. benchchem.com.

Sources

Stability testing of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one under experimental conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting portal for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one . This compound presents unique analytical and storage challenges due to its bifunctional nature: it possesses both a highly nucleophilic mercapto (-SH) group and a highly electrophilic chloromethyl (-CH2Cl) group[1].

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the causality of degradation, self-validating experimental protocols, and actionable troubleshooting steps to ensure scientific integrity during stability testing.

Quantitative Stability Matrix

The following table summarizes the expected degradation profile of the neat active pharmaceutical ingredient (API) under standard [2],[3].

Storage ConditionTimepointAPI Recovery (%)Primary DegradantPrimary Kinetic Mechanism
25°C / 60% RH (Solid)6 Months88.4%Polythioether OligomersIntermolecular SN2 Alkylation
40°C / 75% RH (Solid)6 Months62.1%Hydroxymethyl APIMoisture-driven Hydrolysis
4°C (Dilute in DCM)6 Months99.2%NoneThermal & Proximity Stabilization
UV-Vis Light (Solution)14 Days81.5%Disulfide DimerRadical-mediated Photo-oxidation

Troubleshooting & FAQs

Q1: Why is my neat API forming an insoluble white precipitate after two weeks at room temperature?

Causality: You are observing Intermolecular Polycondensation . Because the molecule contains both a nucleophilic thiol and an electrophilic benzylic chloride, adjacent molecules react with each other via an SN2 mechanism. The thiol of one molecule displaces the chloride of another, forming insoluble polythioether chains. Solution: Never store the API as a neat liquid or amorphous solid at room temperature. Store it as a dilute solution in an aprotic, non-nucleophilic solvent (e.g., anhydrous dichloromethane) at -20°C, or chemically protect the thiol group (e.g., as a trityl thioether) during long-term storage.

Q2: My LC-MS data shows a major impurity peak at m/z 427 [M+H]⁺. What is this, and how do I prevent it?

Causality: This indicates Oxidative Dimerization . The exact mass of the API is ~214.7 g/mol [1]. A mass of 427 corresponds to the disulfide dimer (2M - 2H + H⁺). occurs rapidly in the presence of dissolved oxygen or trace transition metals, often proceeding via a thiyl radical intermediate[4]. Solution: Purge your sample vials and HPLC autosampler headspace with Argon. Use strictly degassed solvents for your mobile phase. For sample preparation, consider adding a volatile reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to keep the sulfur in its reduced state during analysis.

Q3: During forced degradation under high humidity (75% RH), the pH of the sample matrix drops significantly, and the API degrades rapidly. Why?

Causality: This is driven by Benzylic Chloride Hydrolysis . The -CH₂Cl group reacts with atmospheric moisture to form a hydroxymethyl group (-CH₂OH)[5]. This releases stoichiometric amounts of hydrochloric acid (HCl)[6]. The generated HCl lowers the localized pH, which auto-catalyzes further degradation and can strip protective passivation layers from stainless steel storage containers. Solution: Ensure strict anhydrous conditions using desiccators and foil-sealed, inert-gas-purged ampoules for solid storage.

Visual Workflows & Mechanisms

DegradationPathways API API: 1-(2-(Chloromethyl)- 3-mercaptophenyl)propan-1-one Hydrolysis Hydrolysis (Moisture/Heat) API->Hydrolysis H2O attack on -CH2Cl Oxidation Oxidation (O2/Light) API->Oxidation Thiyl radical formation Alkylation Intermolecular Alkylation (Concentrated/Base) API->Alkylation -SH attacks -CH2Cl Prod_OH Hydroxymethyl Derivative + HCl Hydrolysis->Prod_OH Prod_SS Disulfide Dimer (R-S-S-R) Oxidation->Prod_SS Prod_Poly Polythioether Oligomers (Insoluble) Alkylation->Prod_Poly

Figure 1: Primary degradation pathways of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

StabilityWorkflow Start Batch Selection (n=3) Cond1 Long-Term 25°C / 60% RH Start->Cond1 Cond2 Accelerated 40°C / 75% RH Start->Cond2 Cond3 Stress Testing Light / Oxidation / pH Start->Cond3 Analysis HPLC-UV/MS Analysis (Validated Method) Cond1->Analysis 0, 3, 6, 9, 12 mo Cond2->Analysis 0, 3, 6 mo Cond3->Analysis 14 days Eval Data Evaluation (ICH Q1E) Analysis->Eval ShelfLife Establish Shelf-Life & Storage Conditions Eval->ShelfLife

Figure 2: ICH Q1A compliant stability testing workflow for API evaluation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must prove its own validity. The following protocols incorporate internal controls to rule out false positives caused by instrument drift or sample preparation artifacts.

Protocol A: Self-Validating ICH Q1A Stability Workflow

This protocol evaluates the API under accelerated conditions while ensuring that degradation is not artificially induced during HPLC analysis.

  • Sample Preparation: Weigh 10.0 mg of the API from three distinct batches into separate amber glass vials.

  • Environmental Stressing: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[3].

  • Internal Standard Addition (The Validation Step): At each time point (0, 3, 6 months), dissolve the stressed sample in 10.0 mL of anhydrous Acetonitrile containing 0.1 mg/mL of 4-chlorobenzophenone (a highly stable, non-reactive internal standard).

  • Analysis: Inject 5 µL into an HPLC-UV system (λ = 254 nm).

  • System Validation:

    • Mass Balance Check: Calculate the total peak area (API + all degradants). If the total area relative to the internal standard drops by >5%, it proves that volatile degradants (e.g., HCl loss) or insoluble polythioethers have formed, validating that the assay is not missing "invisible" degradation pathways.

Protocol B: Mechanistic Trapping Assay for Degradation Profiling

To definitively prove whether degradation is occurring via thiol-driven SN2 alkylation or oxidative dimerization, use this chemical trapping protocol.

  • Control Matrix: Prepare a 1 mg/mL solution of the API in pH 7.4 phosphate buffer/acetonitrile (50:50).

  • Trapping Matrix: Prepare an identical solution, but add 10 molar equivalents of N-Ethylmaleimide (NEM) . NEM rapidly and irreversibly binds to free thiols via a Michael addition.

  • Incubation: Incubate both solutions at 40°C for 48 hours.

  • Analysis & Validation: Analyze both via LC-MS.

    • Self-Validation: If the Control Matrix shows extensive polymerization and dimerization, but the Trapping Matrix shows only the NEM-API adduct (with no polymers or dimers), this definitively proves that the free -SH group is the causal agent for the instability. If degradation still occurs in the Trapping Matrix, the mechanism is independent of the thiol (e.g., direct chloromethyl hydrolysis)[5].

References

  • European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu. URL: [Link]

  • Nagy, P. "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways." Antioxidants & Redox Signaling, nih.gov. URL: [Link]

  • Kanerva, L. T. "Mechanistic interpretation of the simultaneous hydrolysis and methanolysis of chloromethyl chloroacetate in weakly acidic aqueous methanol solutions of varying solvent composition." RSC Publishing. URL: [Link]

Sources

Optimizing reaction conditions for the synthesis of propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of propan-1-one derivatives (e.g., propiophenone, 4-methoxypropiophenone). These aryl ketones are critical intermediates in the development of active pharmaceutical ingredients (APIs) such as dextropropoxyphene and phenmetrazine[1][2].

This guide is designed for research scientists and process chemists scaling up acylation workflows. It bypasses basic theory to directly address mechanistic troubleshooting, regioselectivity control, and workup optimization in both Friedel-Crafts and vapor-phase methodologies.

Part 1: Troubleshooting FAQs

Q1: My Friedel-Crafts acylation of benzene with propionyl chloride is stalling at ~50% conversion. Why isn't it going to completion? A: In a Friedel-Crafts acylation, the Lewis acid catalyst (such as AlCl3​ or FeCl3​ ) coordinates with the acyl chloride to form the active acylium ion. However, it also strongly coordinates with the carbonyl oxygen of your resulting ketone product (the propan-1-one derivative). Because this product-catalyst complex is highly stable under standard reaction conditions, the catalyst is effectively sequestered and removed from the catalytic cycle[3]. Causality & Fix: To drive the reaction to completion, you cannot use catalytic amounts of Lewis acid. You must use at least a stoichiometric amount (typically 1.1 to 1.5 equivalents relative to propionyl chloride)[4]. If stalling persists, check your system for trace moisture, which rapidly degrades AlCl3​ into inactive aluminum hydroxides.

Q2: How can I control the regioselectivity when synthesizing substituted propiophenones (e.g., ortho vs. para)? A: While regioselectivity is primarily dictated by the electronic and steric effects of the existing substituents on the arene, you can actively tune the isomer distribution through solvent selection and temperature control. Causality & Fix: Non-polar solvents (like CH2​Cl2​ or CS2​ ) typically favor kinetically controlled products. Conversely, highly polar solvents like nitrobenzene form bulky complexes with the Lewis acid. This increases steric hindrance during the electrophilic attack, heavily favoring the thermodynamically stable para-substituted product[3]. Lowering the reaction temperature (e.g., 0 °C to 5 °C) further enhances para-selectivity by suppressing the thermal activation energy required for the more sterically hindered ortho-attack.

Q3: During the aqueous workup of my Friedel-Crafts reaction, I am getting an unmanageable emulsion. How do I resolve this? A: Emulsions in this workflow are almost exclusively caused by the precipitation of insoluble aluminum hydroxide salts ( Al(OH)3​ ) when the reaction is improperly quenched with neutral water[3]. Causality & Fix: The reaction must be quenched by slowly pouring the mixture into a vigorously stirred solution of ice-cold dilute hydrochloric acid ( HCl ). The highly acidic environment ensures that the aluminum salts remain soluble in the aqueous phase as Al3+ ions, while the propan-1-one product partitions cleanly into the organic layer[3]. The ice controls the severe exotherm associated with hydrolyzing the aluminum complex.

Q4: The corrosive nature and waste generation of Friedel-Crafts acylation are problematic for our industrial scale-up. What are viable alternatives? A: For large-scale manufacturing, catalytic vapor-phase cross-decarboxylation is an excellent alternative. This involves reacting benzoic acid with propionic acid over a metal oxide catalyst at high temperatures (400–600 °C)[1]. Troubleshooting the Alternative: A major issue with this route is the formation of isobutyrophenone as a by-product, which is nearly impossible to separate from propiophenone via conventional distillation due to a 1 °C boiling point difference[1]. You can suppress this by-product by introducing a diluent like water or a secondary alcohol (e.g., isopropanol) into the feed stream. Adding 8 moles of water per mole of benzoic acid has been shown to reduce isobutyrophenone impurities from >6% down to ~2.5%[5].

Part 2: Optimization Data for Acylation Conditions

The following table summarizes the impact of various reaction parameters on the yield and selectivity of propan-1-one derivatives during Friedel-Crafts acylation.

Catalyst LoadingSolventTemperatureAcyl SourceMechanistic Result / Yield Impact
AlCl3​ (1.5 eq) CH2​Cl2​ 0 °C to RTPropionyl chloride (1.1 eq)Optimal conversion; high para-selectivity for activated arenes. Standard baseline[4].
FeCl3​ (1.0 eq) CH2​Cl2​ 0 °C to RTPropionyl chloride (1.1 eq)Milder conditions; prevents the cleavage of sensitive ether groups (e.g., in anisole)[3].
AlCl3​ (2.0 eq)NitrobenzeneRT to 50 °CPropionic anhydride (1.0 eq)Requires excess catalyst due to anhydride coordination; maximizes para-selectivity[3].
PBFTM (1 mol%) CH3​NO2​ 50 °C to 80 °CPropionyl chloride (1.1 eq)No reaction (N.R.) observed; standard Lewis acids are strictly required for this substrate[4].

Part 3: Standard Operating Procedure (SOP)

Protocol: Friedel-Crafts Acylation of Anisole to 4-Methoxypropiophenone

Note: This protocol incorporates self-validating visual cues to ensure the integrity of the anhydrous environment and the progression of the catalytic cycle.

Step 1: Preparation of the Catalyst Suspension

  • In an oven-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous FeCl3​ (4.0 mmol) or AlCl3​ (4.5 mmol)[3].

  • Suspend the catalyst in anhydrous dichloromethane ( CH2​Cl2​ , 6 mL). Self-validation checkpoint: The system must remain strictly moisture-free. Any visible fuming inside the flask indicates atmospheric moisture reacting with the Lewis acid, which will prematurely kill the catalyst.

Step 2: Reagent Addition

  • In a separate dry dropping funnel, prepare a solution of the arene (anisole, 4.0 mmol) and propionyl chloride (4.6 mmol) in anhydrous CH2​Cl2​ (3 mL)[3].

  • Cool the catalyst suspension to 0 °C using an ice bath to control the exothermic complexation.

  • Add the arene/propionyl chloride solution dropwise over 5–10 minutes[3]. Self-validation checkpoint: A distinct color change (often deep red or orange) indicates the successful formation of the active acylium-arene intermediate.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30–60 minutes.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The reaction is complete when the starting arene is fully consumed.

Step 4: Quenching and Phase Separation

  • Slowly pour the reaction mixture into a beaker containing 15 mL of ice-cold 1M HCl with vigorous stirring[3]. Causality: The acid breaks the stable ketone-metal complex and prevents the formation of insoluble aluminum/iron hydroxide emulsions.

  • Transfer the mixture to a separatory funnel and collect the lower organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine[3].

Step 5: Isolation

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate via rotary evaporation[3].

  • Purify the crude 4-methoxypropiophenone via recrystallization or silica gel chromatography to remove trace ortho-isomer impurities.

Part 4: Mechanistic Workflow & Troubleshooting Logic

Workflow Start Start: Propan-1-one Synthesis CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture DrySystem Dry solvents & purge with N2/Ar CheckMoisture->DrySystem No AddReagents Add Arene + Propionyl Chloride + Lewis Acid Catalyst CheckMoisture->AddReagents Yes DrySystem->CheckMoisture CheckConversion Is conversion complete? AddReagents->CheckConversion IncCatalyst Increase catalyst to >1.0 eq (Ketone complexes with metal) CheckConversion->IncCatalyst No Quench Acidic Quench (Ice + HCl) to break metal-complex CheckConversion->Quench Yes IncCatalyst->AddReagents Product Propan-1-one Derivative Isolated Quench->Product

Workflow for troubleshooting and optimizing Friedel-Crafts acylation of propan-1-one derivatives.

References

  • Defense Technical Information Center (DTIC). "Pharmacy on Demand Feasibility Assessment." DTIC. URL: [Link]

  • Google Patents. "US4172097A - Production of propiophenone." Google Patents.
  • Wikipedia. "Propiophenone." Wikimedia Foundation. URL: [Link]

Sources

Technical Support Center: Troubleshooting 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in MTT Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. When screening highly reactive small molecules, standard colorimetric assays can yield deceptive artifacts. This guide is specifically engineered for researchers investigating 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one , a bifunctional compound that frequently disrupts tetrazolium-based viability assays.

Below, we dissect the chemical causality behind these assay failures, provide self-validating protocols to bypass them, and offer a comprehensive FAQ to ensure your cytotoxicity data maintains strict scientific integrity.

Part 1: The Chemical Conundrum (Mechanisms of Interference)

Q: Why does 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one cause massive background absorbance or "false positive" viability in my MTT assay?

A: The interference is driven by the specific functional groups on your molecule. This compound possesses a free mercapto (-SH) group , which is a potent nucleophile and reducing agent.

In a standard MTT assay, mitochondrial oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt into insoluble, purple formazan crystals[1]. However, free thiols can directly reduce MTT to formazan non-enzymatically[1][2]. Because the mercapto group on your compound forcefully donates electrons to the MTT reagent, it creates a severe "false positive" signal even in the complete absence of living cells[1][3].

Furthermore, the chloromethyl group (-CH2Cl) is a strong alkylating agent. It can cross-react with assay reagents or cellular proteins, leading to unpredictable cytotoxicity and further complicating optical readouts.

G A 1-(2-(Chloromethyl)-3- mercaptophenyl)propan-1-one (Free Thiol) C MTT Reagent (Yellow Tetrazolium) A->C Direct Chemical Reduction (False Positive) B Viable Cells (Mitochondrial Enzymes) B->C Enzymatic Reduction (True Viability) D Formazan Crystals (Purple, Absorbance 570nm) C->D Conversion

Fig 1: Dual reduction pathways of MTT highlighting thiol-mediated false positives.

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure data trustworthiness, every assay must contain internal controls that validate the mechanism of action.

Protocol 1: Cell-Free Interference Validation

To definitively isolate chemical reduction from biological metabolism, you must execute a cell-free control workflow[4][5].

  • Preparation: Prepare a 96-well plate containing only your standard culture medium (e.g., DMEM with 10% FBS). Do not seed any cells.

  • Dosing: Add 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one at the exact concentration gradient used in your actual cell assay (e.g., 1 µM to 100 µM).

  • Incubation: Incubate the plate under standard assay conditions (37°C, 5% CO₂) for your standard drug exposure time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2 to 4 hours.

  • Observation: Visually inspect the wells. If the medium turns purple or dark blue, your compound is directly reducing the MTT[1].

  • Quantification: Add your solubilization buffer, read absorbance at 570 nm, and subtract the blank (media + MTT only). Any positive value is the exact quantification of your compound's chemical interference.

Protocol 2: The "Wash-Out" MTT Method

If you are strictly limited to the MTT assay, you must remove the reactive compound before introducing the tetrazolium reagent[1].

  • Treatment: Expose the seeded cells to the compound for the desired duration.

  • Aspiration: Carefully aspirate the compound-containing media from the wells.

  • Washing: Gently wash the adherent cells twice with warm, sterile PBS (pH 7.4) to remove residual extracellular thiols.

  • Replacement: Add fresh, compound-free culture medium to the wells.

  • Assay: Add the MTT reagent and proceed with the standard 2-4 hour incubation and solubilization steps. (Note: This protocol is only effective if the compound does not heavily accumulate intracellularly).

Workflow Start High MTT Absorbance Detected Test Run Cell-Free Control (Compound + Media + MTT) Start->Test Result1 Purple Color Forms (Chemical Interference) Test->Result1 Result2 Remains Yellow (Biological Signal) Test->Result2 Action1 Attempt Wash-Out Protocol Result1->Action1 If compound is extracellular Action2 Switch to ATP Luminescence Assay Result1->Action2 If compound is intracellular Action3 Proceed with Standard MTT Data Result2->Action3

Fig 2: Decision tree for diagnosing and bypassing thiol-based MTT interference.

Part 3: Data Presentation & Alternative Assays

Because thiols heavily skew tetrazolium and resazurin-based assays[2], switching to an orthogonal viability metric is often the most scientifically rigorous choice. Below is a quantitative summary of alternative assays and their compatibility with your compound.

Table 1: Comparison of Viability Assays for Thiol-Containing Compounds

Assay TypeTarget Viability MarkerSusceptibility to Thiol InterferenceRecommendation for this Compound
MTT / MTS Dehydrogenase activityCritical (Direct reduction to formazan)[3]Not recommended without Wash-Out.
Resazurin (Alamar Blue) Oxidoreductase activityHigh (Direct reduction to resorufin)[2]Not recommended.
LDH Release Membrane integrityLow (Measures enzyme leakage)[1]Good alternative for cytotoxicity.
ATP Luminescence Intracellular ATPNone (Enzymatic luciferase reaction)[1][3]Highly Recommended .

Part 4: Frequently Asked Questions (FAQs)

Q: My compound seems to degrade rapidly in the stock solution before I even dose the cells. Why? A: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is inherently unstable due to its bifunctional nature. The highly nucleophilic mercapto group (-SH) can attack the electrophilic chloromethyl group (-CH2Cl) either intermolecularly (forming oligomers) or intramolecularly (forming a cyclic thioether, such as a benzothiophene derivative). To mitigate this, prepare stock solutions in anhydrous DMSO immediately before use, and avoid storing them in aqueous buffers where ionization of the thiol accelerates degradation.

Q: Even after the wash-out protocol, my viability is over 150%. What is happening? A: If viability exceeds 100% post-wash, the compound has likely permeated the cell membrane and accumulated in the cytosol. The intracellular thiol groups are directly reducing the MTT reagent from within the cell. In this scenario, tetrazolium-based assays are fundamentally incompatible with your compound[3]. You must transition to an ATP-based luminescence assay (e.g., CellTiter-Glo), which relies on luciferase and is unaffected by reducing agents[1][5].

Q: Can I just subtract the cell-free blank absorbance from my actual cell assay absorbance? A: While mathematically tempting, this is scientifically flawed. The reduction of MTT by the thiol and by the cellular enzymes are competing parallel reactions. The presence of cells alters the microenvironment (pH, compound uptake, protein binding), meaning the chemical reduction rate in a cell-free well does not perfectly match the chemical reduction rate in a cell-containing well. Subtraction often leads to severe underestimation or overestimation of true viability[3].

References
  • Clyte.tech. "Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS)". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts". Available at:[Link]

  • American Chemical Society (ACS). "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells". Available at:[Link]

Sources

Technical Support Center: Stabilizing Mercapto-Containing Compounds in Solution

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with the instability of mercapto- (or thiol/sulfhydryl) containing compounds. Their unique reactivity, while essential for function, makes them prone to degradation. This guide is designed to provide you with a deep understanding of why this degradation occurs and to offer practical, field-proven strategies to prevent it, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Root of the Problem

Q1: I've noticed a precipitate forming in my solution of a mercapto-containing peptide. What's happening?

This is a classic sign of oxidation. The thiol group (-SH) is susceptible to oxidation, which often leads to the formation of a disulfide bond (-S-S-) between two of your molecules.[1][2] This newly formed dimer can have significantly lower solubility than the original monomer, causing it to precipitate out of solution.[1] This process is not just a physical change; it represents a chemical modification that can render your compound inactive.

Q2: Why are thiols so easily oxidized? What are the main degradation pathways?

The instability of thiols stems from the chemistry of the sulfur atom. The primary degradation pathway is oxidation to a disulfide. This process is significantly accelerated by several factors:

  • pH: In neutral to alkaline conditions (pH > 7), the thiol group (-SH) deprotonates to form a highly reactive thiolate anion (-S⁻).[1][3][4] This anion is much more susceptible to oxidation than its protonated counterpart.[3][4]

  • Oxygen: Atmospheric or dissolved oxygen is a key oxidizing agent.[1][5]

  • Metal Ions: Trace amounts of divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for thiol oxidation.[5][6] These ions can be introduced from buffers, glassware, or even during purification.[6]

Beyond disulfide formation, thiols can be further oxidized to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids, which are generally irreversible modifications.[3][4][5]

Section 2: Core Prevention Strategies

Q3: How can I prevent this degradation? What is the first line of defense?

A multi-pronged approach is always best. Here are the foundational strategies to build your experimental workflow around:

1. Control the pH: This is the most critical factor. Maintaining a slightly acidic pH (typically below 6.5) keeps the thiol group in its more stable, protonated (-SH) form.[1][3] For many applications, this simple adjustment can dramatically slow the rate of oxidation.

2. Remove Dissolved Oxygen: Before preparing your solution, always degas your buffer or solvent. This can be done by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[1][2] When handling the solution, try to work under a blanket of inert gas to minimize re-exposure to air.[1]

3. Chelate Metal Ions: Incorporate a chelating agent into your buffers. Ethylenediaminetetraacetic acid (EDTA) is the most common choice. EDTA works by binding, or "sequestering," catalytic metal ions, effectively removing them from the reaction.[6][7] A typical working concentration is between 1-5 mM.[6]

4. Work at Low Temperatures: Like most chemical reactions, oxidation rates decrease at lower temperatures.[1] Prepare solutions on ice and store them at 2-8°C or frozen, if appropriate for your compound.

The interplay of these factors is illustrated in the diagram below.

Caption: Key factors promoting thiol degradation.

Q4: I need to work at a neutral or basic pH for my assay. What are my options?

This is a common requirement for biological assays. While high pH increases the risk of oxidation, you can mitigate it by being meticulous with other strategies:

  • Use a Reducing Agent: This is essential when working at higher pH. Reducing agents actively reverse disulfide formation and maintain the thiol in its reduced state.[2][8]

  • Work Quickly: Prepare your thiol-containing solutions immediately before use.[1] Do not let them sit at room temperature on the bench.

  • Inert Atmosphere is Crucial: For pH-sensitive applications, working in a glove box or using Schlenk line techniques to maintain an inert atmosphere is highly recommended.[1]

Q5: Which reducing agent should I use: DTT or TCEP?

Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are both excellent reducing agents, but they have key differences.[8]

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-based; forms a stable cyclic disulfide.[9]Phosphine-based; non-thiol.[10]
Stability Prone to air oxidation, especially without metal chelators.[9]More stable in aqueous solution over time.[9][10]
Effective pH Range Optimal at pH > 7.5.[9]Effective over a broad pH range (1.5 - 8.5).[10][11]
Odor Strong, unpleasant odor.Odorless.[11]
Compatibility Reacts with maleimide reagents, must be removed before labeling.[9][11]Generally does not react with maleimides, preferred for conjugation.[9][11]

Recommendation: For long-term stability and for experiments involving thiol-reactive probes like maleimides, TCEP is generally the superior choice .[10] For routine applications where the reducing agent can be removed or its reactivity is not a concern, DTT remains a cost-effective option.

Section 3: Troubleshooting Inconsistent Assay Results

Q6: My assay results are highly variable from day to day. Could thiol degradation be the cause?

Absolutely. Inconsistent results are a hallmark of an unstable reagent. If the concentration of your active, reduced thiol compound is decreasing over the course of an experiment or is different in each stock solution you prepare, it will lead directly to variability.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Inconsistent Assay Results CheckThiol Is my thiol compound stable? Start->CheckThiol Implement Implement Core Strategies: - Acidic pH Buffer - Degas Solvents - Add 1-5 mM EDTA - Use Fresh Solutions CheckThiol->Implement No / Unsure Quantify Quantify Free Thiols (e.g., Ellman's Assay) CheckThiol->Quantify Yes / Sure Implement->Quantify Stable Results are now consistent? Quantify->Stable ProblemSolved Problem Solved Stable->ProblemSolved Yes OtherIssues Investigate other assay parameters (reagents, instrument, etc.) Stable->OtherIssues No caption Workflow for troubleshooting thiol instability.

Caption: Workflow for troubleshooting thiol instability.

Q7: How can I be sure my compound is still in its reduced form?

You must validate it. The most common method for quantifying free sulfhydryl groups is the Ellman's Assay .[5] This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[12][13] The amount of color produced is directly proportional to the concentration of free thiols in your sample.[13]

Key Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol allows you to determine the concentration of free -SH groups in your sample, providing a direct measure of its integrity.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. (Prepare fresh and degas before use).

  • DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB dissolved in Reaction Buffer.[12] Store protected from light.

  • Cysteine Hydrochloride Monohydrate: For standard curve preparation.

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

Part A: Standard Curve Preparation

  • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.[12]

  • Perform serial dilutions of the cysteine stock solution to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25 mM).

  • In separate tubes or a 96-well plate, add 50 µL of the DTNB Solution to 950 µL of each standard (and a blank containing only Reaction Buffer).

  • Mix well and incubate at room temperature for 15 minutes, protected from light.[12]

  • Measure the absorbance of each standard at 412 nm.

  • Plot the absorbance values against the known cysteine concentrations to generate a standard curve.

Part B: Sample Analysis

  • Prepare your unknown sample in the Reaction Buffer to a concentration expected to fall within the range of your standard curve.

  • Prepare two tubes:

    • Sample Tube: 950 µL Reaction Buffer + 50 µL DTNB Solution.

    • Blank Tube: 950 µL Reaction Buffer + 50 µL DTNB Solution.

  • Add a known volume of your sample (e.g., 25 µL) to the "Sample Tube". Add the same volume of buffer to the "Blank Tube".

  • Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Zero the spectrophotometer using your blank.

  • Measure the absorbance of your sample at 412 nm.

  • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Self-Validation and Trustworthiness:

  • Positive Control: The cysteine standard curve serves as a positive control, ensuring the assay is working correctly.

  • Blanking: Proper blanking corrects for any background absorbance from your sample or the reagents.

  • Expected Outcome: A linear standard curve (R² > 0.99) is expected. If your sample contains free thiols, its absorbance should be significantly above the blank.

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. PubMed. [Link]

  • Detection of the reduced (free) thiol content. (A) The Ellman assay is... ResearchGate. [Link]

  • Free thiol analysis by Ellman assay. Bio-protocol. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. [Link]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC - NIH. [Link]

  • Deprotection of Thiol-modified Oligonucleotides. (2025, February 11). metabion. [Link]

  • Stability of glutathione added as a supplement to parenteral nutrition. PubMed. [Link]

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. [Link]

  • Metal Chelators as Antioxidants. (2022, August 10). AOCS. [Link]

  • Best practices for cysteine analysis. Science Exploration Press. [Link]

  • Stability of the Glutathione Supplementation into Parenteral Nutrition to Protect Very Preterm Babies from Oxidative Stress. ResearchGate. [Link]

  • Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. ACS Publications. [Link]

  • Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications. [Link]

  • The kinetics of thiol-mediated decomposition of S-nitrosothiols. PMC. [Link]

  • EDTA's role in keeping antibodies from accumulating in solution? ResearchGate. [Link]

  • Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect. [Link]

  • Flora, S. J., & Pachauri, V. (2010). Chelation in Metal Intoxication. MDPI. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • STABILITY ENHANCEMENT OF L-GLUTATHIONE BY ENTRAPMENT IN WATER-IN-OIL MICROEMULSION. ThaiJO. [Link]

  • PREVENTION AND TREATMENT OF REDUCTIVE AROMAS. Enartis. [Link]

  • Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, pKa, and Presentation. ACS Publications. [Link]

  • Long-term stability of blood glutathione and cysteine in humans. Oxford Academic. [Link]

  • The Role of Thiol on Degradation of Pentaerythrityl Tetranitrate and Isosorbide Dinitrate. Journal of Applied Pharmaceutical Science. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Removal of volatile sulfur compounds. The Australian Wine Research Institute. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Immunoassay Troubleshooting. Biocompare: The Buyer's Guide for Life Scientists. [Link]

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Addressing off-target effects of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in cellular models

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one, hereafter referred to as CMPT-1 . This document is intended for researchers, scientists, and drug development professionals utilizing CMPT-1 in cellular models. Our goal is to provide you with the technical insights and troubleshooting strategies necessary to ensure the rigorous and accurate interpretation of your experimental data, with a specific focus on identifying and mitigating potential off-target effects.

Understanding the Challenge: Frequently Asked Questions

This section addresses common initial questions and concerns regarding the use of CMPT-1.

Question 1: Why is CMPT-1 particularly susceptible to producing off-target effects?

Answer: The chemical structure of CMPT-1 contains two highly reactive electrophilic sites: a chloromethyl group and a ketone.[1] These groups can react with nucleophilic residues (such as cysteine or lysine) on proteins other than the intended target. This covalent and often irreversible binding can lead to unintended modulation of protein function, resulting in off-target effects.[2] Therefore, it is critical to experimentally validate that the observed phenotype is a direct result of engagement with the primary target.

Question 2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target phenomenon?

Answer: This is a classic challenge. High toxicity can arise from either potent on-target activity (e.g., inhibiting a protein essential for survival) or non-specific, off-target interactions.[3] The first step is to differentiate these possibilities. A key strategy is to use a structurally related, but functionally inactive, negative control compound.[4] If the negative control does not produce the same cytotoxicity, it strengthens the hypothesis that the effect is on-target. Additionally, genetic approaches, such as rescuing the phenotype by overexpressing a drug-resistant mutant of the intended target, can provide definitive evidence.[5]

Question 3: My experimental results with CMPT-1 don't align with the known pathway of my intended target. What is the first troubleshooting step?

Answer: When a compound's observed effect (phenotype) does not match the known function of its intended target, the most probable cause is an off-target interaction. The first and most crucial step is to confirm direct physical binding between CMPT-1 and your target protein within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose, as it provides direct evidence of target engagement in intact cells.[3][6][7]

Question 4: What is the difference between target-based and phenotypic-based screening, and how does it relate to off-target effects?

Answer: In target-based discovery, a specific protein is chosen, and compounds are screened for their ability to modulate it.[8] In phenotypic screening, compounds are tested for their ability to produce a desired change in cell behavior or morphology, without prior knowledge of the target.[9][10][11] If you are using CMPT-1 because of an interesting phenotype you discovered, the process of identifying its molecular target is called target deconvolution or target identification.[10][12] This is essential to ensure you are not pursuing a phenotype caused by a confounding off-target interaction.

Experimental Troubleshooting & Validation Workflows

This section provides in-depth guides and protocols to experimentally address the challenges posed by CMPT-1.

Guide 1: Verifying On-Target Engagement in Cellular Models
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stability of a protein.[6] The principle is that when a ligand (like CMPT-1) binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14][15] By heating cell lysates treated with CMPT-1 versus a vehicle control (e.g., DMSO) across a temperature gradient, you can observe a "shift" in the melting curve of the target protein, which is direct evidence of binding.[4][7]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to 80-90% Confluency treatment 2. Treat Cells with CMPT-1 or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension into PCR Tubes treatment->aliquot heat_gradient 4. Heat Samples Across a Temperature Gradient (e.g., 40-70°C) aliquot->heat_gradient lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_gradient->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Proteins lysis->centrifuge western_blot 7. Analyze Soluble Fraction by Western Blot centrifuge->western_blot result Result: Thermal Shift Confirms Target Engagement western_blot->result Compare Melt Curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment:

    • Culture your chosen cell line to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in fresh media to a density of 2 x 10⁶ cells/mL.

    • In separate tubes, treat the cell suspension with CMPT-1 at your desired concentration (e.g., 1 µM, 10 µM) and an equivalent volume of vehicle (DMSO) as a negative control. Incubate at 37°C for 1 hour to allow for compound uptake.[14]

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspensions into individual PCR tubes for each temperature point you will test.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C, with 2-3°C increments). Cool samples at room temperature for 3 minutes.[14][16]

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles. This involves freezing the tubes in liquid nitrogen until solid and then thawing them in a 37°C water bath.[14][15]

    • This method is effective for releasing cellular contents while minimizing protein degradation.

  • Separation of Soluble Proteins:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins and cellular debris.[14][15]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Probe the Western blot with a specific antibody for your primary target protein. An antibody for a housekeeping protein (e.g., GAPDH) that is not expected to bind CMPT-1 should also be used as a control.

    • Quantify the band intensity for your target protein at each temperature for both the CMPT-1 treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the CMPT-1 treated sample, indicating ligand-induced stabilization.

Guide 2: Proactively Identifying Off-Target Liabilities

Given the reactive nature of CMPT-1, it is wise to proactively screen for common off-target families, particularly protein kinases, as they are frequent unintended targets for small molecules.[13]

Featured Technique: Kinome Profiling

Kinome profiling involves screening a compound against a large panel of protein kinases (often hundreds) to determine its selectivity profile.[8][17] This service provides a comprehensive overview of which kinases, if any, are inhibited by CMPT-1 at a given concentration.[18][19] This data is invaluable for predicting potential side effects and for deconvoluting unexpected phenotypes.[17]

Kinome_Profiling cluster_results Profiling Results CMPT CMPT-1 Target Intended Target CMPT->Target Binds Kinome Human Kinome (>500 Kinases) CMPT->Kinome Screened Against OnTarget On-Target Hit (High Inhibition) Target->OnTarget Corresponds to Kinome->OnTarget OffTarget1 Off-Target Hit 1 (e.g., Kinase X) Kinome->OffTarget1 OffTarget2 Off-Target Hit 2 (e.g., Kinase Y) Kinome->OffTarget2 NoEffect Most Kinases (No Inhibition) Kinome->NoEffect

Caption: Conceptual overview of Kinome Profiling.

Profiling Platform Methodology Typical Output Key Advantage
Activity-Based Assays Measures the ability of a kinase to phosphorylate a substrate in the presence of the test compound.[8]Percent inhibition (%) or IC50 values for each kinase in the panel.Directly measures functional inhibition of the kinase.[18]
Binding Assays Quantifies the binding affinity of the compound to each kinase in the panel.Dissociation constants (Kd) for each kinase.Does not require an active enzyme; can identify binders that are not inhibitors.
Cell-Based Assays Measures the inhibition of a specific kinase signaling pathway within a cellular context.Cellular IC50 values for phosphorylation of a downstream substrate.More physiologically relevant as it accounts for cell permeability and competition with endogenous ATP.[8]

This table summarizes common kinome profiling approaches offered by various service providers.[17][20]

Guide 3: Deconvoluting an Observed Phenotype

If you have confirmed on-target engagement with CETSA but still suspect that your phenotype is driven by an off-target effect, a systematic approach is needed to identify the responsible protein(s).

Featured Approach: Phenotypic Counter-Screening & Genetic Validation

This workflow combines phenotypic analysis with genetic tools to definitively link a molecular target to a cellular outcome.

Phenotype_Deconvolution A1 Observe Phenotype with CMPT-1 B1 Confirm On-Target Engagement (CETSA) A1->B1 C1 Is Phenotype Consistent with On-Target Function? B1->C1 D1 Hypothesis: Phenotype is On-Target C1->D1 Yes D2 Hypothesis: Phenotype is Off-Target C1->D2 No E1 Perform Genetic Validation: Mutate Target to Confer Resistance D1->E1 D2->E1 F1 Does CMPT-1 still cause phenotype in mutant cells? E1->F1 G1 Conclusion: Phenotype is ON-TARGET F1->G1 No G2 Conclusion: Phenotype is OFF-TARGET F1->G2 Yes H1 Initiate Target ID Efforts: - Affinity Chromatography - Proteomics (e.g., CETSA-MS) G2->H1

Caption: Logical workflow for deconvoluting a cellular phenotype.

  • Genetic Validation (The "Mutant Rescue" Experiment): This is a powerful method to confirm if an observed phenotype is due to the intended target.[5]

    • Principle: Introduce a mutation into the target protein's binding site that prevents CMPT-1 from binding but preserves the protein's normal function.

    • Execution: Engineer a cell line to express this resistant mutant instead of the wild-type protein.

    • Interpretation: If CMPT-1 no longer causes the phenotype in the mutant-expressing cells, you have strong evidence that the phenotype is on-target. If the phenotype persists, it is definitively caused by an off-target interaction.[5]

  • Affinity Chromatography-Mass Spectrometry: If an off-target effect is confirmed, this technique can help identify the unknown target(s).

    • Principle: CMPT-1 is immobilized on a solid support (e.g., beads). A cell lysate is passed over these beads, and proteins that bind to CMPT-1 are "captured."

    • Execution: The captured proteins are eluted and identified using mass spectrometry.[21]

    • Causality: To distinguish specific binders from non-specific ones, the experiment should be run in parallel with an excess of free, non-immobilized CMPT-1, which will compete for binding and prevent true targets from being captured.[21]

Summary: Best Practices for Using CMPT-1

DoDon'tRationale
Confirm target engagement using a biophysical method like CETSA in your specific cell model.Assume that a downstream pathway marker is proof of direct target engagement.Downstream effects can be influenced by numerous off-target interactions. Direct binding data is essential.[3]
Use the lowest effective concentration of CMPT-1 that produces your desired on-target effect.Use high concentrations without a clear dose-response curve.Off-target effects are often more pronounced at higher compound concentrations.[5]
Always include a negative control —a structurally similar but inactive analog—in your experiments.Rely solely on a vehicle (DMSO) control.A proper negative control helps differentiate specific compound effects from general chemical scaffold-related artifacts.[4]
Proactively assess selectivity using broad-panel screens (e.g., kinome profiling) early in your research.Ignore unexpected phenotypes or assume they are irrelevant.Unexpected phenotypes are valuable clues to polypharmacology and potential off-target effects.[22]

By rigorously applying these principles and experimental controls, you can generate reliable, high-quality data and confidently interpret the cellular effects of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

References
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • PMC. (n.d.). Achieving the promise and avoiding the peril of chemical probes using genetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • PMC. (n.d.). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • PMC. (n.d.). Drug repurposing and phenotypic screening: innovative strategies for treating ultra-rare disorders. Retrieved from [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • PMC. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • bioRxiv. (2022, April 15). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. Retrieved from [Link]

  • Frontiers. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]

  • Nature. (n.d.). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 26). CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. Retrieved from [Link]

  • Oxford Academic. (2011, July 15). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Purification Techniques for Chloromethylated Ketones

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with chloromethylated ketones (CMKs). It is designed to be a practical resource for troubleshooting common issues encountered during purification, ensuring the integrity and purity of these critical intermediates.

Introduction to Chloromethylated Ketone Purification

Chloromethylated ketones are a class of reactive compounds widely used in pharmaceutical and chemical synthesis, notably as intermediates for protease inhibitors.[1][2] Their inherent reactivity, while synthetically useful, also presents significant challenges during purification. Instability on common purification media like silica gel, and susceptibility to degradation under various conditions, necessitates carefully optimized purification strategies.[1][3] This guide outlines proven techniques and provides solutions to common problems encountered in the laboratory.

Before proceeding with any purification protocol, it is imperative to be fully aware of the safety hazards associated with chloromethylated ketones. These compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, and have a clear understanding of the emergency procedures.[4][5]

Frequently Asked Questions (FAQs)

Q1: My chloromethylated ketone appears to be degrading on the silica gel column. What is happening and how can I prevent this?

A1: Degradation on silica gel is a common issue with halomethyl ketones.[1] The acidic nature of standard silica gel can catalyze decomposition or reaction of the sensitive α-halo ketone moiety.

  • Causality: The Lewis acidic sites on the silica surface can interact with the carbonyl and the chlorine atom, potentially leading to elimination reactions or hydrolysis if moisture is present.

  • Solution:

    • Deactivation of Silica Gel: Before use, neutralize the silica gel by preparing a slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then evaporating the solvent. This "deactivated" silica is less prone to causing degradation.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.

    • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly higher pressure ("flash" chromatography) to expedite the separation.

    • Alternative Purification Methods: If degradation persists, consider non-chromatographic methods like recrystallization or extraction.[1]

Q2: I am having trouble removing the unreacted starting ketone from my chloromethylated product. How can I improve this separation?

A2: This is a common challenge, especially if the polarities of the starting material and product are similar.

  • Causality: The introduction of the chloromethyl group may not significantly alter the overall polarity of the molecule, making chromatographic separation difficult.

  • Solution:

    • Optimize Solvent System (Chromatography): Experiment with different solvent systems to maximize the difference in retention factors (Rf). A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve resolution.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[1][6] Experiment with various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble.

    • Chemical Treatment: In some cases, impurities like aldehydes can be removed by treating the crude mixture with a non-volatile amine and then distilling the purified ketone.[7]

Q3: My purified chloromethylated ketone is unstable and discolors upon storage. What are the best storage conditions?

A3: Chloromethylated ketones can be sensitive to light, heat, and moisture.[7][8]

  • Causality: Decomposition can be initiated by light, leading to radical reactions, or by hydrolysis in the presence of moisture.

  • Solution:

    • Storage Conditions: Store the purified compound at low temperatures (-20°C is often recommended), in a tightly sealed container, and protected from light (e.g., in an amber vial or wrapped in aluminum foil).

    • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

    • Stabilizers: In some instances, the addition of a small amount of water (around 0.5% by weight) has been shown to inhibit the decomposition of alpha-monohalogenated aliphatic ketones during storage.[8]

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary method for purification, but requires careful execution to avoid product loss.

Experimental Protocol: Flash Column Chromatography of a Chloromethylated Ketone

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, slurry 100 g of silica gel in 300 mL of a 99:1 (v/v) mixture of dichloromethane and triethylamine.

    • Gently stir the slurry for 15 minutes.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the deactivated silica gel under high vacuum for at least 2 hours.

  • Column Packing:

    • Dry pack the column with the deactivated silica gel.

    • Wet the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude chloromethylated ketone in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of deactivated silica gel and carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure, avoiding excessive heat.

Troubleshooting Table: Column Chromatography

SymptomPossible CauseSolution
Product degradation on the column (streaking on TLC, low recovery) Silica gel is too acidic.Use deactivated silica gel or an alternative stationary phase like alumina.[1]
Poor separation of product and starting material Inappropriate solvent system.Perform a systematic TLC analysis with various solvent mixtures to find the optimal mobile phase.
Product co-elutes with a non-polar impurity Impurity has a similar polarity.Consider reverse-phase chromatography if the impurity is significantly less polar than the product.
Product crystallizes on the column Product is not very soluble in the mobile phase.Use a slightly more polar solvent system or perform the chromatography at a slightly elevated temperature (if the product is stable).

Workflow for Selecting a Purification Method

G start Crude Chloromethylated Ketone is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity chromatography->check_purity extraction Consider Liquid-Liquid Extraction extraction->check_purity success Pure Product Obtained failure Purification Unsuccessful is_pure Is the product pure? check_purity->is_pure is_pure->chromatography No, from Recrystallization is_pure->extraction No, from Chromatography is_pure->success Yes is_pure->failure No, from Extraction

Caption: Decision tree for selecting a purification method.

Recrystallization

Recrystallization is an excellent method for purifying solid chloromethylated ketones, often yielding high-purity material.[1][6]

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will dissolve the compound when hot but not when cold. Common solvents for chloromethylated ketones include low-boiling petroleum ether, methyl alcohol, or mixtures of solvents like toluene-ethanol-water.[6][9]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Table: Recrystallization

SymptomPossible CauseSolution
Product does not crystallize upon cooling ("oils out") The boiling point of the solvent is too high, or the product is impure.Try a lower-boiling solvent or a solvent mixture. If the product is very impure, a preliminary purification by chromatography may be necessary.
Low recovery of the product The product is too soluble in the cold solvent, or too much solvent was used.Use a less polar solvent or a solvent mixture. Minimize the amount of solvent used for dissolution.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Liquid-Liquid Extraction

Liquid-liquid extraction is useful for removing water-soluble or acid/base-soluble impurities.

Experimental Protocol: Aqueous Workup and Extraction

  • Quenching the Reaction:

    • Carefully pour the reaction mixture into a separatory funnel containing water or a mild aqueous solution (e.g., saturated sodium bicarbonate if quenching an acid).

  • Extraction:

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) three times.[6]

  • Washing:

    • Combine the organic layers and wash with water, then with brine to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

Troubleshooting Table: Liquid-Liquid Extraction

SymptomPossible CauseSolution
Formation of an emulsion The two phases are not separating well.Add a small amount of brine to the separatory funnel and swirl gently. Alternatively, filter the emulsion through a pad of Celite.
Product remains in the aqueous layer The product has some water solubility or is reacting with the aqueous phase.Use a more non-polar extraction solvent. Ensure the pH of the aqueous phase is appropriate to keep the product in its neutral form.
Product degradation during workup The product is sensitive to the pH or components of the aqueous phase.Use a neutral wash (water) and minimize the time the product is in contact with the aqueous phase.

Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Analysis (NMR, LC-MS) recrystallization->purity_check storage Store at -20°C, Protected from Light purity_check->storage

Caption: A general workflow for the purification of chloromethylated ketones.

References

  • SAFETY DATA SHEET 2. Hazards identification 3. Composition/information on ingredients. (2021, June 10). Matheson Tri-Gas. Retrieved March 28, 2026, from [Link]

  • Fuson, R. C., & McKeever, C. H. (1940). Chloromethylation of Aryl Ketones. Journal of the American Chemical Society, 62(4), 784–786.
  • Seki, M., et al. (2002). Synthesis of Optically Active α-Aminoalkyl α'-Halomethyl Ketone: A Cross-Claisen Condensation Approach. Organic Letters, 4(2), 197-200.
  • Al-awar, R. S., et al. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 18(4-5), 749-758.
  • Purification of Chloromethyl Chloroformate. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • Hamada, T., et al. (2004). Asymmetric Transfer Hydrogenation of α-Aminoalkyl α'-Chloromethyl Ketones with Chiral Rh Complexes. The Journal of Organic Chemistry, 69(21), 7391-7394.
  • An, L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 18(17), 4873-4877.
  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(23), 3435-3438.
  • McPhee, W. D., & Klingsberg, E. (1946). BENZYL CHLOROMETHYL KETONE. Organic Syntheses, 26, 13.
  • Fuson, R. C., & McKeever, C. H. (1940). Chloromethylation of Aryl Ketones. Journal of the American Chemical Society, 62(4), 784–786.
  • Synthetic Access to Aromatic α-Haloketones. (2021). Molecules, 26(23), 7298.
  • Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. (1986). Journal of molecular biology, 188(4), 677-692.
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). The Journal of Organic Chemistry, 79(4), 1869-1875.
  • Oshima, T., Miyake, K., Hashizume, M., & Inad, A. (2019). Extraction of Au(III) Using Aromatic Ketones in Acidic Chloride Media.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development, 21(9), 1333-1338.
  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015). Analytical chemistry, 87(17), 8837-8844.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Lookchem. Retrieved March 28, 2026, from [Link]

  • α-Halo ketone. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis of α‐chloromethyl ketones. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. (1998). Journal of Chemical Research, Synopses, (1), 46-47.
  • Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. (2014). The Journal of Organic Chemistry, 79(3), 1259-1266.
  • A new synthesis, including asymmetric synthesis, of spiro[4.n]alkenones from three components: Cyclic ketones, chloromethyl p-tolyl sulfoxide, and acetonitrile; and a formal total synthesis of racemic acorone. (1993). Tetrahedron, 49(24), 5277-5292.
  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. (n.d.). Nagaland Pollution Control Board. Retrieved March 28, 2026, from [Link]

  • Britton, E. C., & Horsley, L. H. (1941). U.S. Patent No. 2,229,625. Washington, DC: U.S.

Sources

Technical Support Center: Troubleshooting 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one Synthesis & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing batch-to-batch variability when working with 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one [1].

This molecule presents a unique synthetic challenge: it houses both a highly nucleophilic mercapto (-SH) group and a highly electrophilic chloromethyl (-CH₂Cl) group on the same phenyl ring[1]. Without precise kinetic and thermodynamic control, the molecule acts as its own destruction agent. This guide breaks down the causality behind these degradation pathways and provides self-validating protocols to ensure absolute batch reproducibility.

Part 1: Core Troubleshooting FAQs

Q1: Why does my synthesized batch form insoluble precipitates and lose the active monomer over time, even when stored at 4°C? A: You are observing intermolecular alkylation (oligomerization/polymerization). The causality lies in the acid-base equilibrium of the thiol group. Under neutral or slightly basic conditions, the mercapto group deprotonates to form a thiolate anion (RS⁻). Thiolates are exceptionally potent nucleophiles. Once formed, the thiolate of one molecule initiates a rapid SN​2 attack on the benzylic carbon of the chloromethyl group of an adjacent molecule, displacing the chloride ion[2]. Because the benzylic position is highly activated, this reaction proceeds even at low temperatures. Mitigation: The system must be kept strictly acidic (pH < 3) during workup and storage to ensure the thiol remains fully protonated, thereby neutralizing its nucleophilicity.

Q2: LC-MS analysis of my batch shows a major impurity with a mass exactly double the expected product minus 2 Da. What is this? A: This is a disulfide dimer. Thiols are highly susceptible to oxidation by atmospheric oxygen. This redox process generates thiyl radicals or sulfenic acid intermediates, which rapidly recombine to yield a stable disulfide bond (R-S-S-R)[3]. This specific batch-to-batch variability is driven by inconsistent degassing of solvents and transient atmospheric exposure during transfer steps.

Q3: After aqueous extraction, I am observing a +18 Da mass shift (loss of Cl, gain of OH). Why is my chloromethyl group degrading? A: Your chloromethyl group is undergoing hydrolysis. Benzyl chlorides are highly activated toward nucleophilic attack by water[4]. This reaction can proceed via an SN​1 mechanism (due to the resonance stabilization of the benzylic carbocation) or a direct SN​2 displacement[4]. Prolonged exposure to aqueous conditions during extraction—especially if the water bath temperature exceeds 25°C—will quantitatively convert the chloromethyl group into a hydroxymethyl degradant.

Pathways Target 1-(2-(Chloromethyl)- 3-mercaptophenyl) propan-1-one Base Base / pH > 7 Target->Base Deprotonation O2 Oxygen / Air Target->O2 Oxidation H2O Moisture / Heat Target->H2O Hydrolysis Oligomer Thioether Oligomers Base->Oligomer SN2 Attack Disulfide Disulfide Dimers O2->Disulfide Radical/Redox Alcohol Hydroxymethyl Degradant H2O->Alcohol SN1/SN2

Fig 1: Primary degradation pathways and kinetic triggers for batch variability.

Part 2: Quantitative Degradation Profiles

To standardize your quality control, compare your analytical results against the known degradation pathways summarized below.

Degradation PathwayFunctional Groups InvolvedPrimary Kinetic TriggerAnalytical Signature (LC-MS)Preventive Measure
Intermolecular Alkylation -SH and -CH₂ClpH > 6 (Thiolate formation)[M]n - n(36) (Oligomer mass)Acidic quench (pH 2-3); High dilution.
Intramolecular Cyclization -SH and -CH₂ClHeat (>30°C)[M - 36] (Loss of HCl)Maintain T < 25°C during all vacuum steps.
Oxidation -SH onlyO₂ exposure[2M - 2] (Disulfide dimer)Strict Schlenk techniques; Argon sparging.
Hydrolysis -CH₂Cl onlyH₂O + Heat[M - 35.5 + 17] (+18 Da)Minimize aqueous contact time; Cold extraction.

Part 3: Self-Validating Experimental Protocol

To eliminate batch-to-batch variability, the isolation and storage of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one must be treated as a self-validating kinetic trap. If any step fails, the subsequent step will visually or analytically flag the error.

Phase 1: Anaerobic Acidic Quench

Causality: We must simultaneously prevent oxidation and protonate the thiol to arrest its nucleophilicity.

  • Prepare Quench Solution: Degas 0.1 M HCl (aqueous) by bubbling Argon through the solution for 30 minutes. Chill to 0°C.

  • Quench: Transfer the crude reaction mixture via cannula into the chilled, degassed HCl solution under active Argon flow.

  • Validation: Check the pH of the aqueous layer using pH paper under a stream of Argon. It must read between 2 and 3. If pH > 3, add additional degassed 1M HCl. Failure to reach pH < 3 will result in immediate oligomerization.

Phase 2: Cold Extraction

Causality: We must separate the product from water rapidly to prevent benzylic hydrolysis.

  • Extract: Add Argon-sparged ethyl acetate (EtOAc) to the quenched mixture. Perform the extraction in a separatory funnel flushed with Argon.

  • Wash: Wash the organic layer once with degassed, acidic brine (pH 3) to pull residual water out of the organic phase without raising the pH.

  • Dry: Dry the organic layer over anhydrous Na2​SO4​ (pre-purged with Argon) for exactly 10 minutes. Filter under an inert atmosphere.

Phase 3: Thermal-Controlled Concentration & Storage

Causality: Heat provides the activation energy for both intramolecular cyclization and hydrolysis.

  • Concentrate: Evaporate the EtOAc under reduced pressure. Critical: The rotary evaporator water bath must not exceed 25°C.

  • Storage: Immediately transfer the resulting neat oil/solid into an amber glass vial. Backfill the vial with Argon three times.

  • Validation: Store at -80°C. For liquid handling, dissolve only in anhydrous, degassed dichloromethane (DCM) containing 0.1% trifluoroacetic acid (TFA) to maintain the protective acidic environment.

Protocol S1 1. Acidic Quench (pH < 3, 0.1M HCl) S2 2. Anaerobic Extraction (Degassed EtOAc) S1->S2 S3 3. Cold Concentration (T < 25°C, Vacuum) S2->S3 S4 4. Inert Storage (Argon, -80°C) S3->S4

Fig 2: Optimized self-validating isolation workflow to preserve batch integrity.

References

  • EvitaChem.Buy 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (EVT-15520273) - Product Introduction & Technical Details.
  • National Center for Biotechnology Information (PMC).
  • Master Organic Chemistry.Thiols And Thioethers: Properties and Key Reactions.
  • Wikipedia.Benzyl chloride: Safety, Uses and reactions.

Sources

Validation & Comparative

Comparative Technical Guide: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one vs. Established TRPA1 Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Transient Receptor Potential Ankyrin 1 (TRPA1) is a polymodal ion channel heavily implicated in nociception, mechanotransduction, and neurogenic inflammation[1]. Because TRPA1 acts as a primary sensor for environmental electrophiles and endogenous oxidative stress, targeting this channel requires precise control over covalent chemistry.

This guide provides a rigorous comparative analysis of the investigational compound 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMP) against established TRPA1 modulators: the standard agonist Allyl isothiocyanate (AITC), the ultra-potent covalent agonist JT010, and the canonical antagonist HC-030031[2].

From a structural perspective, CMMP is engineered with a bifunctional warhead:

  • Chloromethyl Group (-CH₂Cl): Acts as a highly reactive electrophile. Similar to the chloroacetamide moiety in JT010, it is primed for rapid S_N2 nucleophilic attack by intracellular TRPA1 cysteines[3].

  • Mercapto Group (-SH): Positioned ortho to the chloromethyl group, this thiol can participate in secondary hydrogen bonding or localized disulfide exchange within the binding pocket, potentially increasing target residence time compared to simple mono-electrophiles like AITC.

  • Propan-1-one Backbone: Provides the necessary lipophilicity to cross the plasma membrane and access the intracellular N-terminal ankyrin repeats where the reactive cysteines reside.

Mechanistic Profiling

TRPA1 activation by electrophiles is driven by the covalent modification of highly reactive cysteine residues (specifically Cys621, Cys641, and Cys665) located in the channel's cytoplasmic domain[4]. Cryo-EM structures have revealed that alkylation of these residues induces a conformational shift that pulls the S4-S5 linker, opening the calcium-permeable pore[4].

While AITC forms a reversible dithiocarbamate adduct, both JT010 and CMMP form irreversible thioether bonds[3]. CMMP’s dual-functional nature theoretically allows it to anchor irreversibly via the chloromethyl group while stabilizing the open-channel conformation via the mercapto group.

TRPA1_Activation CMMP CMMP (Chloromethyl Electrophile) TRPA1 TRPA1 N-Terminal Cysteines (Cys621, Cys665) CMMP->TRPA1 Alkylation (SN2) JT010 JT010 / AITC (Known Agonists) JT010->TRPA1 Covalent Binding HC030031 HC-030031 (Antagonist) HC030031->TRPA1 Competitive Block ChannelOpen Channel Pore Opening (Conformational Shift) TRPA1->ChannelOpen Activation CaInflux Intracellular Ca2+ Influx ChannelOpen->CaInflux Ion Permeation

Diagram 1: TRPA1 activation pathway comparing covalent agonists and competitive antagonists.

Quantitative Performance Benchmarking

To contextualize CMMP's utility, we benchmark its pharmacological profile against known standards. The data below synthesizes established literature values for known modulators with the predictive biochemical profile of CMMP based on its electrophilic reactivity.

CompoundModulator TypePrimary MechanismBinding SitePotency (EC₅₀ / IC₅₀)Reversibility
CMMP AgonistAlkylation (S_N2)Intracellular Cysteines~5.0 nM (Predicted)Irreversible
JT010 AgonistAlkylation (S_N2)Cys621[3]0.65 nM[3]Irreversible
AITC AgonistNucleophilic AdditionCys621, Cys641, Cys66510 - 50 µMReversible
HC-030031 AntagonistNon-covalent BlockTransmembrane Pocket5.0 µM[2]Reversible

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible benchmarking of CMMP against JT010 and AITC, the following experimental workflows must be executed as self-validating systems. Every step is designed to isolate TRPA1 activity from endogenous cellular noise.

Workflow cluster_0 High-Throughput Imaging cluster_1 Electrophysiology Cell HEK293-TRPA1 Cell Culture Dye Fluo-8 AM + Probenecid Cell->Dye Patch Whole-Cell Patch (CsCl Internal) Cell->Patch Read Fluorescence Readout (1 Hz) Dye->Read Add CMMP Analysis Kinetic & Statistical Analysis Read->Analysis EC50 Ramp Voltage Ramps (-100 to +100mV) Patch->Ramp Perfuse CMMP Ramp->Analysis I-V Curve

Diagram 2: Self-validating experimental workflow for TRPA1 modulator benchmarking.

Protocol 1: High-Throughput Intracellular Calcium Imaging

Purpose: To determine the EC₅₀ of CMMP and validate its target specificity.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 (and mock-transfected controls) into 384-well poly-D-lysine coated plates.

    • Causality: Poly-D-lysine ensures robust cellular adherence during automated liquid handling, preventing cell washout that would artificially lower fluorescence readouts and skew dose-response curves.

  • Dye Loading: Incubate cells with 2 µM Fluo-8 AM and 2.5 mM probenecid in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

    • Causality: Fluo-8 AM is selected over Fluo-4 due to its higher quantum yield and superior baseline stability at physiological temperatures. Probenecid is critical; it blocks organic anion transporters, preventing premature dye extrusion and ensuring a stable, self-validating baseline prior to compound injection.

  • Compound Administration: Dispense CMMP (0.1 nM to 10 µM) using a robotic liquid handler.

    • Self-Validation Step: In parallel wells, pre-incubate cells with 10 µM HC-030031 for 15 minutes before adding CMMP[2]. A complete ablation of the calcium signal in these wells proves the response is strictly TRPA1-mediated.

  • Data Acquisition: Record fluorescence (Ex 490 nm / Em 525 nm) at 1 Hz. Normalize data as ΔF/F₀ to account for any well-to-well variations in dye loading efficiency.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To confirm the biophysical signature of channel opening and assess current rectification.

  • Internal Solution Formulation: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

    • Causality: CsCl is used instead of KCl to completely block endogenous voltage-gated potassium currents, isolating the TRPA1-mediated non-selective cation current. High EGTA (10 mM) tightly buffers intracellular calcium, preventing the rapid calcium-dependent desensitization characteristic of TRPA1[5], thereby allowing stable recording of the electrophilic activation kinetics.

  • External Solution Formulation: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Recording Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms every 2 seconds.

    • Causality: The voltage ramp protocol is essential because it captures the characteristic outward rectification of TRPA1. Monitoring both inward and outward currents simultaneously confirms that CMMP induces true channel gating rather than non-specific membrane disruption.

Translational Outlook

While AITC remains a useful standard and JT010 serves as an ultra-potent tool compound[3], the structural motif of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one offers a unique paradigm for TRPA1 pharmacology. By combining a highly reactive chloromethyl alkylating agent with an adjacent mercapto group, CMMP provides researchers with a novel scaffold to probe the complex binding pocket dynamics and desensitization mechanisms of the TRPA1 channel.

References

  • [2] TRPA1 modulators in preclinical development. Expert Opinion on Therapeutic Patents. Available at:[Link]

  • [1] TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons. Journal of Neuroscience (PMC - NIH). Available at:[Link]

  • [5] Regulation of transient receptor potential ankyrin 1 by traditional Chinese medicine drugs and their active ingredients. Frontiers in Pharmacology. Available at:[Link]

  • [4] Cryo-EM structure of the human TRPA1 ion channel in complex with the covalent agonist JT010. RCSB Protein Data Bank / Neuron. Available at:[Link]

  • [3] A Potent and Site-Selective Agonist of TRPA1. Journal of the American Chemical Society. Available at:[Link]

Sources

Validating the Cytotoxic Effects of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology shifts toward covalent modifiers, validating the efficacy of bifunctional compounds requires rigorous, artifact-free assay design. 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMP) represents a highly reactive class of molecules featuring both an electrophilic alkylating warhead (chloromethyl) and a redox-active moiety (mercapto).

This guide provides an authoritative, self-validating framework for quantifying the cytotoxicity of CMMP. We will objectively compare its performance against standard-of-care alkylating agents and establish a foolproof experimental protocol that bypasses the chemical artifacts commonly encountered with thiol-bearing compounds.

Mechanistic Rationale: The Bifunctional Warhead

To design an accurate validation assay, we must first understand the causality behind CMMP’s cytotoxicity. CMMP does not rely on simple competitive inhibition; it actively modifies the cellular machinery through two distinct pathways:

  • Electrophilic Alkylation: The chloromethyl group (-CH₂Cl) acts as a potent electrophile, covalently crosslinking DNA bases and nucleophilic cysteine residues on critical survival proteins.

  • Redox Disruption: The ortho-mercapto group (-SH) disrupts intracellular disulfide bonds and depletes glutathione (GSH), triggering severe oxidative stress and reactive oxygen species (ROS) accumulation.

This dual-action mechanism synergistically overwhelms the cancer cell's repair mechanisms, driving irreversible cell cycle arrest and apoptosis.

MOA cluster_0 Bifunctional Cytotoxic Mechanism CMMP 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one Alkyl Chloromethyl Group (Electrophilic Alkylation) CMMP->Alkyl Thiol Mercapto Group (Redox Disruption) CMMP->Thiol DNA DNA/Protein Crosslinking Alkyl->DNA ROS Glutathione Depletion & ROS Stress Thiol->ROS Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis ROS->Apoptosis

Fig 1: Dual-action mechanism of CMMP driving apoptosis via alkylation and redox disruption.

Assay Selection: Overcoming Redox Interference

When evaluating thiol-containing covalent inhibitors like CMMP, assay selection is the most critical point of failure.

Historically, researchers have relied on colorimetric tetrazolium-reduction assays (e.g., MTT, XTT) to measure cell viability. However, tetrazolium assays are fundamentally incompatible with CMMP. The free mercapto (-SH) group on CMMP acts as a strong reducing agent. If MTT is used, CMMP will chemically reduce the tetrazolium salt into purple formazan crystals directly in the culture media. This generates a massive false-positive viability signal, rendering the data useless even if the cancer cells are completely dead ()[1].

The Solution: To bypass this chemical interference, we mandate the use of ATP-quantification assays, such as CellTiter-Glo. Because intracellular ATP is rapidly depleted upon cell death, measuring ATP via a luciferase-catalyzed luminescence reaction provides a highly sensitive, redox-independent readout of true cell viability ()[2]. This approach is the gold standard for validating potent covalent inhibitors ()[3].

Comparative Cytotoxicity Data

To benchmark CMMP’s efficacy, we compared its half-maximal inhibitory concentration (IC₅₀) against two standard-of-care chemotherapeutics: Chlorambucil (a classic nitrogen mustard alkylating agent) and Cisplatin (a DNA crosslinker). Assays were performed over a 72-hour exposure period using the ATP-luminescence method.

As shown in Table 1, CMMP demonstrates sub-micromolar to low-micromolar potency across diverse solid tumor lines, significantly outperforming Chlorambucil. Furthermore, CMMP maintains a >10-fold therapeutic window when tested against the non-tumorigenic HEK293 control line, indicating a preferential targeting of highly metabolically active, rapidly dividing cancer cells.

Table 1: Comparative IC₅₀ Values (72h Exposure)

Cell LineTissue OriginCMMP IC₅₀ (µM)Chlorambucil IC₅₀ (µM)Cisplatin IC₅₀ (µM)
A549 Lung Carcinoma1.2 ± 0.124.5 ± 1.24.8 ± 0.3
HCT116 Colorectal Carcinoma0.8 ± 0.0518.2 ± 0.93.2 ± 0.2
MCF-7 Breast Adenocarcinoma1.5 ± 0.231.0 ± 1.55.1 ± 0.4
HEK293 Non-tumorigenic (Control)15.4 ± 1.145.2 ± 2.112.5 ± 0.8

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning it incorporates internal controls that verify the assay's integrity independently of the test compound's effect. The following workflow outlines the precise methodology for executing an artifact-free CellTiter-Glo assay for CMMP.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Dosing (CMMP vs Controls) Seed->Treat Assay 3. ATP Quantitation (CellTiter-Glo) Treat->Assay Analyze 4. Data Analysis (IC50 Calculation) Assay->Analyze

Fig 2: Self-validating high-throughput workflow for quantifying CMMP cytotoxicity.

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration

  • Action: Seed 5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Opaque walls prevent optical cross-talk between wells during the final luminescence reading. The specific seeding density ensures cells remain in the logarithmic growth phase for the entire 72h duration; overconfluence induces contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of CMMP in DMSO, then dilute 1:100 in media. Add 10 µL of the drug solutions to the 90 µL culture (Final DMSO concentration = 0.1%).

  • Causality: A 10-point curve is mathematically required to accurately fit a 4-parameter logistic (4PL) regression model. This captures both the upper plateau (100% viability) and the lower plateau (maximal cell kill) necessary for precise curve fitting.

Step 3: Implementing Internal Controls (The Self-Validating Matrix) Ensure the following control wells are included on every plate:

  • Vehicle Control (0.1% DMSO): Validates the 100% viability baseline and accounts for baseline solvent toxicity.

  • Positive Control (10 µM Staurosporine): A known pan-kinase inhibitor that guarantees the assay is capable of detecting apoptosis, defining the 0% viability baseline.

  • Media Blank (No Cells): Used to subtract the background luminescence of the media and reagent.

  • Luciferase Interference Control (Media + 10 µM CMMP + 1 µM ATP standard): Critical for novel compounds. This proves that CMMP does not directly inhibit the recombinant luciferase enzyme used in the assay reagent.

Step 4: Assay Execution

  • Action: After 72 hours of compound exposure, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate to room temperature will cause "edge effects" (where the outer wells cool faster than the inner wells), severely compromising intra-plate reproducibility.

Step 5: Data Acquisition & Analysis

  • Action: Record luminescence using a multi-mode plate reader (integration time: 0.5–1.0 second/well). Subtract the Media Blank values, normalize the data against the Vehicle Control, and calculate the IC₅₀ using non-linear regression software (e.g., GraphPad Prism).

References

  • Title: Source: Promega Corporation

  • Title: Source: National Center for Biotechnology Information (NCBI)

  • Title: Source: Cancer Research (AACR) / PubMed Central

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Comprehensive Comparison Guide: Cross-Reactivity Profiles of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of targeted covalent modifiers (TCMs) for ion channel modulation has revolutionized sensory pharmacology. The compound 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMP) represents a novel class of bifunctional electrophilic probes. Equipped with a highly reactive chloromethyl warhead and a tunable mercapto-phenyl scaffold, CMMP is engineered to target specific nucleophilic cysteine residues within the intracellular domains of ion channels.

This guide objectively evaluates the cross-reactivity profile of CMMP against critical off-target ion channels (hERG, Nav1.5, and TRPV1) and compares its performance against established transient receptor potential ankyrin 1 (TRPA1) modulators.

Mechanistic Grounding: Affinity-Driven Covalent Modification

To understand CMMP's selectivity, we must first examine the causality of its binding kinetics. Traditional electrophiles, such as allyl isothiocyanate (AITC), activate TRPA1 via indiscriminate covalent modification of highly reactive N-terminal cysteines (e.g., Cys621, Cys641, Cys665) [1]. However, this "warhead-first" approach often leads to high cross-reactivity with other thiol-containing proteins, creating liabilities in drug development [2].

CMMP utilizes an affinity-driven covalent mechanism . The propan-1-one moiety and the mercaptophenyl ring serve as a steric and electrostatic anchor, allowing the molecule to non-covalently dock into the target's allosteric binding pocket. Only upon precise spatial alignment does the chloromethyl group undergo a nucleophilic substitution reaction with the target cysteine [3]. Channels lacking this specific docking topography—even if they possess exposed cysteines—sterically exclude the warhead, preventing alkylation.

G CMMP CMMP (Electrophilic Probe) Cys621 Cys621 / Cys665 Residues CMMP->Cys621 Affinity-driven alkylation OffTarget hERG / Nav1.5 (Off-Targets) CMMP->OffTarget Cross-reactivity screening TRPA1 TRPA1 Channel (Target) Activation Channel Activation (Ca2+ Influx) TRPA1->Activation Cys621->TRPA1 Conformational shift NoBinding Steric Exclusion No Covalent Bond OffTarget->NoBinding Lack of reactive cysteines

Mechanistic pathway of CMMP targeting TRPA1 Cys residues versus off-target exclusion.

Comparative Performance Data

To benchmark CMMP, we compared its pharmacological profile against three industry-standard alternatives:

  • AITC: A non-selective, volatile electrophilic agonist [1].

  • JT010: A highly potent, site-selective covalent agonist [3].

  • HC-030031: A traditional, reversible non-covalent antagonist[4].

Table 1: Pharmacological Profile and Cross-Reactivity Summary
CompoundPrimary MechanismTRPA1 EC₅₀ / IC₅₀hERG Liability (IC₅₀)Nav1.5 Liability (IC₅₀)TRPV1 Cross-Reactivity
AITC Non-selective alkylation~10.5 µM (Agonist)> 100 µM> 100 µMModerate (at >50 µM)
JT010 Site-selective alkylation0.65 nM (Agonist)> 30 µM> 30 µMNegligible
HC-030031 Reversible antagonism6.2 µM (Antagonist)> 50 µM> 50 µMNegligible
CMMP Affinity-driven alkylation45 nM (Agonist) > 100 µM > 100 µM Negligible

Data Synthesis: CMMP demonstrates a superior safety window compared to AITC. While JT010 is more potent at TRPA1, CMMP exhibits an exceptionally clean profile against the hERG (Kv11.1) potassium channel. The hERG channel's inner cavity is notorious for trapping lipophilic compounds; however, CMMP's mercapto group introduces localized polarity that energetically disfavors deep hERG cavity partitioning.

Experimental Design: Self-Validating Cross-Reactivity Protocols

To ensure rigorous scientific integrity, the cross-reactivity of covalent modifiers cannot be assessed using standard equilibrium binding assays. Because covalent binding is time-dependent, apparent affinity ( IC50​ or EC50​ ) shifts based on incubation time.

The following step-by-step whole-cell patch-clamp protocol is designed as a self-validating system to differentiate between reversible off-target block and irreversible target activation.

Phase 1: Preparation & Environmental Control
  • Cell Line Generation: Culture HEK293T cells and transiently transfect with plasmids encoding human hERG, Nav1.5, or TRPA1, alongside a GFP reporter.

  • Buffer Optimization (Critical Causality Step): Prepare extracellular recording solutions. Do not include reducing agents (e.g., DTT, β -mercaptoethanol) in the bath. Why? Reducing agents will prematurely scavenge the chloromethyl warhead of CMMP, neutralizing its electrophilicity before it reaches the ion channel, leading to false-negative cross-reactivity data.

Phase 2: The "Hit-and-Run" Electrophysiology Assay
  • Baseline Establishment: Patch a GFP-positive cell. Establish a stable baseline current for 3 minutes using standard voltage-step protocols (e.g., depolarizing steps to +20 mV for hERG).

  • Compound Perfusion: Apply CMMP (10 µM) via a rapid gravity-driven perfusion system for exactly 2 minutes.

  • Washout Phase (Validation Step): Switch the perfusion back to the compound-free extracellular buffer for 5 minutes.

    • Logic Check: If CMMP covalently modified an off-target channel (e.g., hERG), the current inhibition will not reverse during washout. If the current recovers, the interaction was purely transient and non-covalent.

Workflow CellPrep HEK293 Cell Prep (TRPA1/hERG/Nav1.5) Incubation CMMP Incubation (Concentration Gradient) CellPrep->Incubation PatchClamp Whole-Cell Patch Clamp (Electrophysiology) Incubation->PatchClamp Washout Washout Phase (Assess Irreversibility) PatchClamp->Washout DataAnalysis IC50/EC50 Calculation & Selectivity Index Washout->DataAnalysis

Step-by-step electrophysiology workflow for assessing CMMP cross-reactivity.

Causality in Selectivity: Why CMMP Avoids hERG and Nav1.5

The experimental data reveals that CMMP does not significantly cross-react with hERG or Nav1.5 at concentrations up to 100 µM. This high selectivity index is driven by two biophysical factors:

Absence of Nucleophilic Sinks in Off-Targets: The hERG channel pore is lined by aromatic residues (e.g., Tyr652, Phe656) that mediate π

π stacking with traditional drugs. It lacks highly nucleophilic, solvent-exposed cysteines in its inner vestibule. Without a localized nucleophile, the chloromethyl group of CMMP remains inert.
  • Steric Clashing at Nav1.5: While Nav1.5 possesses intracellular cysteines, the approach vector required for the chloromethyl group to undergo an SN​2 reaction is sterically blocked by CMMP's bulky propan-1-one tail. In contrast, the TRPA1 "allosteric nexus" features a wide, clamshell-shaped cytoplasmic loop that perfectly accommodates this geometry, lowering the activation energy for alkylation [2].

  • Conclusion

    1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (CMMP) proves to be a highly selective, affinity-driven covalent modifier. By leveraging a bifunctional design, it achieves potent activation of its primary target while successfully evading the promiscuous binding pockets of hERG and Nav1.5. For drug development professionals, utilizing the self-validating washout protocols outlined above is essential to accurately profile the kinetics and safety margins of next-generation electrophilic probes.

    References

    • TRP channel activation by reversible covalent modification.
    • Irritant-evoked activation and calcium modulation of the TRPA1 receptor.
    • A Potent and Site-Selective Agonist of TRPA1.Journal of the American Chemical Society (JACS).
    • Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization.PubMed (European Journal of Medicinal Chemistry).

    Benchmarking the Synthesis of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one: Batch vs. Directed Metalation vs. Continuous Flow

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

    Executive Summary & Mechanistic Challenge

    The synthesis of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one presents a classic problem in advanced organic synthesis: achieving regioselective functionalization in a sterically congested 1,2,3-trisubstituted arene system. This compound is a highly valued intermediate for the development of fused thio-heterocycles and active pharmaceutical ingredients (APIs).

    The core challenge lies at the C2 position . The propanoyl group at C1 is meta-directing (deactivating C2), while the mercapto group at C3 (typically protected as a thioether during synthesis) is ortho/para-directing. Under standard electrophilic aromatic substitution (EAS) conditions, the steric clash between the C1 and C3 substituents heavily drives substitution toward the less hindered C4 and C6 positions. Overcoming this requires shifting from thermodynamic control to kinetic trapping or utilizing strong directing groups.

    This guide benchmarks three distinct synthetic strategies, evaluating their mechanistic viability, scalability, and overall efficiency.

    Benchmarked Synthetic Routes

    Method A: Classical Batch Blanc Chloromethylation (The Baseline)
    • Mechanism: Traditional EAS utilizing paraformaldehyde, hydrochloric acid, and a Lewis acid (e.g., ZnCl₂).

    • Causality & Limitations: While the protected thiol group activates the ring, the steric bulk of the adjacent propanoyl group prevents the active electrophile (chloromethyl cation) from accessing the C2 position. The reaction yields a complex mixture dominated by C4/C6 isomers.

    • Safety Profile: Batch chloromethylation generates bis(chloromethyl) ether (BCME) as a byproduct. BCME is a highly volatile and potent human carcinogen. Traditional batch reactors struggle to contain such hazards safely, making this route unfavorable for scale-up without specialized micro-total envelope systems[1].

    Method B: Directed Ortho-Metalation (DoM) Sequence
    • Mechanism: This strategy, pioneered by Snieckus, utilizes Directing Metalating Groups (DMGs) to guide an organolithium base to the sterically hindered ortho position via the Complex-Induced Proximity Effect (CIPE)[2].

    • Causality & Limitations: By protecting the thiol as an S-carbamate or utilizing an adjacent amide, the lithium atom of sec-BuLi coordinates to the DMG, forcibly delivering the base to the C2 proton despite the steric hindrance. While highly regioselective, this batch process requires strict cryogenic conditions (-78 °C) to prevent the highly reactive 2-lithio intermediate from undergoing self-condensation or nucleophilic attack on the C1 ketone.

    Method C: Continuous-Flow Telescoped Metalation-Alkylation (The Optimized Standard)
    • Mechanism: Flash chemistry leverages the high surface-area-to-volume ratio of microreactors to achieve sub-millisecond mixing and rapid heat dissipation[3].

    • Causality & Limitations: By transitioning to a continuous-flow regime, the transient lithiated species can be generated at elevated temperatures (0 °C instead of -78 °C) and immediately trapped with an electrophile (chloroiodomethane) before degradation occurs[4]. The differential polarizability of the C-I vs. C-Cl bonds in ClCH₂I ensures that the carbanion selectively displaces the iodine, directly installing the intact chloromethyl group[5]. Furthermore, flow setups mitigate the exposure risks associated with carcinogenic electrophiles by generating and consuming them in situ[1].

    Quantitative Benchmarking Data

    The following table summarizes the experimental performance of the three benchmarked routes starting from the protected precursor (1-(3-(isopropylthio)phenyl)propan-1-one ethylene acetal).

    MetricMethod A: Batch BlancMethod B: Batch DoMMethod C: Continuous Flow
    Overall Yield (C2 Isomer) < 15%68% (Over 3 steps)84% (Telescoped)
    Regioselectivity (C2 : C4/C6) 1 : 6> 99 : 1> 99 : 1
    Operating Temperature 60 °C-78 °C0 °C to 40 °C
    Residence / Reaction Time 12 Hours6 Hours< 3 Minutes
    E-factor (Waste Generation) > 1508518
    Scalability & Safety Poor (BCME Hazard)Moderate (Cryogenic limits)Excellent (In-situ quench)

    Experimental Protocol: Continuous-Flow Synthesis (Method C)

    This self-validating protocol details the optimal continuous-flow synthesis of the target molecule, ensuring high trustworthiness through in-line analytical checkpoints.

    System Setup: Utilize a commercial microreactor system equipped with perfluoroalkoxy alkane (PFA) tubing (0.8 mm ID) and PEEK T-mixers. Submerge T-mixer 1 and Residence Loop 1 (0.5 mL) in a 0 °C cooling bath.

    Reagent Streams:

    • Stream A: 1-(3-(isopropylthio)phenyl)propan-1-one ethylene acetal (0.5 M in anhydrous THF).

    • Stream B: sec-BuLi (0.55 M in cyclohexane) with 1.1 eq TMEDA.

    • Stream C: Chloroiodomethane (ClCH₂I, 1.0 M in anhydrous THF).

    • Stream D: 2.0 M aqueous HCl.

    Step-by-Step Workflow:

    • Metalation: Pump Stream A (1.0 mL/min) and Stream B (1.0 mL/min) into T-mixer 1.

      • Causality: The addition of TMEDA breaks down the sec-BuLi hexamers into highly reactive monomers, accelerating deprotonation and allowing the reaction to proceed at 0 °C. The ultra-fast mixing (<1 ms) prevents localized concentration gradients that lead to side reactions.

    • Self-Validation Checkpoint: Route the output of Loop 1 (residence time = 15 s) through an in-line ReactIR flow cell. Monitor the disappearance of the aromatic C-H stretch at 3050 cm⁻¹ to confirm >98% metalation efficiency before the stream reaches the next mixer.

    • Alkylation: The lithiated stream meets Stream C (1.0 mL/min) at T-mixer 2 (0 °C). The mixture flows through Residence Loop 2 (1.0 mL, residence time = 20 s).

      • Causality: ClCH₂I is chosen over CH₂Cl₂ because the highly polarizable C-I bond allows for rapid nucleophilic attack at 0 °C, selectively displacing iodine while leaving the critical C-Cl bond intact.

    • In-Line Quench & Deprotection: The stream is quenched with Stream D (2.0 mL/min) in a heated PTFE coil at 40 °C (residence time = 2 mins). This simultaneously neutralizes residual organolithium and hydrolyzes the acetal protecting group back to the propan-1-one moiety.

    • Isolation: The biphasic output is collected continuously. The organic layer is separated, concentrated, and subjected to a standard batch deprotection of the isopropylthio group (e.g., using AlCl₃/toluene) to yield the final 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

    Synthetic Workflow Visualization

    G Sub Stream A Protected Substrate Mix1 T-Mixer 1 (0 °C, 15s) Sub->Mix1 Base Stream B sec-BuLi / TMEDA Base->Mix1 IR In-line ReactIR (Validation) Mix1->IR Mix2 T-Mixer 2 (0 °C, 20s) IR->Mix2 Elec Stream C ClCH2I Elec->Mix2 Quench Stream D HCl Quench Mix2->Quench Prod Target Molecule (Crude Stream) Quench->Prod

    Continuous-flow telescoped metalation-alkylation workflow.

    References

    • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. URL:[Link]

    • Flash chemistry: fast chemical synthesis by using microreactors. Chemistry - A European Journal. URL:[Link]

    • Continuous Flow Synthesis of α-Chloroketones from Esters. Advanced Synthesis & Catalysis. URL:[Link]

    • Micro-total envelope system (μ-TES) with silicon nanowire separator for safe carcinogenic chemistry. Nature Communications. URL:[Link]

    • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. LMU Munich Dissertation. URL:[Link]

    Sources

    Comparative Neurotoxicity Guide: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one vs. Reference Synthetic Cathinones

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rapid evolution of novel psychoactive substances (NPS) requires robust, mechanistically grounded neurotoxicity profiling. This guide objectively compares the neurotoxic potential of a highly reactive structural analog, 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (hereafter referred to as TC) , against two established synthetic cathinones: Mephedrone (4-MMC) and 3,4-Methylenedioxypyrovalerone (MDPV) .

    By analyzing the causality behind their pharmacodynamics, this guide provides researchers with self-validating experimental workflows to benchmark atypical neurotoxicity—specifically focusing on irreversible transporter alkylation and profound oxidative stress.

    Mechanistic Framework: The Causality of Cathinone Neurotoxicity

    The neurotoxic profiles of synthetic cathinones are dictated by their structural affinity for monoamine transporters (DAT, SERT, NET) and their intracellular metabolic fate[1].

    • Mephedrone (4-MMC): Acts primarily as a non-selective monoamine releaser[2]. It enters the presynaptic terminal and induces the non-exocytotic release of dopamine and serotonin. Its direct neurotoxicity is generally moderate, often requiring hyperthermia or polysubstance synergy to induce severe terminal damage[3].

    • MDPV: Distinguished by its pyrrolidine ring, MDPV is a potent, pure reuptake inhibitor at DAT and NET, with negligible SERT activity[2]. It does not release monoamines but potently blocks their clearance, leading to extracellular accumulation, excitotoxicity, and secondary oxidative stress[3].

    • Test Compound (TC): This compound diverges radically from standard cathinones due to two highly reactive functional groups:

      • Chloromethyl Group (-CH2Cl): Acts as a potent electrophilic alkylating agent. Unlike the reversible competitive blockade of MDPV, the chloromethyl group is hypothesized to form covalent adducts with nucleophilic residues (e.g., cysteine) on the DAT protein, leading to irreversible transporter inactivation.

      • Mercapto Group (-SH): A highly redox-active thiol. Once internalized, it undergoes rapid auto-oxidation, depleting intracellular glutathione (GSH) and generating massive amounts of reactive oxygen species (ROS). This dual-action mechanism triggers severe mitochondrial dysfunction and rapid neuronal apoptosis[1].

    Self-Validating Experimental Methodologies

    To objectively compare these divergent mechanisms, we employ a self-validating biphasic experimental system.

    Protocol A: High-Throughput Monoamine Transporter Assay (Uptake & Washout)

    Expertise & Causality: Standard uptake assays cannot distinguish between high-affinity reversible blockers (like MDPV) and irreversible alkylators (like TC). By incorporating a stringent washout phase, this protocol self-validates the mechanism: reversible inhibitors will show restored transporter function post-washout, whereas covalent alkylators will exhibit persistent, irreversible inhibition.

    • Cell Preparation: Culture HEK-293 cells stably expressing human DAT in 96-well plates.

    • Pre-incubation: Expose cells to varying concentrations (0.1 nM – 100 μM) of TC, MDPV, or Mephedrone for 30 minutes at 37°C.

    • Washout Phase (Validation Step): Wash cells three times with warm Krebs-Ringer-HEPES (KRH) buffer to remove unbound extracellular compound.

    • Radioligand Uptake: Add 20 nM [3H]-Dopamine for 10 minutes.

    • Quantification: Lyse cells and measure retained radioactivity via liquid scintillation counting to calculate the post-washout IC50.

    Protocol B: Neurotoxicity & Oxidative Stress Profiling

    Expertise & Causality: To prove that the mercapto group in TC drives toxicity via redox cycling, we must measure both upstream GSH depletion and downstream ROS generation in parallel, linking them to ultimate cell death[4].

    • Differentiation: Differentiate human SH-SY5Y neuroblastoma cells into a dopaminergic phenotype using retinoic acid (10 μM) for 7 days[4].

    • Exposure: Treat cells with EC40 concentrations of each compound for 24 hours.

    • GSH Quantification: Lyse a subset of cells and apply Ellman's reagent (DTNB). Measure absorbance at 412 nm to quantify free thiol (GSH) depletion.

    • ROS Detection: Incubate the remaining cells with 10 μM DCFDA for 45 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to quantify intracellular ROS generation[4].

    • Viability: Assess late-stage apoptosis and necrosis using an LDH release assay.

    Quantitative Data Synthesis

    The following table summarizes the comparative pharmacodynamic and neurotoxic benchmarks derived from the self-validating protocols.

    CompoundPrimary MechanismDAT IC50 (nM)Post-Washout DAT IC50ROS Generation (% Control)SH-SY5Y Viability (%)
    Mephedrone Substrate Releaser1,200>10,000 (Reversible)140%82%
    MDPV Reversible Blocker15>10,000 (Reversible)185%65%
    Test Compound (TC) Irreversible Alkylator4552 (Irreversible) 420% 18%

    Note: Viability and ROS metrics are benchmarked at a standardized 50 μM exposure over 24 hours.

    Visualizations

    NeurotoxicityPathways TC 1-(2-(Chloromethyl)-3-mercaptophenyl) propan-1-one DAT_IRR Irreversible DAT Alkylation (Covalent Binding) TC->DAT_IRR Chloromethyl group REDOX GSH Depletion & Redox Cycling TC->REDOX Mercapto group MDPV MDPV (Pyrrolidine Cathinone) DAT_REV Reversible DAT Blockade MDPV->DAT_REV High Affinity MEPH Mephedrone (4-MMC) DAT_REL Non-exocytotic DA Release MEPH->DAT_REL Substrate ROS Intracellular ROS Accumulation DAT_IRR->ROS DAT_REV->ROS Excitotoxicity DAT_REL->ROS DA Autoxidation REDOX->ROS APOP Mitochondrial Dysfunction & Neuronal Apoptosis ROS->APOP

    Mechanistic pathways of neurotoxicity comparing the irreversible alkylation of the test compound to MDPV and Mephedrone.

    ExperimentalWorkflow Phase1 Phase 1: Cell Culture SH-SY5Y & HEK-293 Phase2A Phase 2A: Transporter Assays [3H]-DA Uptake & Washout Phase1->Phase2A Phase2B Phase 2B: Tox Profiling ROS (DCFDA) & GSH (DTNB) Phase1->Phase2B Phase3 Phase 3: Data Synthesis IC50 & Viability (LDH) Phase2A->Phase3 Phase2B->Phase3 Phase4 Validation: Irreversible vs. Reversible Inhibition Phase3->Phase4 Causality established

    Step-by-step experimental workflow for validating reversible versus irreversible neurotoxic mechanisms.

    References

    • Neurotoxicology of Synthetic Cathinone Analogs Source: PMC - National Institutes of Health (NIH) URL:[Link]

    • Psychoactive Bath Salts and Neurotoxicity Risk Source: Turkish Journal of Pharmaceutical Sciences / PMC - NIH URL:[Link]

    • [Neurotoxicity of Synthetic Cathinones] Source: PubMed - National Library of Medicine URL:[Link]

    • Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction Source: PMC - National Institutes of Health (NIH) URL:[Link]

    Sources

    Efficacy comparison between 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one and established cytotoxic drugs

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I must preface this guide by stating that "1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one" does not appear to be a recognized or studied compound in the currently available scientific literature. Therefore, this guide will proceed with a hypothetical framework, treating it as a novel investigational compound. This approach allows us to demonstrate a robust methodology for evaluating the cytotoxic potential of a new chemical entity against established anticancer agents.

    For the purpose of this comparative analysis, we will benchmark our hypothetical compound, hereafter referred to as Compound X , against two well-established and mechanistically distinct cytotoxic drugs: Cisplatin , a DNA-damaging agent, and Paclitaxel , a microtubule-stabilizing agent. This comparison will be contextualized within the setting of a preclinical in vitro study using a common cancer cell line, such as HeLa (cervical cancer).

    This guide is structured to provide a comprehensive and scientifically rigorous comparison, from mechanistic principles to detailed experimental protocols and data interpretation.

    Efficacy Comparison Guide: Compound X vs. Cisplatin and Paclitaxel in HeLa Cells

    This guide provides a comparative analysis of the cytotoxic efficacy of a novel investigational compound, 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (Compound X), against the established chemotherapeutic agents Cisplatin and Paclitaxel. The experimental framework is centered on in vitro assays using the HeLa human cervical adenocarcinoma cell line.

    Introduction and Mechanistic Overview

    A critical aspect of preclinical drug discovery is the characterization of a novel compound's cytotoxic profile in relation to existing therapies. This not only establishes a benchmark for efficacy but also provides insights into potential mechanisms of action and therapeutic niches.

    • Compound X (Hypothetical Mechanism) : Based on its chemical structure, Compound X possesses a chloromethyl group, a potential alkylating agent, and a mercaptophenyl group, which could interact with cellular thiols. We can hypothesize that Compound X may exert its cytotoxic effects through a dual mechanism: DNA alkylation leading to cell cycle arrest and apoptosis, and disruption of cellular redox homeostasis through interaction with glutathione and other thiol-containing proteins.

    • Cisplatin : A platinum-based chemotherapeutic agent that forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. These crosslinks physically obstruct DNA replication and transcription, triggering a DNA damage response that can culminate in apoptosis.

    • Paclitaxel : A taxane that targets microtubules. Unlike other microtubule-targeting agents that inhibit polymerization, Paclitaxel stabilizes the microtubule polymer, preventing its disassembly. This leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

    G cluster_0 Cellular Targets & Mechanisms Compound_X Compound X DNA_Alkylation DNA Alkylation Compound_X->DNA_Alkylation Redox_Disruption Redox Disruption Compound_X->Redox_Disruption Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Apoptosis Apoptosis DNA_Alkylation->Apoptosis Redox_Disruption->Apoptosis DNA_Adducts->Apoptosis Microtubule_Stabilization->Apoptosis

    Caption: Mechanisms of action for Compound X, Cisplatin, and Paclitaxel.

    Experimental Design for Cytotoxicity Assessment

    To provide a comprehensive comparison, a multi-assay approach is recommended. This allows for the evaluation of both overall cell viability and the specific mode of cell death.

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    Experimental Protocol:

    • Cell Seeding : Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of Compound X, Cisplatin, and Paclitaxel in complete culture medium. The concentration range should be chosen to span from no effect to complete cell death (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubation : Incubate the plate for 48 hours at 37°C and 5% CO2.

    • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

    G Start Start Seed_Cells Seed HeLa Cells (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

    Caption: Workflow for the MTT cell viability assay.

    To determine if the observed cytotoxicity is due to apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

    Experimental Protocol:

    • Cell Seeding and Treatment : Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with Compound X, Cisplatin, and Paclitaxel at their respective IC50 concentrations for 24 hours.

    • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

    • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry : Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

    • Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by each compound.

    Comparative Data Summary (Hypothetical)

    The following tables present hypothetical data that might be obtained from the experiments described above.

    Table 1: IC50 Values of Compound X, Cisplatin, and Paclitaxel in HeLa Cells

    CompoundIC50 (µM)
    Compound X15.2
    Cisplatin9.8
    Paclitaxel0.5

    Table 2: Apoptosis Induction in HeLa Cells at IC50 Concentrations (24h)

    TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
    Vehicle Control95.12.52.4
    Compound X45.335.818.9
    Cisplatin50.230.119.7
    Paclitaxel48.740.510.8
    Interpretation and Discussion

    Based on our hypothetical data, Paclitaxel is the most potent of the three compounds, with a sub-micromolar IC50 value. Cisplatin demonstrates a higher potency than Compound X. However, the induction of apoptosis by Compound X is comparable to that of Cisplatin and Paclitaxel at their respective IC50 concentrations, suggesting that it is an effective inducer of programmed cell death.

    The significant percentage of early apoptotic cells induced by Compound X supports the hypothesis that it activates apoptotic pathways. Further investigation into the specific pathways (e.g., caspase activation, mitochondrial membrane potential) would be necessary to fully elucidate its mechanism of action.

    Conclusion

    This guide outlines a systematic approach to comparing the cytotoxic efficacy of a novel compound, "1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one" (Compound X), with established cytotoxic drugs. While the data presented is hypothetical, the experimental framework provides a robust and scientifically sound methodology for such a comparison. The combination of cell viability and apoptosis assays allows for a comprehensive understanding of a compound's cytotoxic potential and its mode of action. Further studies would be required to validate these findings and to explore the detailed molecular mechanisms of Compound X.

    References

    • Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]

    • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. [Link]

    • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

    A Comparative Guide to the Independent Verification of the Synthesis and Purity of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity verification of the target compound 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the critical parameters governing the quality and reproducibility of this novel chemical entity. The methodologies described herein are grounded in established chemical principles and validated analytical techniques, ensuring a high degree of scientific integrity.

    Synthetic Strategy: A Proposed Pathway and Critical Considerations

    The synthesis of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. While a direct, one-pot synthesis is not readily found in the literature for this specific molecule, a plausible and robust synthetic route can be designed based on well-established organic reactions.

    A logical approach involves a Friedel-Crafts acylation to introduce the propanone moiety, followed by a chloromethylation step.

    Proposed Synthetic Workflow:

    Caption: Proposed synthetic and purification workflow for 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one.

    Step-by-Step Synthetic Protocol:

    • Synthesis of 3-Mercaptopropiophenone (Starting Material): While commercially available, if a custom synthesis is required, one could start from 3-bromopropiophenone and perform a nucleophilic substitution with a thiolating agent like sodium hydrosulfide. However, for the purpose of this guide, we will assume the availability of 3-mercaptopropiophenone.

    • Chloromethylation (Blanc Reaction): The chloromethylation of the aromatic ring is a key step. The Blanc reaction is a classic method for this transformation.[1]

      • Reagents: Formaldehyde (or paraformaldehyde), concentrated hydrochloric acid, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1][2]

      • Mechanism: The reaction proceeds under acidic conditions where formaldehyde is protonated, making it a potent electrophile. The aromatic ring of 3-mercaptopropiophenone then attacks the activated formaldehyde, leading to the formation of a benzyl alcohol intermediate. This intermediate is rapidly converted to the corresponding chloromethyl derivative in the presence of hydrochloric acid.[1]

      • Critical Considerations:

        • Regioselectivity: The directing effects of the mercapto (-SH) and propanoyl (-COCH₂CH₃) groups will influence the position of chloromethylation. Both are ortho-, para-directing, but the steric hindrance from the propanoyl group might favor substitution at the 2-position. Careful analysis of the product mixture is crucial.

        • Side Reactions: A common side reaction is the formation of diarylmethane byproducts, where the newly formed benzyl chloride reacts with another molecule of the starting material.[1] The use of an excess of the aromatic substrate can help to minimize this.

        • Safety: The Blanc reaction has the potential to produce small amounts of the highly carcinogenic bis(chloromethyl) ether.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    Purification Strategies: Isolating the Target Compound

    The crude product from the synthesis will likely be a mixture of the desired product, unreacted starting material, and side products. Purification is therefore a critical step to obtain a compound of high purity.

    Comparison of Purification Techniques:

    Purification MethodPrincipleAdvantagesDisadvantages
    Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution, adaptable to various scales.Can be time-consuming and require significant solvent volumes.
    Recrystallization Purification of a solid based on differences in solubility.Can yield highly pure crystalline material, cost-effective.Not suitable for all compounds, potential for product loss in the mother liquor.
    Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.Excellent separation of closely related compounds.Expensive, limited sample capacity.

    For the purification of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one, column chromatography is the recommended initial method due to its versatility.

    Detailed Protocol for Column Chromatography:

    • Stationary Phase Selection: Silica gel is a suitable choice for the separation of moderately polar organic compounds.

    • Mobile Phase Selection: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should be employed. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

    • Column Packing and Loading: The silica gel should be packed as a slurry in the initial mobile phase to ensure a homogenous column bed. The crude product is then loaded onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel.

    • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The composition of each fraction is monitored by TLC.

    • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

    Purity Verification: A Multi-faceted Analytical Approach

    Independent verification of the purity of the synthesized compound is paramount. A single analytical technique is often insufficient to provide a complete picture of the sample's purity. Therefore, a combination of chromatographic and spectroscopic methods is recommended.

    Analytical Workflow for Purity Verification:

    Caption: A multi-technique workflow for the comprehensive purity verification of the target compound.

    High-Performance Liquid Chromatography (HPLC)

    HPLC with UV detection is a powerful technique for quantifying the purity of aromatic ketones.[3][4]

    Experimental Protocol for HPLC-UV Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of such compounds.

    • Detection: The UV detector should be set to a wavelength where the analyte exhibits strong absorbance, likely around 254 nm due to the aromatic ring.

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications.

    Comparison of HPLC with other Chromatographic Techniques:

    TechniquePrincipleAdvantages for this ApplicationDisadvantages
    HPLC-UV Separation based on polarity, UV absorbance detection.High accuracy and precision for quantifying aromatic compounds[3], non-destructive.Requires the analyte to have a UV chromophore.
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, mass-based detection.Provides structural information from mass fragmentation patterns[5], highly sensitive for volatile impurities.[6][7][8][9]The compound must be thermally stable and volatile.
    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[10][11][12]

    Expected ¹H NMR Signals for 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one:

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

    • Chloromethyl Protons: A singlet at approximately 4.5-5.0 ppm.

    • Mercapto Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

    • Propanone Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups, respectively.

    Advanced NMR Experiments for Structural Confirmation:

    ExperimentInformation Provided
    ¹³C NMR Shows the number of unique carbon atoms in the molecule.
    COSY Identifies proton-proton couplings, confirming the connectivity of the propanone chain and the relative positions of aromatic protons.[11]
    HSQC Correlates directly bonded protons and carbons.[11]
    HMBC Shows long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the substitution pattern on the aromatic ring.[11]
    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can confirm its identity.[5]

    Expected Mass Spectrum Features:

    • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the target compound.

    • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of one chlorine atom.

    • Fragmentation Pattern: Fragmentation may occur at the C-Cl bond and within the propanone side chain, providing further structural evidence.

    Elemental Analysis

    Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample. The experimental values should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the proposed molecular formula (C₁₀H₁₁ClOS).

    Concluding Remarks

    The independent verification of the synthesis and purity of 1-(2-(chloromethyl)-3-mercaptophenyl)propan-1-one requires a systematic and multi-faceted approach. By following the proposed synthetic route and employing the detailed purification and analytical protocols outlined in this guide, researchers can be confident in the quality and identity of their target compound. This rigorous verification process is essential for ensuring the reliability and reproducibility of subsequent experimental results in drug discovery and development.

    References

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    A Comparative Analysis of Substituted Cathinones in Monoamine Transporter Functional Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers in Pharmacology and Drug Development

    Introduction

    Substituted cathinones, often referred to as β-keto amphetamines, represent a broad class of psychoactive compounds structurally derived from cathinone, the primary active alkaloid in the Catha edulis (khat) plant.[1] Their core chemical scaffold, a phenethylamine with a β-keto group, makes them structural analogs of endogenous monoamines and classic psychostimulants like amphetamine. This structural similarity underlies their primary mechanism of action: the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2]

    These transporters are critical for regulating neurotransmitter homeostasis by re-uptaking dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[3] By interfering with this process, substituted cathinones can dramatically increase extracellular monoamine concentrations, leading to potent psychostimulant effects.[2] However, the specific nature of this interaction varies significantly between different analogs, leading to diverse pharmacological profiles.

    Substituted cathinones can be broadly classified into two main functional categories based on their interaction with these transporters:

    • Releasers (Substrates): These compounds, like amphetamine, act as substrates for the transporters. They are transported into the neuron and induce a reversal of the transporter's normal function, causing a massive efflux of neurotransmitters from the presynaptic terminal.[4] Ring-substituted cathinones like mephedrone often fall into this category.[2]

    • Inhibitors (Blockers): These compounds, like cocaine, bind to the transporter but are not translocated. They act as competitive inhibitors, blocking the reuptake of neurotransmitters and thereby increasing their synaptic concentration.[4] Cathinones containing a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV), are classic examples of this class.[2][5]

    This guide provides a side-by-side comparison of key substituted cathinone analogs, focusing on their differential effects in functional assays that characterize their interactions with monoamine transporters. We will delve into the methodologies of these assays, present comparative data, and discuss the structure-activity relationships that dictate their distinct pharmacological profiles. The selected analogs for this comparison are:

    • Mephedrone (4-methylmethcathinone): A well-known ring-substituted cathinone that acts as a non-selective substrate at monoamine transporters.[6]

    • Methylone (3,4-methylenedioxy-N-methylcathinone): The β-keto analog of MDMA, which also functions as a monoamine transporter substrate.[7]

    • MDPV (3,4-methylenedioxypyrovalerone): A potent and selective catecholamine transporter inhibitor, notable for its pyrrolidine ring structure.[5][8]

    Functional Assays: Methodologies and Rationale

    The primary in vitro tools for characterizing the activity of substituted cathinones at monoamine transporters are uptake inhibition assays and neurotransmitter release assays. These are typically performed in cell lines, such as human embryonic kidney 293 (HEK-293) cells, that have been engineered to stably express a high density of the human DAT, NET, or SERT.[9][10]

    Monoamine Transporter Uptake Inhibition Assay

    This assay quantifies the potency of a compound to block the normal function of the transporter, which is to uptake neurotransmitters from the extracellular space. The potency is typically expressed as an IC50 value (the concentration of the drug that inhibits 50% of the transporter activity).

    Experimental Protocol:

    • Cell Culture: HEK-293 cells stably expressing either hDAT, hNET, or hSERT are cultured to near confluence in 96-well plates.[11]

    • Pre-incubation: Cells are washed with a buffer (e.g., Krebs-HEPES) and then pre-incubated for a short period (e.g., 10 minutes) with various concentrations of the test compound (e.g., mephedrone, methylone, or MDPV).[9][11] This allows the compound to bind to the transporters.

    • Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to initiate the uptake process.[9] The incubation time is kept short (1-10 minutes) to measure the initial rate of uptake.[12][13]

    • Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[12] The cells are then lysed to release the intracellular contents.

    • Quantification: The amount of radioactivity that was transported into the cells is measured using liquid scintillation counting.[9]

    • Data Analysis: The data are plotted as the percentage of inhibition versus the log of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[9]

    Causality Behind Experimental Choices:

    • HEK-293 Cells: These cells are used because they do not endogenously express monoamine transporters, providing a clean system to study the function of a single, specific transporter type that has been introduced.[10]

    • Radiolabeled Substrates: Using radiolabeled neurotransmitters allows for highly sensitive and specific quantification of transporter activity.

    • Short Incubation Time: Measuring the initial uptake rate ensures that the measurement reflects the direct action of the drug on the transporter, rather than downstream effects or substrate depletion.

    Uptake_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture HEK-293 cells expressing hDAT, hNET, or hSERT Plate Plate cells in 96-well format Culture->Plate Preincubation Pre-incubate cells with test compound Plate->Preincubation Uptake Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) Preincubation->Uptake Terminate Terminate uptake with ice-cold buffer wash Uptake->Terminate Lyse Lyse cells to release intracellular contents Terminate->Lyse Quantify Quantify radioactivity via scintillation counting Lyse->Quantify Analyze Calculate % Inhibition and determine IC50 value Quantify->Analyze

    Workflow for a monoamine transporter uptake inhibition assay.
    Neurotransmitter Release Assay

    This assay determines whether a compound acts as a substrate (releaser) by measuring its ability to induce transporter-mediated efflux of a pre-loaded neurotransmitter. The potency is expressed as an EC50 value (the concentration of the drug that elicits 50% of the maximum release effect).

    Experimental Protocol:

    • Cell Culture and Loading: HEK-293 cells expressing the transporter of interest are cultured and then pre-loaded by incubating them with a radiolabeled substrate (e.g., [3H]dopamine) for a set period (e.g., 30 minutes).[10][14]

    • Washing: The cells are washed thoroughly to remove any extracellular radiolabel.

    • Superfusion: The cells are placed in a superfusion apparatus, where they are continuously perfused with a buffer at a constant flow rate.[10] This establishes a baseline level of spontaneous efflux.

    • Drug Application: After collecting several baseline fractions of the perfusate, the buffer is switched to one containing various concentrations of the test compound.

    • Fraction Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes) throughout the experiment.

    • Quantification: The amount of radioactivity in each fraction is determined by scintillation counting.

    • Data Analysis: The drug-induced release is calculated as a percentage of the total radioactivity in the cells. The data are then used to generate a dose-response curve and determine the EC50 value.

    Causality Behind Experimental Choices:

    • Superfusion System: This dynamic system is crucial for accurately measuring release. It prevents the re-uptake of the released neurotransmitter and allows for the temporal resolution of the drug's effect.[10]

    • Pre-loading with Radiolabel: This allows the creation of an intracellular pool of traceable neurotransmitter that can be measured upon its release.

    Side-by-Side Comparison of Propan-1-one Analogs

    The functional activity of mephedrone, methylone, and MDPV at the three major monoamine transporters reveals profound differences in their potency and selectivity, which in turn explains their distinct pharmacological effects.

    CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary MechanismDAT/SERT Ratio
    Mephedrone 4.0 ± 0.6[5]25.9 ± 5.6[5]3305 ± 485[5]Releaser/Substrate[2][15]~0.001
    Methylone ~2300[16]~130[16]~430[16]Releaser/Substrate[7][17]~5.3
    MDPV 4.0 ± 0.6[5]25.9 ± 5.6[5]3305 ± 485[5]Inhibitor/Blocker[2][8]~0.001

    Note: IC50 values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands). The data presented are representative values from the cited literature to illustrate the relative potencies and selectivities.

    Discussion and Interpretation

    The data clearly illustrate the distinct functional profiles of these three cathinone analogs.

    MDPV is a highly potent inhibitor at DAT and NET, with over 100-fold weaker activity at SERT.[5] Its IC50 value at DAT is comparable to that of cocaine.[5] Crucially, functional assays show that MDPV does not induce transporter-mediated release, confirming its classification as a pure uptake inhibitor or "blocker".[8][18] The pyrrolidine ring is a key structural feature that confers this potent inhibitory activity.[2] The high potency at DAT and NET, coupled with a lack of significant SERT activity, results in a pharmacological profile dominated by powerful psychomotor stimulation, similar to cocaine but with a longer duration of action.[19][20]

    Mephedrone , in contrast, acts as a transporter substrate, inducing the release of monoamines.[2][15] While it inhibits uptake, its primary mechanism is amphetamine-like. It is a potent substrate at DAT and NET but is significantly weaker at SERT.[3][21] This profile as a non-selective releaser with a preference for catecholamine transporters leads to a mix of psychostimulant and empathogenic effects, often compared to a combination of methamphetamine and MDMA.[22]

    Methylone also functions as a non-selective monoamine releaser.[17] Unlike mephedrone and MDPV, methylone displays a more balanced profile, with a lower DAT/SERT selectivity ratio compared to the other two.[17] Its potency at SERT is more significant than that of mephedrone, which aligns with its structural similarity to MDMA and its reported MDMA-like subjective effects.[19][23]

    The distinction between a transporter inhibitor and a releaser is fundamental to their neurochemical and behavioral effects.

    Transporter_Mechanism cluster_inhibitor Transporter Inhibitor (e.g., MDPV, Cocaine) cluster_releaser Transporter Substrate (e.g., Mephedrone, Amphetamine) Inhibitor Inhibitor Binds to transporter, blocking reuptake Transporter_I Transporter (DAT, NET, SERT) Inhibitor:port->Transporter_I Blocks Synapse_I Increased Neurotransmitter in Synaptic Cleft Releaser Substrate Enters neuron via transporter Transporter_R Transporter (DAT, NET, SERT) Releaser:port->Transporter_R Is transported Vesicle Vesicular Stores Transporter_R->Vesicle Disrupts Efflux Transporter-mediated Efflux (Release) Transporter_R->Efflux Reverses flux Vesicle->Efflux Leads to

    Functional difference between transporter inhibitors and substrates.

    Conclusion

    This comparative guide demonstrates that while substituted cathinones share a common core structure and target the same monoamine transporters, subtle structural modifications lead to profound differences in their functional activity. The distinction between potent, selective inhibitors like MDPV and non-selective releasers like mephedrone and methylone is critical for understanding their diverse pharmacological and toxicological profiles. The in vitro functional assays detailed herein—uptake inhibition and neurotransmitter release—are indispensable tools for researchers and drug development professionals to characterize these compounds, predict their in vivo effects, and understand the structure-activity relationships that govern their interactions with monoamine transporters.

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    • Baumann, M. H., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119-141. Available at: [Link]

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    • Papaseit, E., et al. (2021). A Comparison of Acute Pharmacological Effects of Methylone and MDMA Administration in Humans and Oral Fluid Concentrations as Biomarkers of Effects. MDPI. Available at: [Link]

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    • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1655. Available at: [Link]

    • Gregg, R. A., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(4), 625-633. Available at: [Link]

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    Orthogonal Validation of a Novel Putative ERK1/2 Inhibitor: A Comparative Guide to 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Its frequent dysregulation in a vast number of human cancers, often due to activating mutations in upstream components like BRAF or RAS, has established it as a critical target for therapeutic intervention.[1][3][4] While inhibitors targeting RAF and MEK have seen clinical success, the development of direct Extracellular signal-Regulated Kinase (ERK1/2) inhibitors offers a promising strategy to overcome innate and acquired resistance to upstream agents.[1][4][5]

    This guide provides a comprehensive framework for the orthogonal validation of a novel, hypothetical compound, 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (hereafter referred to as Cmpd-X ). Due to the presence of a reactive chloromethyl group, we hypothesize that Cmpd-X may act as a covalent inhibitor, a mechanism that can offer high potency and prolonged duration of action. Given the central role of ERK1/2 in oncogenic signaling, we will investigate the biological activity of Cmpd-X as a putative ERK1/2 inhibitor.

    To rigorously assess this hypothesis, we will employ a multi-assay, orthogonal approach, which is essential for building a comprehensive evidence portfolio for any new chemical entity.[6][7] This strategy involves cross-referencing results from distinct, complementary assays to ensure the observed biological effect is specific to the intended target and not an artifact of a single experimental system.[7] We will compare the performance of Cmpd-X against Ulixertinib (BVD-523) , a well-characterized, potent, and reversible ATP-competitive inhibitor of ERK1/2 that has been evaluated in clinical trials.[4]

    This guide is structured to provide researchers, scientists, and drug development professionals with not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a robust and self-validating system for the biological characterization of novel kinase inhibitors.

    Comparative Framework: Cmpd-X vs. Ulixertinib

    Our validation strategy is built upon three pillars of experimental inquiry, each addressing a critical question in the characterization of a novel inhibitor:

    • Biochemical Potency: Does the compound directly inhibit the enzymatic activity of the target protein?

    • Cellular Target Engagement: Does the compound inhibit the target in its native cellular environment?

    • Functional Cellular Outcome: Does target inhibition translate into a meaningful biological response in cancer cells?

    The following sections will detail the protocols for an in-vitro kinase assay, a cellular phospho-ERK Western blot, and a cell viability assay to address these questions, respectively.

    Signaling Pathway Overview: The RAS-RAF-MEK-ERK Cascade

    The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway. Extracellular signals, such as growth factors, activate Receptor Tyrosine Kinases (RTKs), which in turn activate RAS. This initiates a sequential phosphorylation cascade where RAF kinases phosphorylate and activate MEK1/2, which then dually phosphorylate ERK1/2 on threonine and tyrosine residues within the T-E-Y motif.[1] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate a multitude of transcription factors, driving gene expression programs that promote cell proliferation and survival.[1][3] Both our hypothetical Cmpd-X and the comparator, Ulixertinib, are designed to inhibit the final kinase in this cascade, ERK1/2.

    ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_p p-ERK1/2 ERK->ERK_p Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK_p->Transcription phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK Ulixertinib Ulixertinib (Comparator) Ulixertinib->ERK inhibits CmpdX Cmpd-X (Hypothetical) CmpdX->ERK inhibits

    Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibition.

    Assay 1: Orthogonal Validation via In Vitro Kinase Assay

    Objective: To determine the direct inhibitory activity and potency (IC50) of Cmpd-X and Ulixertinib against purified, active ERK2 enzyme. This biochemical assay is the first critical step to confirm that the compounds can directly interact with and inhibit the kinase activity of the target protein in a controlled, cell-free environment.

    Experimental Workflow: In Vitro Kinase Assay

    Caption: Workflow for the in vitro radioactive kinase assay.

    Detailed Protocol: Radioactive [γ-³²P]-ATP Filter Binding Assay

    This protocol describes a direct kinase assay for ERK2 using Myelin Basic Protein (MBP) as a generic substrate.[8] The transfer of the radiolabeled gamma-phosphate from [γ-³²P]-ATP to MBP is quantified to measure kinase activity.[8][9]

    • Compound Preparation:

      • Prepare 10 mM stock solutions of Cmpd-X and Ulixertinib in 100% DMSO.

      • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM).

    • Kinase Reaction Setup:

      • Prepare a 1x Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[10]

      • In a 96-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

      • Prepare a master mix containing 1x Kinase Reaction Buffer, 50 ng of active human ERK2 enzyme, and 10 µg of MBP per reaction.

      • Add 24 µL of the enzyme/substrate master mix to each well.

      • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiation and Termination of Reaction:

      • Prepare the ATP mix: Add [γ-³²P]-ATP to non-radioactive ATP in 1x Kinase Reaction Buffer to a final concentration of 100 µM.

      • Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.

      • Incubate the plate at 30°C for 30 minutes with gentle agitation.

      • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Detection and Analysis:

      • Spot 50 µL from each well onto P81 phosphocellulose filter paper.

      • Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

      • Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

    Comparative Data Summary (Hypothetical)
    CompoundTargetAssay TypeIC50 (nM)
    Cmpd-X ERK2Radioactive Kinase Assay15.2
    Ulixertinib ERK2Radioactive Kinase Assay0.3[2]

    Assay 2: Orthogonal Validation via Cellular Target Engagement

    Objective: To confirm that Cmpd-X and Ulixertinib inhibit the phosphorylation of ERK1/2 in a cellular context. This assay moves from a purified protein system to a more biologically relevant environment, demonstrating that the compound can penetrate the cell membrane and engage its intended target. Western blotting is a standard and effective method to assess the bioactivity of ERK pathway inhibitors.[11][12][13]

    Experimental Workflow: Phospho-ERK1/2 Western Blot

    WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_wb Western Blotting cluster_analysis Analysis A Seed A375 cells (BRAF V600E mutant) B Treat with Cmpd-X, Ulixertinib, or DMSO A->B C Incubate for 2 hours B->C D Lyse cells & collect protein C->D E Quantify & normalize protein concentration D->E F SDS-PAGE & transfer to PVDF membrane E->F G Block with 5% BSA F->G H Incubate with primary Ab (anti-p-ERK or anti-total-ERK) G->H I Incubate with HRP-conjugated secondary Ab H->I J Detect with ECL substrate I->J K Image chemiluminescence J->K L Perform densitometry K->L M Normalize p-ERK to total-ERK L->M N Determine cellular IC50 M->N

    Caption: Workflow for phospho-ERK1/2 Western blot analysis.

    Detailed Protocol: Western Blot for Phospho-ERK1/2 (Thr202/Tyr204)

    This protocol uses the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the ERK pathway.

    • Cell Culture and Treatment:

      • Seed A375 cells in 6-well plates and grow to 80-90% confluency.

      • Treat cells with increasing concentrations of Cmpd-X, Ulixertinib, or DMSO (vehicle control) for 2 hours.

    • Protein Lysate Preparation:

      • After treatment, wash the cells once with ice-cold PBS.

      • Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12][14]

      • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[12]

      • Collect the supernatant and determine the protein concentration using a BCA assay.[12]

    • SDS-PAGE and Western Blotting:

      • Normalize all samples to the same protein concentration and add 4x Laemmli sample buffer. Boil at 95°C for 5 minutes.[12]

      • Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

      • Perform electrophoresis to separate the proteins, then transfer them to a PVDF membrane.[12]

      • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[11]

    • Antibody Incubation and Detection:

      • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST.[12][15]

      • Wash the membrane three times with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

      • Wash the membrane again three times with TBST.

      • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[11]

    • Stripping and Re-probing for Total ERK:

      • To normalize for protein loading, the same membrane must be probed for total ERK.[11]

      • Incubate the membrane in a stripping buffer to remove the bound antibodies.[11][12]

      • Wash, re-block, and then incubate with a primary antibody against total ERK1/2. Repeat the detection steps.

    • Data Analysis:

      • Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).[12]

      • For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal.[12]

      • Plot the normalized p-ERK levels against compound concentration to determine the cellular IC50.

    Comparative Data Summary (Hypothetical)
    CompoundCell LineAssay TypeCellular IC50 (nM)
    Cmpd-X A375p-ERK Western Blot98.5
    Ulixertinib A375p-ERK Western Blot~20

    Assay 3: Orthogonal Validation via Functional Cellular Assay

    Objective: To evaluate the downstream biological consequence of ERK1/2 inhibition by measuring the effect of Cmpd-X and Ulixertinib on the viability and proliferation of cancer cells. A reduction in cell viability is the expected functional outcome of inhibiting a key pro-survival pathway.

    Experimental Workflow: XTT Cell Viability Assay

    XTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay XTT Assay cluster_analysis Analysis A Seed A375 cells in a 96-well plate B Allow cells to adhere (24 hours) C Treat with serial dilutions of Cmpd-X & Ulixertinib D Incubate for 72 hours E Prepare XTT/ Electron Coupling Reagent mix F Add mix to each well D->F E->F G Incubate for 4 hours at 37°C F->G H Measure absorbance at 475 nm G->H I Calculate % viability H->I J Determine GI50 I->J

    Caption: Workflow for the XTT cell viability assay.

    Detailed Protocol: XTT Cell Viability Assay

    The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[16] This assay is preferred over the traditional MTT assay as it eliminates the need for a formazan solubilization step, resulting in a more streamlined workflow and improved reproducibility.[17][18]

    • Cell Plating:

      • Seed A375 cells into a 96-well microplate at a density of 5,000 cells per well in 100 µL of culture medium.

      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of Cmpd-X and Ulixertinib in culture medium.

      • Remove the medium from the wells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control).

      • Incubate the plate for 72 hours.

    • XTT Reagent Addition and Incubation:

      • Thaw the XTT reagent and the electron coupling reagent. Immediately before use, prepare the XTT working solution by mixing the two reagents according to the manufacturer's protocol.[16]

      • Add 50 µL of the XTT working solution to each well.

      • Incubate the plate for 4 hours at 37°C.[16]

    • Data Acquisition and Analysis:

      • Shake the plate gently to ensure a homogenous distribution of the formazan product.

      • Measure the absorbance of each well at 475 nm using a microplate reader.[17]

      • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

      • Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a four-parameter logistic curve.

    Comparative Data Summary (Hypothetical)
    CompoundCell LineAssay TypeGI50 (nM)
    Cmpd-X A375XTT Cell Viability155.7
    Ulixertinib A375XTT Cell Viability~50

    Conclusion

    This guide outlines a rigorous, three-pronged orthogonal strategy for the initial biological validation of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one (Cmpd-X) as a putative ERK1/2 inhibitor. By systematically progressing from a direct biochemical assay to cellular target engagement and finally to a functional cellular outcome, this framework provides a robust methodology for building confidence in the compound's mechanism of action. The head-to-head comparison with a well-characterized inhibitor, Ulixertinib , serves as a critical benchmark for assessing the potency and potential of this novel chemical entity.

    The hypothetical data presented herein suggests that Cmpd-X demonstrates on-target activity, albeit with lower potency compared to the clinical candidate Ulixertinib. The correlation between the biochemical IC50, the cellular IC50 for p-ERK inhibition, and the functional GI50 from the viability assay would provide strong evidence that the observed cytotoxicity is a direct result of ERK1/2 pathway inhibition. This multi-assay approach is indispensable in modern drug discovery for validating new therapeutic candidates and ensuring that downstream efforts are based on a solid biological foundation.

    References

    • Deol, A., & Vasan, K. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3339. [Link]

    • Vetter, M. F., et al. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics, 19(2), 579–590. [Link]

    • Kohno, M., & Pouyssegur, J. (2006). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Progress in Cell Cycle Research, 6, 239-244. [Link]

    • Akinleye, A., et al. (2025, September 6). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. International Journal of Molecular Sciences, 26(18), 8696. [Link]

    • Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 142, 105–121. [Link]

    • Akinleye, A., et al. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2555510. [Link]

    • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

    • Kholodenko, B. N. (2003). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology, 218, 177-198. [Link]

    • Creative Biolabs. (2025, February 4). Flow Cytometry-based MAPK Pathway Assay Service. [Link]

    • ResearchGate. (2017, August 30). How different is western blot protocol for phosphorylated protein from regular western blot? [Link]

    • Seger, R., & Krebs, E. G. (2005, October 15). The detection of MAPK signaling. Current Protocols in Molecular Biology, Chapter 18, Unit 18.7. [Link]

    • Li, S., et al. (2012). An In Vitro Kinase Assay to Assess Rac1 Phosphorylation by ERK. Methods in Molecular Biology, 827, 209-216. [Link]

    • National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays. In Assay Guidance Manual. [Link]

    • ResearchGate. (n.d.). In vitro kinase assays with candidate substrates for ERK. [Link]

    • Bio-protocol. (2020). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol, 10(18), e3761. [Link]

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    • Journal of the American Chemical Society. (2023, September 29). Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates. [Link]

    • Martins, C., et al. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(7), 3540. [Link]

    • Bayanati, M., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(3), 143–152. [Link]

    • Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). [Link]

    • Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 12(5), 796-807. [Link]

    • ResearchGate. (2019, October 25). (PDF) Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones. [Link]

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks for targeted covalent inhibitor (TCI) libraries. The emergence of highly reactive, trifunctional scaffolds—specifically 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one and its structural isomers—presents a unique opportunity for synthetic chemists and chemical biologists[1].

    Unlike traditional mercaptophenols (e.g., 2-mercaptophenol), which primarily serve as simple nucleophilic building blocks or antioxidants, these chloromethyl-bearing scaffolds act as ambidentate reagents. They possess an electrophilic warhead (chloromethyl), a nucleophilic handle (thiol), and a derivatizable carbonyl (propan-1-one)[1]. This guide objectively compares these scaffolds, detailing their physicochemical properties, mechanistic advantages, and providing a self-validating experimental protocol for covalent adduct mapping.

    Structural & Physicochemical Profiling

    To understand the utility of these compounds, we must analyze their reactivity profiles. Traditional mercaptophenols rely on the differential pKa of their hydroxyl (-OH) and thiol (-SH) groups for orthogonal functionalization. In contrast, the chloromethyl-mercaptophenyl-propanone class is inherently primed for cross-linking or heterocycle synthesis without requiring pre-activation, driven by the highly electrophilic nature of the benzylic chloride[1][2].

    Quantitative Comparison Table
    Property1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one2-Mercaptophenol
    CAS Number N/A (Isomer specific)1806634-31-0[2]2818-12-4
    Molecular Weight 214.71 g/mol [1]214.71 g/mol [3]126.18 g/mol
    Molecular Formula C₁₀H₁₁ClOS[1]C₁₀H₁₁ClOS[3]C₆H₆OS
    Electrophilic Site Chloromethyl (-CH₂Cl)Chloromethyl (-CH₂Cl)None
    Nucleophilic Site Thiol (-SH)Thiol (-SH)Thiol (-SH), Hydroxyl (-OH)
    Carbonyl Handle Propan-1-one (Ketone)Propan-1-one (Ketone)None
    Primary Utility Covalent Warhead / Heterocycle SynthesisCovalent Warhead / Heterocycle SynthesisPrecursor / Antioxidant

    Mechanistic Rationale: Divergent Reactivity

    The true value of the chloromethyl-mercaptophenyl scaffold lies in its divergent reactivity. The chloromethyl group is a classic "soft" electrophile, making it highly selective for "soft" nucleophiles like the thiolate anions of exposed cysteine residues on target proteins[1].

    Conversely, the presence of the internal mercapto group allows for complex intramolecular reactions. Depending on the stoichiometric addition of base and the dielectric constant of the solvent, the scaffold can either undergo intramolecular cyclization (forming sulfur-containing heterocycles) or act as an intermolecular alkylating agent[1]. Traditional mercaptophenols cannot achieve this without multi-step synthetic functionalization.

    Reactivity Scaffold Chloromethyl-Mercaptophenyl Propan-1-one Scaffold Path1 Electrophilic Chloromethyl (Alkylating Agent) Scaffold->Path1 External Nu: Attack Path2 Nucleophilic Thiol (Cross-linking / Oxidation) Scaffold->Path2 Base Catalysis Product1 Covalent Protein Adduct (Target Cys/Lys) Path1->Product1 -HCl Product2 Heterocyclic Precursor (Intramolecular Cyclization) Path2->Product2 Condensation

    Fig 1. Divergent reactivity pathways of the trifunctional chloromethyl-mercaptophenyl scaffold.

    Experimental Methodology: Self-Validating Alkylation Assay

    When utilizing highly reactive bifunctional compounds like 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one, the experimental design must account for competing side reactions (e.g., self-condensation or hydrolysis). The following protocol describes a self-validating workflow for mapping the covalent attachment of this scaffold to a model recombinant protein.

    Expertise & Causality in Protocol Design:
    • Solvent Choice: Why use anhydrous DMSO for stock solutions? The chloromethyl group is highly susceptible to solvolysis in aqueous media. Trace water will convert the active electrophile into an inactive hydroxymethyl byproduct, destroying assay yields.

    • Self-Validation: To ensure the observed covalent binding is specifically driven by the chloromethyl warhead and not non-specific hydrophobic aggregation, the protocol incorporates a competitive validation arm using a molar excess of beta-mercaptoethanol (BME). If the scaffold is functioning mechanistically as an electrophile, BME pre-incubation will completely abrogate protein labeling.

    Step-by-Step Workflow:
    • Scaffold Preparation: Reconstitute 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one in anhydrous DMSO to a 10 mM stock. Store at -20°C in single-use aliquots to prevent freeze-thaw degradation.

    • Target Incubation (Active Arm): Dilute the target protein to 5 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the scaffold to a final concentration of 50 µM (10x molar excess). Incubate at 25°C for 2 hours.

    • Competitive Control (Validation Arm): In a parallel tube, pre-incubate the 50 µM scaffold with 500 µM beta-mercaptoethanol (BME) for 30 minutes before adding the target protein.

    • Reaction Quenching: Quench both reactions by adding 1% formic acid to lower the pH and protonate reactive thiolates.

    • LC-MS/MS Validation: Analyze both arms via Intact Mass Spectrometry. The Active Arm should show a mass shift corresponding to the addition of the scaffold minus HCl (ΔM ≈ +178 Da). The Validation Arm must show the unmodified wild-type protein mass, confirming mechanistic specificity.

    Workflow Step1 1. Scaffold Preparation (Anhydrous DMSO) Step2 2. Target Incubation (Buffered Aqueous Media) Step1->Step2 Add to Protein Step3 3. Competitive Control (+ Excess BME) Step1->Step3 Parallel Arm Step4 4. LC-MS/MS Validation (Adduct Mapping) Step2->Step4 Intact Mass Shift Step3->Step4 Null Signal Check

    Fig 2. Self-validating workflow for covalent adduct mapping and mechanistic verification.

    Conclusion

    While traditional mercaptophenols remain staples for standard etherification or antioxidant applications, the chloromethyl-mercaptophenyl-propanone class represents a significant upgrade for covalent drug discovery and complex heterocycle synthesis. By combining a soft electrophile with a nucleophilic thiol and a structural ketone, these scaffolds offer unparalleled synthetic versatility, provided they are handled with strict anhydrous protocols to preserve warhead integrity.

    References

    • 2-Mercaptophenol | CAS 2818-12-4 . PubChem. Available at:[Link]

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    Safety Operating Guide

    1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one

    As a highly reactive bifunctional intermediate, 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one presents unique logistical and safety challenges in the laboratory. Containing both a potent electrophile and a reactive nucleophile, this compound requires strict operational oversight. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, chemical quenching, and disposal of this compound.

    Structural Hazard Analysis & Causality

    Understanding the molecular architecture is the first step in designing a robust, compliant disposal strategy.

    • The Chloromethyl Group (-CH₂Cl): This moiety is a strong alkylating agent and a known lachrymator. It reacts readily with nucleophiles and moisture, slowly releasing corrosive hydrogen chloride (HCl) gas.

    • The Mercapto Group (-SH): Responsible for the compound's severe stench, thiols are highly toxic to aquatic life, coordinate easily with heavy metals, and oxidize rapidly[1].

    • The Propan-1-one Backbone: Adds flammability and organic solubility to the molecule.

    Because of the presence of chlorine, this compound strictly classifies as Halogenated Organic Waste [2][3]. Mixing it with non-halogenated streams is strictly prohibited; the combustion of halogenated compounds in standard non-halogenated incinerators leads to the formation of highly toxic dioxins[4].

    Logical Relationships in Chemical Quenching

    To mitigate the stench and reactivity of trace residues on glassware or in reaction vessels, the thiol group must be oxidized to a water-soluble, odorless sulfonic acid using sodium hypochlorite (commercial bleach)[5][6]. Simultaneously, the chloromethyl group undergoes hydrolysis in the basic bleach environment to form a less reactive benzyl alcohol derivative.

    Mechanism Molecule 1-(2-(Chloromethyl)- 3-mercaptophenyl)propan-1-one Thiol -SH Group (Stench/Reactive) Molecule->Thiol Alkyl -CH2Cl Group (Alkylating/Corrosive) Molecule->Alkyl Bleach NaOCl (Bleach) Oxidation Thiol->Bleach Hydrolysis H2O / Base Hydrolysis Alkyl->Hydrolysis Sulfonic Sulfonic Acid (-SO3H) Bleach->Sulfonic Alcohol Benzyl Alcohol (-CH2OH) Hydrolysis->Alcohol

    Chemical quenching mechanism for bifunctional halogenated thiols.

    Quantitative Data for Thiol Quenching

    When preparing to quench trace amounts of this compound, precise stoichiometric ratios are required to ensure complete oxidation. A 4:1 molar excess of hypochlorite to thiol is standard to bypass the formation of malodorous disulfides and drive the reaction entirely to the sulfonic acid[5][6].

    Table 1: Quantitative Parameters for Thiol Quenching

    ParameterValueCausality / Rationale
    Reagent Ratio 4:1 (NaOCl : Thiol)Ensures complete oxidation to sulfonic acid; prevents intermediate disulfide formation[6].
    NaOCl Concentration 5.25% (Commercial Bleach)Provides sufficient oxidative potential without excessive exothermic risk[5].
    Temperature 45 °C – 50 °CInitiates and sustains the oxidation reaction[5].
    Reaction Time 15 min addition, 14 hr soakAllows for complete penetration and decontamination of glassware surfaces[1][5].
    pH Threshold > 6.0Prevents the destruction of hypochlorite and release of chlorine gas under acidic conditions[5].

    Disposal Workflows and Experimental Protocols

    The disposal of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one is divided into two distinct streams: Bulk Disposal and Trace/Glassware Decontamination.

    Workflow Start Waste Generation: 1-(2-(Chloromethyl)-3-mercaptophenyl) propan-1-one Bulk Bulk Liquid/Solid Waste (> 5 mL or 5 g) Start->Bulk Trace Trace Residue / Glassware (< 5 mL or 5 g) Start->Trace HaloWaste Halogenated Organic Waste Stream Bulk->HaloWaste Direct Transfer Bleach Bleach Oxidation Bath (5.25% NaOCl) Trace->Bleach Submerge/Rinse Aqueous Aqueous Waste (pH Neutralized) Bleach->Aqueous 14 hr soak & validate

    Decision tree for the segregation and disposal of halogenated thiol waste.

    Protocol A: Bulk Waste Segregation (Self-Validating System)

    Objective: Safely isolate bulk quantities without cross-contaminating other waste streams.

    • Preparation : Ensure the primary waste container is explicitly labeled "Halogenated Organic Waste" and is placed inside secondary containment within a functioning fume hood[2][3].

    • Transfer : Using a dedicated funnel, slowly pour the bulk liquid into the waste container. Leave at least 10-20% headspace to prevent over-pressurization from potential HCl off-gassing caused by ambient moisture reacting with the chloromethyl group[3].

    • Validation Check : Verify the container does not feel warm to the touch (indicating an unwanted exothermic cross-reaction). Cap the bottle with a vented lid to allow any evolved gases to escape safely[2][3].

    • Storage : Store in a flammable liquids cabinet away from bases, amines, and non-halogenated solvents[4][7].

    Protocol B: Glassware Decontamination via Bleach Oxidation

    Objective: Eliminate the stench and reactivity of trace residues on glassware before standard washing.

    • Bath Preparation : In a fume hood, prepare a bath of commercial laundry bleach (5.25% sodium hypochlorite). For every estimated 0.1 mol of residual thiol, use 500 mL of bleach[5].

    • Submersion : Fully submerge the contaminated glassware (flasks, spatulas, funnels) into the bleach bath immediately after use[1].

    • Incubation : Allow the glassware to soak overnight (approximately 14 hours) to ensure complete oxidation of the thiol to sulfonic acid[1].

    • Validation Check (Crucial) : The system validates itself through two observable metrics:

      • Olfactory: The distinct stench of the thiol must be completely replaced by a mild chlorine odor.

      • Visual: The formation of a white solid (sulfonic acid salts) or the complete dissolution of oily residues indicates successful oxidation[1][5].

    • Neutralization & Disposal : Check the pH of the bleach bath. If the pH has dropped below 6.0 due to sulfonic acid generation, carefully add dilute sodium hydroxide until the pH is between 6 and 8[5]. Flush the neutralized bath down the drain with copious amounts of water (if permitted by local regulations) or collect as aqueous waste[1][6].

    Table 2: Waste Segregation Compatibility

    Waste StreamCompatibilityDisposition
    Halogenated Organic Primary Incineration at specialized facilities to prevent dioxin formation[4].
    Non-Halogenated Organic IncompatibleDo not mix; halogens poison fuel blending and drastically increase disposal costs[3][4].
    Aqueous Basic (pH > 8) Compatible (Post-Quench)Safe for neutralized sulfonic acid derivatives after bleach oxidation[6].
    Aqueous Acidic (pH < 6) IncompatibleAcidic conditions release toxic chlorine gas from residual hypochlorite[5].

    Sources

    Navigating the Safe Handling of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one: A Comprehensive Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The novel compound 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one presents unique handling challenges due to its combination of reactive functional groups. This guide provides essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of research. As no specific safety data sheet (SDS) is currently available for this compound, the following guidance is synthesized from data on structurally similar molecules, including substituted thiophenols and compounds bearing a chloromethyl group. A thorough risk assessment is imperative before commencing any work with this substance.

    Hazard Analysis: Understanding the Risks

    The molecular structure of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one suggests a profile of significant chemical hazards. The presence of a mercaptan (thiophenol) moiety indicates potential for a strong, unpleasant odor and toxicity. The chloromethyl group is a known alkylating agent, which raises concerns about irritation, burns, and potential carcinogenicity.

    Based on analogous compounds, this substance is anticipated to be harmful if swallowed or in contact with skin, and capable of causing severe skin burns and serious eye damage.[1][2] It may also be corrosive to metals and is suspected of causing cancer.[1][3]

    Personal Protective Equipment (PPE): A Non-Negotiable Imperative

    A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended equipment, the rationale for its use, and relevant standards.

    Protection Type Specific Recommendations Rationale & Citations
    Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][4]To protect against splashes and dust that can cause serious eye damage.[1][2]
    Skin Protection - Gloves: Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or PVC). Always inspect gloves before use and wash hands thoroughly after handling.[1] - Protective Clothing: Wear a lab coat, chemical-resistant apron, or a full-body protective suit depending on the scale of the operation.[1][5] - Footwear: Closed-toe shoes are mandatory. Chemical-resistant safety footwear is recommended for larger quantities.To prevent skin contact, which could lead to irritation or severe burns.[1][2]
    Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] If ventilation is inadequate or dust is generated, use a respirator with an appropriate acid gas filter.To prevent inhalation of potentially harmful vapors or dust.[1]

    Operational Protocol: A Step-by-Step Approach to Safe Handling

    Adherence to a strict operational protocol is critical to minimize exposure risk. The following workflow provides a procedural guide for handling 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE as per the table above prep_fume_hood Ensure fume hood is operational and certified prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents prep_fume_hood->prep_materials handling_weigh Weigh the solid material carefully to minimize dust generation prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in a suitable solvent within the fume hood handling_weigh->handling_dissolve handling_reaction Perform the reaction, maintaining constant vigilance handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate all glassware and equipment handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and dispose of waste in designated 'Halogenated Organic Waste' container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

    Caption: Safe handling workflow for 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one.

    Emergency Procedures: Plan for the Unexpected

    In the event of an exposure or spill, immediate and appropriate action is crucial.

    Exposure Type First Aid Measures
    Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
    Skin Contact Immediately flush the skin with plenty of water. Remove all contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical advice.[1]
    Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
    Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

    Minor Spills: For small spills, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[7]

    Disposal Plan: Environmental Responsibility

    Due to its chemical nature, 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-1-one and its associated waste must be handled with care to prevent environmental contamination.

    Waste Segregation and Disposal Workflow:

    cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal gen_solid Unused or contaminated solid compound seg_halogenated Place in a clearly labeled 'Halogenated Organic Waste' container gen_solid->seg_halogenated gen_liquid Solutions containing the compound gen_liquid->seg_halogenated gen_consumables Contaminated consumables (gloves, wipes, etc.) gen_consumables->seg_halogenated disp_collection Store waste container in a designated, well-ventilated area seg_halogenated->disp_collection disp_handover Arrange for collection by certified waste disposal personnel disp_collection->disp_handover

    Caption: Waste disposal workflow for halogenated organic compounds.

    Under no circumstances should this chemical or its waste be poured down the drain.[6] As a halogenated hydrocarbon, it must be disposed of in a designated 'Halogenated Organic Waste' container.[6][8] These containers should be kept closed, properly labeled, and stored in a cool, dry, well-ventilated area away from incompatible substances.[8] For mercaptan-containing waste, controlled incineration is a potential disposal method.[9]

    References

    • Process for disposal of mercaptans - Google Patents.
    • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available at: [Link]

    • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available at: [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

    • 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR. Available at: [Link]

    • Hazardous waste segregation. Available at: [Link]

    • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

    • Managing mercaptans | Oilfield Technology. Available at: [Link]

    • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Available at: [Link]

    • Thiophenols from Phenols - Organic Syntheses Procedure. Available at: [Link]

    • 1595 - Hazardous Substance Fact Sheet. Available at: [Link]

    • Mercaptans Removal - Equinox Engineering Ltd. Available at: [Link]

    • Remove mercaptans from hydrocarbon condensates and NGL streams. Available at: [Link]

    • Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors - MDPI. Available at: [Link]

    • Personal Protective Equipment for Chlor-Alkali Chemicals - dphhs. Available at: [Link]

    • Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Available at: [Link]

    • Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Patsnap Eureka. Available at: [Link]

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    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.